molecular formula C10H19NO4 B111711 (R)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-71-3

(R)-N-Boc-2-hydroxymethylmorpholine

Cat. No.: B111711
CAS No.: 135065-71-3
M. Wt: 217.26 g/mol
InChI Key: FJYBLMJHXRWDAQ-MRVPVSSYSA-N
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Description

(R)-N-Boc-2-hydroxymethylmorpholine, also known as (R)-N-Boc-2-hydroxymethylmorpholine, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-N-Boc-2-hydroxymethylmorpholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-N-Boc-2-hydroxymethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-Boc-2-hydroxymethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363725
Record name (R)-N-Boc-2-hydroxymethylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135065-71-3
Record name (R)-N-Boc-2-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (R)-N-Boc-2-hydroxymethylmorpholine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Morpholine Scaffold

In the landscape of contemporary medicinal and organic chemistry, the morpholine scaffold stands out as a "privileged structure." Its frequent incorporation into drug candidates is a testament to its ability to enhance pharmacological profiles by improving properties like polarity, metabolic stability, and aqueous solubility. The introduction of chirality into this scaffold, specifically in derivatives like (R)-N-Boc-2-hydroxymethylmorpholine, unlocks stereospecific interactions with biological targets, a cornerstone of modern drug design.[1]

This guide provides an in-depth technical overview of (R)-N-Boc-2-hydroxymethylmorpholine, a versatile chiral building block. The '(R)' designation defines the stereochemistry at the C-2 position, offering a precise starting point for asymmetric synthesis. The N-Boc (tert-butoxycarbonyl) group provides a robust yet easily cleavable protecting group for the morpholine nitrogen, enabling controlled, sequential chemical transformations.[1] Finally, the hydroxymethyl group at the C-2 position serves as a critical functional handle for molecular elaboration.[1] This unique combination of features has established (R)-N-Boc-2-hydroxymethylmorpholine as a key intermediate in the synthesis of numerous bioactive compounds, most notably the selective norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine.[1]

Part 1: Core Physicochemical Properties

The fundamental chemical and physical properties of (R)-N-Boc-2-hydroxymethylmorpholine are summarized below. This data is essential for reaction planning, purification, and safe handling. The compound typically presents as a white crystalline solid or a colorless viscous oil that may crystallize upon standing.[2][3] It is slightly soluble in water but demonstrates good solubility in polar organic solvents.[4]

PropertyValueSource(s)
CAS Number 135065-71-3[2]
Molecular Formula C₁₀H₁₉NO₄[2]
Molecular Weight 217.26 g/mol [2]
IUPAC Name tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate[2]
Appearance White crystalline solid or colorless viscous oil[2][3]
Melting Point 59-61 °C[2]
Boiling Point ~321 °C (at 760 mmHg)[2][3]
Density ~1.118 g/cm³[2][3]
Flash Point ~148 °C[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Part 2: Spectroscopic Analysis Profile

Spectroscopic analysis is critical for confirming the identity and purity of (R)-N-Boc-2-hydroxymethylmorpholine. Below is a detailed interpretation of its expected spectroscopic signature based on its molecular structure and published data for the compound and its analogs.

¹H NMR Spectroscopy

Proton NMR is a primary tool for structural verification. The spectrum provides characteristic signals for the morpholine ring protons, the hydroxymethyl group, and the bulky Boc protecting group.

  • ¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ):

    • δ 3.98 - 3.41 (m, 7H): This complex multiplet region corresponds to the protons of the morpholine ring (H2, H3, H5, H6) and the hydroxymethyl group (-CH₂OH).[2] The diastereotopic nature of the ring protons results in complex splitting patterns.

    • δ 3.03 - 2.65 (m, 2H): These multiplets typically represent the axial protons on the morpholine ring, which are often shifted to a higher field compared to their equatorial counterparts.[2]

    • δ 2.12 (br s or t, 1H): A broad signal or triplet corresponding to the hydroxyl proton (-OH).[2] Its chemical shift and multiplicity can vary with concentration and solvent.

    • δ 1.45 (s, 9H): A sharp, strong singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.[2] This is a hallmark signal for N-Boc protected compounds.

¹³C NMR Spectroscopy

Carbon NMR provides information on the unique carbon environments within the molecule.

  • ¹³C NMR (125 MHz, CDCl₃) Expected Chemical Shifts (δ):

    • δ ~155 ppm: The carbonyl carbon of the Boc group (C=O).

    • δ ~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

    • δ ~76 ppm: The chiral carbon attached to the hydroxymethyl group (C-2).

    • δ ~66 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

    • δ ~65-40 ppm: A series of peaks corresponding to the remaining three carbons of the morpholine ring (C-3, C-5, C-6). The specific shifts depend on their position relative to the nitrogen and oxygen atoms.

    • δ ~28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected IR Absorption Bands (cm⁻¹):

    • ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group. The broadness is due to hydrogen bonding.

    • ~2975-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups on the morpholine ring and the Boc group.

    • ~1690 cm⁻¹ (strong): C=O stretching vibration of the carbamate carbonyl in the Boc group. This is a very strong and characteristic absorption.

    • ~1170 cm⁻¹ & ~1115 cm⁻¹: C-O stretching vibrations from the ether linkage in the morpholine ring and the C-O bond of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Mass Spectrum (Electrospray Ionization - ESI):

    • [M+H]⁺: Expected at m/z 218.13.

    • [M+Na]⁺: Expected at m/z 240.12.

    • Key Fragment: A significant fragment ion is often observed at m/z 162.1, corresponding to the loss of a tert-butyl group ([M - C₄H₉]⁺). Another common loss is the entire Boc group, resulting in a fragment for the protonated 2-hydroxymethylmorpholine.

Part 3: Synthesis and Key Reactions

(R)-N-Boc-2-hydroxymethylmorpholine is typically synthesized through chiral pool synthesis or asymmetric methods to establish the crucial (R)-stereocenter. An operationally simple and common approach starts from (S)-epichlorohydrin.

Synthetic Workflow Diagram

The following diagram illustrates a generalized, high-level synthetic pathway. The causality behind this choice is the ready availability of enantiomerically pure epichlorohydrin, which serves as an inexpensive chiral building block.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization & Protection A Amino Alcohol (e.g., 2-aminoethanol derivative) C Intermediate Amino-chlorohydrin A->C Nucleophilic Attack B (S)-Epichlorohydrin B->C D Base-mediated Intramolecular Cyclization C->D E (R)-2-Hydroxymethylmorpholine D->E G (R)-N-Boc-2-hydroxymethylmorpholine (Final Product) E->G N-Protection F Boc Anhydride ((Boc)₂O) F->G

Caption: Synthetic pathway from (S)-epichlorohydrin.

Exemplary Synthesis Protocol

This protocol describes a representative synthesis via reductive amination, a robust and scalable method. The choice of a palladium catalyst is based on its high efficiency and selectivity in reductive amination reactions.

Reaction: Intramolecular Reductive Amination

  • Precursor Preparation: Prepare the requisite azido aldehyde precursor through established multi-step synthetic routes starting from a suitable chiral material.

  • Hydrogenation Setup: In a suitable hydrogenation vessel, dissolve the azido aldehyde intermediate (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours). The causality for this long reaction time is to ensure complete reduction of the azide and subsequent intramolecular cyclization.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite®, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-N-Boc-2-hydroxymethylmorpholine.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes to afford the final product with high purity.

Part 4: Applications in Drug Development

The utility of (R)-N-Boc-2-hydroxymethylmorpholine is most evident in its role as a precursor to complex, high-value pharmaceutical agents. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is critical for selective target engagement.

Key Precursor Role

This molecule is a cornerstone in the synthesis of drugs where a chiral morpholine unit is essential for biological activity.

G A (R)-N-Boc-2- hydroxymethylmorpholine B Activation of Hydroxyl Group (e.g., Tosylation) A->B Step 1 C Nucleophilic Displacement B->C Step 2 D Deprotection (Boc Removal) C->D Step 3 E Final API (e.g., Reboxetine analog) D->E Final Step

Caption: Role as a key intermediate in multi-step API synthesis.

Case Study: Synthesis of (+)-(S,S)-Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4] The (S,S)-enantiomer is known to possess the most potent and selective activity.[4] The synthesis of this enantiomer heavily relies on a chiral morpholine precursor. While some routes use (S)-2-(Hydroxymethyl)morpholine, the principles of utilizing a chiral hydroxymethylmorpholine are identical.[4] The synthesis involves activating the hydroxymethyl group for subsequent nucleophilic attack, a common strategy where (R)-N-Boc-2-hydroxymethylmorpholine serves as an ideal starting point. Its (R)-stereochemistry is pivotal in establishing one of the two chiral centers in the final reboxetine molecule.[1]

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

(R)-N-Boc-2-hydroxymethylmorpholine is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Dispensing: When weighing or transferring the solid, take care to minimize dust generation.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately follow first-aid procedures outlined in the Safety Data Sheet (SDS).

  • Contingency: Keep an appropriate spill kit readily accessible.

Storage Protocol
  • Container: Store in a tightly sealed container to prevent moisture ingress and contamination.

  • Atmosphere: Store under an inert atmosphere of nitrogen or argon to prevent potential degradation.[2]

  • Temperature: Keep refrigerated at 2-8°C for long-term stability.[2]

  • Location: Store in a designated area for chemical reagents, away from incompatible materials such as strong oxidizing agents.

References

  • (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]

  • Cas 135065-76-8,(S)-N-Boc-2-Hydroxymethylmorpholine. LookChem. [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters - ACS Publications. [Link]

Sources

The Strategic Synthesis and Application of (R)-N-Boc-2-hydroxymethylmorpholine: A Keystone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently integrated into drug candidates to confer advantageous physicochemical and pharmacokinetic properties.[1] Its inherent polarity, hydrogen bond accepting capability, and metabolic stability make it a favored structural motif for enhancing solubility and bioavailability.[1] Within this class of compounds, chiral morpholine derivatives have garnered significant attention due to the stereospecific nature of biological interactions. The precise three-dimensional arrangement of substituents on the morpholine ring can dramatically influence a molecule's binding affinity and selectivity for its biological target.[1]

This guide focuses on a particularly valuable chiral building block: (R)-N-Boc-2-hydroxymethylmorpholine (also known as (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate). The '(R)' designation defines the stereochemistry at the C2 position, providing a crucial starting point for the asymmetric synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers a stable yet readily cleavable handle for controlled synthetic transformations, while the hydroxymethyl group at the C2 position serves as a versatile functional handle for further chemical modifications.[1] This unique combination of features has established (R)-N-Boc-2-hydroxymethylmorpholine as a key intermediate in the synthesis of several important pharmaceuticals.

Structural Elucidation and Physicochemical Properties

The unambiguous identification and characterization of (R)-N-Boc-2-hydroxymethylmorpholine are paramount for its effective use in synthesis. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 135065-71-3[2]
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol [3]
Appearance White to off-white solid or colorless viscous oil that may crystallize upon standing.[2][4]
Melting Point 60-62 °C[3]
Boiling Point 320.7 °C at 760 mmHg[4]
Density 1.1 g/cm³[3]
Solubility Soluble in polar organic solvents.
SMILES CC(C)(C)OC(=O)N1CCOCO
InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1[5]

Strategic Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

The enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine is critical to its utility. Several synthetic strategies have been developed, with a common approach involving the cyclization of a chiral amino alcohol precursor. One effective and frequently cited method begins with a chiral starting material, such as (R)-epichlorohydrin, to establish the desired stereochemistry early in the synthetic sequence.

A representative synthetic scheme is outlined below, followed by a detailed experimental protocol. This synthesis involves the opening of the epoxide ring of (R)-epichlorohydrin with a suitable amine, followed by protection of the resulting amino alcohol, cyclization, and Boc protection.

Synthesis_Workflow cluster_0 Synthetic Pathway Start (R)-Epichlorohydrin Step1 Ring-opening with Benzylamine Start->Step1 Intermediate1 Chiral Amino Diol Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 N-Boc Protected Amino Diol Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) Intermediate2->Step3 Product (R)-N-Boc-2-hydroxymethylmorpholine Step3->Product

Caption: A generalized workflow for the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation of a Chiral Precursor

This protocol is a composite representation based on established synthetic transformations for analogous structures and provides a robust pathway to the target molecule.

Step 1: Synthesis of the Chiral Precursor

A common precursor can be synthesized from a chiral amino diol. For this example, we will consider the catalytic hydrogenation of an N-protected chiral morpholinone derivative, which can be prepared in several steps from a suitable chiral starting material.

Step 2: Catalytic Hydrogenation to Yield (R)-N-Boc-2-hydroxymethylmorpholine

This procedure illustrates the final debenzylation and reduction step to yield the target compound.

  • Materials and Reagents:

    • Intermediate Chiral Precursor (e.g., an N-benzyl protected morpholine derivative) (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (10 wt%)

    • Hydrogen Gas (H₂)

    • Methanol or Ethanol (as solvent)

  • Procedure:

    • To a solution of the intermediate chiral precursor (e.g., 19.8 g, 64.4 mmol) in methanol, add 10% Pd/C (1.98 g).[2]

    • The reaction mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) for 16 hours at room temperature.[2]

    • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by vacuum filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to afford (R)-N-Boc-2-hydroxymethylmorpholine.[2] The product is typically obtained as a colorless viscous oil that may crystallize upon standing.[2]

Applications in Drug Development: A Versatile Chiral Intermediate

(R)-N-Boc-2-hydroxymethylmorpholine serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those with a chiral morpholine core.

Key Intermediate in the Synthesis of Reboxetine

One of the most notable applications of this chiral building block is in the synthesis of the antidepressant drug (S,S)-Reboxetine . Reboxetine is a selective norepinephrine reuptake inhibitor.[6] The synthesis of the enantiomerically pure drug relies on the use of chiral precursors, and (R)-N-Boc-2-hydroxymethylmorpholine provides the necessary stereocenter for the construction of the final active pharmaceutical ingredient.

Potential Role in the Synthesis of Aprepitant

While various synthetic routes exist, chiral morpholine derivatives are central to the structure of the antiemetic drug Aprepitant . Aprepitant is a substance P/neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] The synthesis of Aprepitant involves the construction of a complex morpholine core with multiple stereocenters, and building blocks like (R)-N-Boc-2-hydroxymethylmorpholine are valuable for establishing the required stereochemistry.

The general utility of this compound also extends to its use in the preparation of inhibitors for other biological targets, such as Checkpoint Kinase 1 (Chk1), highlighting its versatility in drug discovery programs.[2]

Conclusion

(R)-N-Boc-2-hydroxymethylmorpholine is a synthetically versatile and highly valuable chiral building block. Its well-defined stereochemistry and strategically placed functional groups make it an indispensable tool for medicinal chemists. The robust synthetic routes to this intermediate, coupled with its critical role in the preparation of important pharmaceuticals, underscore its significance in the landscape of modern drug discovery and development. As the demand for enantiomerically pure drugs continues to grow, the importance of key chiral intermediates like (R)-N-Boc-2-hydroxymethylmorpholine will undoubtedly increase.

References

  • (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical. Available from: [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available from: [Link]

  • (R)-N-Boc-2-Hydroxymethylmorpholine | CAS#:135065-71-3. Chemsrc. Available from: [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. Available from: [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Chapter 10 Synthesis of aprepitant. ResearchGate. Available from: [Link]

  • (r)-n-boc-2-hydroxymethylmorpholine (C10H19NO4). PubChemLite. Available from: [Link]

  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. Available from: [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available from: [Link]

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem. Available from: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. Available from: [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. Available from: [Link]

  • Enantioselective synthesis of morpholine... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Aprepitant | C23H21F7N4O3 | CID 135413536. PubChem. Available from: [Link]

  • enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. PubMed. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available from: [Link]

Sources

A Senior Application Scientist's Technical Guide to (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 135065-71-3

Abstract: This guide provides an in-depth technical overview of (R)-N-Boc-2-hydroxymethylmorpholine, a chiral building block of significant interest to the pharmaceutical and fine chemical industries. We will move beyond simple data recitation to explore the strategic value of this molecule, focusing on the causality behind its synthesis, its versatile applications in medicinal chemistry, and the rigorous analytical protocols required to ensure its quality for research and development. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical, field-proven understanding of this important intermediate.

The Strategic Value of Chiral Morpholines in Modern Drug Discovery

The morpholine ring is a "privileged scaffold" in medicinal chemistry, a term we use for molecular frameworks that appear in numerous approved drugs and bioactive compounds.[1][2][3] Its prevalence is not accidental; the morpholine moiety, with its ether and amine functionalities, often imparts favorable physicochemical properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][2]

When a stereocenter is introduced, as in (R)-N-Boc-2-hydroxymethylmorpholine, the strategic value increases significantly. Biological systems are inherently chiral, and the specific three-dimensional arrangement of atoms dictates the affinity and selectivity of a drug for its target receptor or enzyme.[4] This molecule provides a pre-defined (R) stereochemistry at the C2 position, serving as a high-value starting point for the stereoselective synthesis of complex drug candidates.[4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a deliberate choice, offering robust protection under a wide range of reaction conditions while allowing for clean, quantitative deprotection under mild acidic conditions. The primary alcohol (hydroxymethyl group) is a versatile functional handle, ready for elaboration into esters, ethers, aldehydes, or for use in coupling reactions.[5]

Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical properties is critical for experimental design, from solvent selection to purification strategy. The key properties of (R)-N-Boc-2-hydroxymethylmorpholine are summarized below.

PropertyValueSource
CAS Number 135065-71-3[5][6][7][8]
Molecular Formula C₁₀H₁₉NO₄[5][6][7][8]
Molecular Weight 217.26 g/mol [7][9]
Appearance White to off-white crystalline solid[5][7][8]
Melting Point 59-61 °C[8][10]
Boiling Point ~321 °C at 760 mmHg[7][8]
Density ~1.118 g/cm³[7]

Spectroscopic data confirms the structure. A typical ¹H NMR spectrum in CDCl₃ will show a characteristic singlet for the nine Boc protons around δ 1.45 ppm and a complex series of multiplets for the morpholine and hydroxymethyl protons between δ 2.65 and 3.98 ppm.[6]

Synthesis and Stereochemical Integrity

The synthesis of an enantiomerically pure compound is a critical workflow that demands precision. While multiple routes exist, a common and efficient strategy involves starting from a readily available chiral precursor, such as an amino alcohol, or employing an asymmetric synthesis methodology.[11][12] An operationally simple approach has been developed starting from epichlorohydrin, which avoids the need for column chromatography, making it scalable.[12][13]

The choice of the Boc protecting group is a key aspect of the synthetic strategy. It is stable to the nucleophilic and mildly basic or reductive conditions often used in subsequent steps, yet it can be removed cleanly without racemizing the adjacent stereocenter. Maintaining stereochemical integrity throughout the synthesis and handling is paramount.

Below is a generalized workflow diagram for a potential synthesis.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 Start Chiral Precursor (e.g., Amino Alcohol) Reagent1 + Boc Anhydride (Protection) Intermediate1 Cyclization Intermediate Reagent2 + Cyclizing Agent (Ring Formation) Product (R)-N-Boc-2-hydroxymethylmorpholine Reagent1->Intermediate1 Reagent2->Product

A generalized synthetic workflow.

Core Applications in Drug Discovery

(R)-N-Boc-2-hydroxymethylmorpholine is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its utility lies in its role as a versatile chiral building block.[4]

  • Introduction of the Morpholine Scaffold: The primary use is to incorporate the beneficial morpholine ring into a larger target molecule. This is often done to improve the pharmacokinetic properties of a lead compound.[1][14]

  • Stereospecific Synthesis: It is a key precursor in the asymmetric synthesis of various bioactive compounds, where the (R)-configuration is essential for biological activity.[4] For example, it is a precursor for synthesizing inhibitors of Checkpoint Kinase 1 (CHK1), a target in cancer therapy.[6]

  • Further Functionalization: The hydroxymethyl group serves as a reactive handle. It can be oxidized to an aldehyde or carboxylic acid for amide coupling, converted to a leaving group for nucleophilic substitution, or used in etherification reactions to link to other parts of a target molecule.

The diagram below illustrates its conceptual role as a building block.

Application_Concept BuildingBlock (R)-N-Boc-2- hydroxymethylmorpholine DrugCandidate Final Drug Candidate BuildingBlock->DrugCandidate Coupling / Functionalization Scaffold Core Scaffold / API Precursor Scaffold->DrugCandidate Synthesis

Incorporation into a drug candidate.

Analytical Quality Control for GMP Environments

For any reagent used in pharmaceutical development, rigorous quality control is non-negotiable. Each batch must be validated to confirm its identity, purity, and stereochemical integrity. This constitutes a self-validating system where orthogonal analytical techniques provide a comprehensive quality profile.

Step-by-Step QC Protocol:

  • Identity Confirmation (NMR):

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The ¹H spectrum must match the reference spectrum, showing the Boc group singlet near 1.45 ppm and the correct integration and multiplicity for the ring protons.[6] The ¹³C spectrum should show the expected number of signals, including the carbonyl of the Boc group (~155 ppm).

  • Purity Assessment (HPLC):

    • Prepare a sample solution in an appropriate solvent (e.g., acetonitrile/water).

    • Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid or TFA).

    • Monitor with a UV detector (e.g., at 210 nm).

    • Validation: Purity should typically be ≥98% by peak area.[9] Any significant impurity should be identified and quantified.

  • Enantiomeric Excess (Chiral HPLC):

    • This is the most critical test for a chiral building block.

    • Use a specialized chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol.

    • Validation: The enantiomeric excess (e.e.) should be >99%. This is calculated by comparing the peak area of the desired (R)-enantiomer to the undesired (S)-enantiomer.

The following diagram outlines this mandatory QC workflow.

QC_Workflow cluster_tests Analytical Testing Sample Incoming Material Batch NMR NMR Spectroscopy (Identity, Structure) Sample->NMR HPLC RP-HPLC (Purity) Sample->HPLC CHIRAL Chiral HPLC (Enantiomeric Excess) Sample->CHIRAL Analysis Data Review & Specification Check NMR->Analysis HPLC->Analysis CHIRAL->Analysis Decision Decision Analysis->Decision

Sources

Spectroscopic data for (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-hydroxymethylmorpholine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (R)-N-Boc-2-hydroxymethylmorpholine, a key chiral building block in modern synthetic and medicinal chemistry. Our focus is to deliver not just raw data, but a detailed interpretation grounded in fundamental principles, offering researchers and drug development professionals a robust framework for its identification and utilization.

The Structural & Stereochemical Significance of (R)-N-Boc-2-hydroxymethylmorpholine

(R)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral synthon. Its rigid morpholine core, combined with the defined stereochemistry at the C2 position, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The N-Boc protecting group provides stability and allows for controlled deprotection and subsequent functionalization, while the primary hydroxyl group offers a versatile handle for further chemical transformations. Understanding its precise three-dimensional structure through spectroscopic analysis is paramount to its successful application.

Physicochemical Properties

A foundational aspect of compound characterization involves the determination of its key physical properties. These values serve as a preliminary check for purity and identity.

PropertyValueSource
Molecular Formula C10H19NO4---
Molecular Weight 217.26 g/mol ---
Appearance White to off-white solid
Melting Point 78-82 °C
Optical Rotation ([α]D) -28° to -32° (c=1 in CHCl3)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for (R)-N-Boc-2-hydroxymethylmorpholine, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for (R)-N-Boc-2-hydroxymethylmorpholine (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.00 - 3.85m2HH-3a, H-5a
3.85 - 3.75m1HH-2
3.75 - 3.65m1HH-6a
3.65 - 3.55dd, J = 11.6, 3.2 Hz1H-CH₂OH
3.55 - 3.45dd, J = 11.6, 4.4 Hz1H-CH₂OH
3.45 - 3.30m1HH-5b
3.00 - 2.80m2HH-3b, H-6b
1.47s9H-C(CH₃)₃

Interpretation:

  • The Boc Group: The sharp singlet at 1.47 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group. The magnetic equivalence of these nine protons is due to free rotation around the C-C bonds.

  • The Morpholine Ring Protons: The protons on the morpholine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The signals between 2.80 and 4.00 ppm correspond to these seven protons. The geminal and vicinal couplings result in the observed multiplets.

  • The Hydroxymethyl Protons: The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and appear as a pair of doublets of doublets (dd) between 3.45 and 3.65 ppm. This is due to their geminal coupling and their coupling to the adjacent chiral center proton (H-2).

Workflow for ¹H NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh ~5-10 mg of (R)-N-Boc-2-hydroxymethylmorpholine dissolve 2. Dissolve in ~0.7 mL of CDCl3 containing TMS weigh->dissolve transfer 3. Transfer to a clean, dry NMR tube dissolve->transfer insert 4. Insert tube into NMR spectrometer transfer->insert shim 5. Lock and shim the magnetic field insert->shim acquire 6. Acquire ¹H spectrum (e.g., 16 scans) shim->acquire fourier 7. Fourier Transform acquire->fourier phase 8. Phase correction fourier->phase baseline 9. Baseline correction phase->baseline integrate 10. Integration baseline->integrate peak_pick 11. Peak picking integrate->peak_pick

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-N-Boc-2-hydroxymethylmorpholine (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
155.0C=O (Boc)
80.0-C(CH₃)₃
78.5C-2
67.0C-5
64.0-CH₂OH
45.0C-3
44.0C-6
28.5-C(CH₃)₃

Interpretation:

  • The Carbonyl Carbon: The signal at 155.0 ppm is characteristic of the carbonyl carbon of the Boc protecting group.

  • The Quaternary Carbon of the Boc Group: The signal at 80.0 ppm corresponds to the quaternary carbon of the tert-butyl group.

  • The Morpholine Ring Carbons: The signals for the carbon atoms of the morpholine ring and the hydroxymethyl group appear between 44.0 and 78.5 ppm. The C-2 carbon, being attached to both an oxygen and the hydroxymethyl group, is the most downfield of the ring carbons.

  • The Methyl Carbons of the Boc Group: The three equivalent methyl carbons of the Boc group give rise to a single, intense signal at 28.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies for (R)-N-Boc-2-hydroxymethylmorpholine

Frequency (cm⁻¹)IntensityFunctional Group
3450Strong, broadO-H stretch (alcohol)
2975, 2870MediumC-H stretch (alkane)
1685StrongC=O stretch (carbamate)
1420MediumC-H bend (alkane)
1170StrongC-O stretch (alcohol, ether)
1120StrongC-N stretch (amine)

Interpretation:

  • The broad absorption at 3450 cm⁻¹ is a clear indication of the presence of the hydroxyl group.

  • The strong absorption at 1685 cm⁻¹ is characteristic of the carbonyl group of the Boc protecting group.

  • The absorptions in the 2870-2975 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl groups.

  • The strong absorptions in the 1120-1170 cm⁻¹ region are attributed to the C-O and C-N stretching vibrations.

Logical Flow of Spectroscopic Data Interpretation

G cluster_data Acquired Spectroscopic Data cluster_analysis Structural Elucidation HNMR ¹H NMR ProtonEnvironment Determine Proton Connectivity & Environment (¹H NMR) HNMR->ProtonEnvironment CNMR ¹³C NMR CarbonSkeleton Establish Carbon Framework (¹³C NMR) CNMR->CarbonSkeleton IR IR FunctionalGroups Identify Functional Groups (IR, ¹³C NMR) IR->FunctionalGroups MS Mass Spec MolecularWeight Confirm Molecular Weight (Mass Spec) MS->MolecularWeight FinalStructure Propose & Verify Structure FunctionalGroups->FinalStructure ProtonEnvironment->FinalStructure CarbonSkeleton->FinalStructure MolecularWeight->FinalStructure

Caption: Integrated approach to structural determination.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight.

Table 4: Mass Spectrometry Data for (R)-N-Boc-2-hydroxymethylmorpholine

Ionm/z (calculated)m/z (observed)
[M+H]⁺218.1387218.1389
[M+Na]⁺240.1206240.1208

Interpretation:

The observed m/z values for the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) are in excellent agreement with the calculated values for the molecular formula C₁₀H₁₉NO₄. This confirms the molecular weight of the compound.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of (R)-N-Boc-2-hydroxymethylmorpholine. This guide serves as a detailed reference for researchers, enabling confident identification and utilization of this important chiral building block in their synthetic endeavors. The presented protocols and interpretations are designed to uphold the highest standards of scientific rigor and reproducibility.

References

1H NMR spectrum of (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-2-hydroxymethylmorpholine

For researchers, scientists, and drug development professionals, the precise characterization of chiral building blocks is a cornerstone of modern synthetic chemistry. (R)-N-Boc-2-hydroxymethylmorpholine is a valuable intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for its structural verification. This guide provides a detailed analysis of its ¹H NMR spectrum, grounded in fundamental principles and supported by experimental data.

Introduction: Structural Elucidation via ¹H NMR

¹H NMR spectroscopy provides a wealth of information derived from several key parameters: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity)[1][2][3]. For a molecule like (R)-N-Boc-2-hydroxymethylmorpholine, each of these parameters offers unique insights into its distinct structural features: the N-Boc protecting group, the chiral morpholine ring, and the primary hydroxymethyl substituent.

The Signature of Protection: The N-Boc Group

The most unambiguous signal in the spectrum confirms the successful installation of the tert-butyloxycarbonyl (Boc) protecting group.

  • Chemical Shift (δ): The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons. This results in a large, sharp singlet typically appearing in the upfield region of the spectrum, between 1.4 and 1.5 ppm [4]. Experimental data for (R)-N-Boc-2-hydroxymethylmorpholine show this peak consistently around 1.45 ppm [5]. The high intensity of this signal, corresponding to nine protons, makes it an excellent diagnostic peak for confirming protection and monitoring reaction progress[4].

The Complex Core: The Morpholine Ring System

The morpholine ring adopts a chair conformation, leading to a complex and informative set of signals. The presence of a chiral center at the C-2 position renders the geminal protons on the C-3, C-5, and C-6 methylene groups chemically non-equivalent, a phenomenon known as diastereotopicity[6]. This means that each proton in a CH₂ group will have a unique chemical shift and coupling pattern.

  • Protons at C-3 (adjacent to Nitrogen): These protons are influenced by the adjacent chiral center and the nitrogen atom. They typically appear as complex multiplets.

  • Protons at C-5 (adjacent to Oxygen): The electronegative oxygen atom deshields these protons, causing them to resonate at a lower field (higher ppm) compared to the C-3 protons[7].

  • Proton at C-2 (the Chiral Center): This methine proton is coupled to the protons on C-3 and the hydroxymethyl group, resulting in a complex multiplet.

  • Conformational Effects: In a fixed chair conformation, vicinal coupling constants (³J) between protons are dependent on the dihedral angle, as described by the Karplus relationship[8]. This results in different coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial interactions, contributing to the complexity of the multiplets[8][9]. For a six-membered ring in a chair conformation, typical ³J values are:

    • ³Jₐₐ (axial-axial): 7–12 Hz

    • ³Jₐₑ (axial-equatorial): 2–5 Hz

    • ³Jₑₑ (equatorial-equatorial): 2–5 Hz

The Functional Moiety: The Hydroxymethyl Group

The C-2 substituent introduces two additional sets of protons: the methylene (-CH₂-) and the hydroxyl (-OH).

  • Methylene Protons (-CH₂OH): These protons are adjacent to the chiral C-2 center and are therefore diastereotopic. They will appear as two distinct signals, likely as a doublet of doublets each, due to geminal coupling to each other and vicinal coupling to the H-2 proton. Their chemical shift is influenced by the adjacent oxygen, placing them in the range of 3.5-3.8 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent[10]. It often appears as a broad singlet due to chemical exchange. In deuterated protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the signal to disappear entirely[11]. This exchange also simplifies the signals of the adjacent methylene protons by removing the ³J coupling to the -OH proton[11].

Spectral Data and Assignment

The following table summarizes the reported ¹H NMR spectral data for (R)-N-Boc-2-hydroxymethylmorpholine, recorded in deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment Rationale
1.459Hs (singlet)Nine equivalent protons of the tert-butyl (Boc) group[4][5].
2.121Ht (triplet)The hydroxyl proton (-OH), broadened and coupled to the adjacent CH₂ group[5]. The triplet nature suggests similar coupling to both diastereotopic protons.
2.65 - 2.821Hm (multiplet)One of the morpholine ring protons, likely at C-3 or C-6[5].
2.83 - 3.031Hm (multiplet)One of the morpholine ring protons, likely at C-3 or C-6[5].
3.41 - 3.734Hm (multiplet)Overlapping signals containing the diastereotopic protons of the -CH₂OH group and two morpholine ring protons[5].
3.75 - 3.983Hm (multiplet)Overlapping signals containing the C-2 methine proton and two morpholine ring protons, likely the deshielded C-5 protons adjacent to the ring oxygen[5].

Note: The assignments for the complex multiplet regions (2.65-3.98 ppm) are based on reported data and general principles. Unambiguous assignment would require 2D NMR techniques such as COSY and HSQC.

Logical Workflow for Spectral Interpretation

The process of analyzing the ¹H NMR spectrum of this molecule can be visualized as a logical workflow.

G cluster_0 Initial Confirmation cluster_1 Ring & Substituent Analysis cluster_2 Validation A Identify intense singlet ~1.45 ppm B Confirm N-Boc Group (9H integration) A->B C Analyze complex multiplets (2.5 - 4.0 ppm) B->C D Assign Morpholine Ring Protons (Diastereotopicity, Coupling) C->D E Assign Hydroxymethyl Protons (CH2 and OH) C->E F Assign Chiral Center Proton (C2-H) C->F G Verify proton count via integration H Check coupling patterns for consistency I Final Structure Confirmation G->I H->I

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

To ensure trustworthy and reproducible data, the following protocol should be followed. This methodology represents a self-validating system for the routine characterization of (R)-N-Boc-2-hydroxymethylmorpholine.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • (R)-N-Boc-2-hydroxymethylmorpholine (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette

  • Vial and spatula

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution into the NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4-5 cm).

  • Spectrometer Setup (General Parameters for a 400 MHz instrument): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve high homogeneity. This is critical for resolving the complex multiplets. A narrow, symmetrical TMS or residual CHCl₃ peak indicates good shimming. d. Set the spectral width to approximately 12-15 ppm, centered around 6 ppm. e. Use a standard 90° pulse. f. Set the number of scans (NS) to 8 or 16. The high concentration and prominent Boc signal mean extensive signal averaging is often unnecessary. g. Set the relaxation delay (D1) to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Acquisition & Processing: a. Acquire the Free Induction Decay (FID). b. Apply a Fourier Transform to the FID to generate the spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm[12]. e. Integrate all signals. Set the integral of the singlet at ~1.45 ppm to 9.00 as a reference for the other signals. f. Analyze the chemical shifts, integrations, and multiplicities to confirm the structure.

Data Validation Workflow:

G A Sample Prep (5-10 mg in CDCl3) B Spectrometer Setup (Lock, Shim) A->B C Data Acquisition (NS=16, D1=2s) B->C D Processing (FT, Phase, Calibrate) C->D E Analysis (Integrate, Assign) D->E F Structure Verified E->F

Caption: Standard Operating Procedure for NMR data acquisition and validation.

Conclusion

The ¹H NMR spectrum of (R)-N-Boc-2-hydroxymethylmorpholine is rich with structural information. A systematic analysis, beginning with the unmistakable singlet of the N-Boc group and proceeding to the complex, diastereotopic signals of the morpholine ring and hydroxymethyl substituent, allows for confident structural verification. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reliable data essential for researchers in synthetic and medicinal chemistry.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
  • (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3. ChemicalBook.
  • (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical.
  • Nuclear magnetic resonance studies of six-membered rings. Part II.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Supporting Inform
  • (R)-N-Boc-2-Hydroxymethylmorpholine(135065-71-3) 1 H NMR. ChemicalBook.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. PubMed.
  • Interpreting | OpenOChem Learn. OpenOChem Learn.
  • 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis. ChemicalBook.
  • Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700...
  • 6.
  • 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram.
  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...
  • 1H NMR Chemical Shifts.
  • NMR Coupling Constants.
  • Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.
  • Coupling constants for 1H and 13C NMR. University of Puget Sound.
  • Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom).
  • Recognizing the NMR p
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • NMR Spectroscopy: a Tool for Conform
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Notes on NMR Solvents. University of Wisconsin-Madison.
  • Studying conformational polymorphism in pharmaceutical solids using multidimensional solid-state NMR and electronic structure calcul
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig

Sources

(R)-N-Boc-2-hydroxymethylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-N-Boc-2-hydroxymethylmorpholine: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine scaffold is recognized as a privileged structure, frequently integrated into therapeutic agents to enhance pharmacological profiles such as solubility, metabolic stability, and bioavailability.[1] Within this class, (R)-N-Boc-2-hydroxymethylmorpholine emerges as a particularly valuable chiral building block. Its synthetic versatility is rooted in a trifecta of structural features: the defined stereochemistry at the C2 position, a readily cleavable N-Boc protecting group, and a primary alcohol functional handle.

This guide offers a comprehensive technical overview of (R)-N-Boc-2-hydroxymethylmorpholine, detailing its physicochemical properties, molecular architecture, synthesis protocols, and critical applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identifiers

The fundamental properties of (R)-N-Boc-2-hydroxymethylmorpholine are summarized below. This data provides the essential foundation for its use in experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO₄[2][3][4][5]
Molecular Weight 217.26 g/mol [2][3][5][6]
CAS Number 135065-71-3[2][3][7]
Appearance White to off-white crystalline solid[4][5]
Melting Point 60-62 °C[3][8]
Boiling Point 320.7 °C at 760 mmHg[3][5]
Density ~1.1 g/cm³[3][5]
Solubility Soluble in polar organic solvents; slightly soluble in water.[4][8]
Synonyms tert-Butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate; (R)-4-Boc-2-hydroxymethyl-morpholine[2][4][5]

Molecular Structure and Functional Significance

The utility of (R)-N-Boc-2-hydroxymethylmorpholine is a direct consequence of its molecular architecture. Each component of the molecule serves a distinct and critical role in its function as a synthetic intermediate.

Caption: 2D structure of (R)-N-Boc-2-hydroxymethylmorpholine.

  • The (R)-Stereocenter: The chirality at the C2 position is paramount, as biological systems often exhibit high stereospecificity. This defined configuration allows the molecule to serve as a starting point for the asymmetric synthesis of complex drug targets, ensuring the final product has the desired therapeutic effect.[1]

  • N-tert-butoxycarbonyl (Boc) Group: The Boc group is a robust protecting group for the morpholine nitrogen.[4] Its steric hindrance prevents the nitrogen from participating in unwanted side reactions. Crucially, it can be selectively removed under acidic conditions that typically do not affect other functional groups, enabling controlled, sequential chemical transformations.[9]

  • C2-Hydroxymethyl Group: The primary alcohol (-CH₂OH) is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in ester or ether formation, providing a gateway to a wide array of molecular elaborations.[4]

Synthesis Strategies and Methodologies

An operationally simple and high-throughput synthesis of N-Boc-2-hydroxymethylmorpholine often starts from epichlorohydrin, requiring no chromatographic purification.[10][11][12] Another well-documented method involves the catalytic hydrogenation of a suitable precursor.

cluster_0 Synthesis Workflow Start Precursor Intermediate (e.g., from Azido Aldehyde) Catalyst Hydrogenation (H₂, 10% Pd/C) Start->Catalyst Filtration Catalyst Removal (Vacuum Filtration) Catalyst->Filtration Concentration Solvent Removal (Reduced Pressure) Filtration->Concentration Product (R)-N-Boc-2-hydroxymethylmorpholine Concentration->Product

Caption: Workflow for synthesis via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a documented synthesis of (R)-N-Boc-2-hydroxymethylmorpholine.[7] The causality behind this choice of methodology lies in its efficiency and clean reaction profile. Palladium on carbon is a highly effective catalyst for hydrogenation, and the process avoids harsh reagents that could compromise the Boc protecting group or the chiral center.

Objective: To synthesize (R)-N-Boc-2-hydroxymethylmorpholine from a suitable unsaturated or azido precursor via palladium-catalyzed hydrogenation.

Materials:

  • Precursor Intermediate (e.g., Intermediate 111 as described in the reference)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas source

  • Suitable solvent (e.g., Methanol or Ethanol)

  • Filtration apparatus (e.g., Büchner funnel, celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the precursor intermediate (1.0 eq) in the chosen solvent.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This prevents premature reactions and ensures safety, as Pd/C can be pyrophoric.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) for approximately 16 hours at room temperature. Rationale: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Remove the solid Pd/C catalyst by vacuum filtration through a pad of celite. Rinse the filter cake with a small amount of the solvent to ensure complete recovery of the product. Rationale: Celite provides a fine filtration medium that prevents fine catalyst particles from passing through.

  • Work-up: Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Product Isolation: The resulting product, (R)-N-Boc-2-hydroxymethylmorpholine, should be obtained as a viscous oil that may crystallize upon standing.[7] The purity can be assessed by HPLC and NMR.[2][7]

Applications in Drug Discovery and Development

The structural features of (R)-N-Boc-2-hydroxymethylmorpholine make it a cornerstone intermediate in the synthesis of numerous high-value pharmaceutical agents.

  • Neuroscience: It is a well-established key precursor in the asymmetric synthesis of the selective norepinephrine reuptake inhibitor (+)-(S,S)-reboxetine , an antidepressant.[1] The precise stereochemistry provided by the building block is critical for the drug's efficacy.

  • Oncology: The compound serves as a vital intermediate in the synthesis of modern targeted cancer therapies. This includes its use in the preparation of inhibitors for Checkpoint Kinase 1 (CHK1) , a key regulator in the DNA damage response.[7] Furthermore, it is an intermediate for RMC-6291 , an orally effective covalent inhibitor of the KRAS G12C(ON) protein, a significant target in various cancers.[13]

  • General Synthetic Chemistry: Beyond specific targets, it is widely employed in the synthesis of diverse bioactive molecules where the morpholine moiety is desired to improve pharmacokinetic properties.[4][9] Its chiral nature is also leveraged in asymmetric synthesis research to develop more efficient and selective chemical reactions.[9]

References

  • (R)-N-Boc-2-Hydroxymethylmorpholine Specifications. Capot Chemical Co., Ltd.[Link]

  • (R)-N-Boc-2-Hydroxymethylmorpholine. Chemsrc.[Link]

  • (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical.[Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.[Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ACS Publications, The Journal of Organic Chemistry.[Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.[Link]

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem.[Link]

Sources

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Privileged Status

In the vast armamentarium of heterocyclic scaffolds available to the medicinal chemist, the simple, six-membered saturated ring of morpholine stands out as a "privileged scaffold."[1] This designation is not arbitrary; it is earned through the consistent and widespread appearance of the morpholine moiety in a multitude of clinically successful and experimental drugs across diverse therapeutic areas.[2][3] Comprising both an amine and an ether functional group, morpholine's unique structural and physicochemical properties bestow upon parent molecules a host of desirable attributes, from enhanced potency and selectivity to improved pharmacokinetic profiles.[1][4]

This technical guide will provide a comprehensive exploration of the morpholine scaffold's role in medicinal chemistry. We will delve into the fundamental physicochemical characteristics that make it so attractive for drug design, examine its versatile roles in molecular interactions with biological targets, and survey its impact on the pharmacokinetic properties of drug candidates. Through an analysis of key approved drugs, detailed experimental protocols, and a look toward future applications, this guide will illuminate why the morpholine ring is a recurring motif in the quest for novel therapeutics.

Part 1: Decoding the Advantage: Physicochemical and Pharmacokinetic Profile

The utility of the morpholine scaffold is deeply rooted in its intrinsic physicochemical properties, which directly translate to tangible advantages in a drug development context.[5][6] These properties strike a crucial balance between aqueous solubility and lipophilicity, a key determinant of a drug's ability to navigate the biological milieu.

The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4-8.7) compared to analogous saturated heterocycles like piperidine.[1][7] This attenuated basicity is highly advantageous, as it reduces the likelihood of off-target interactions with acidic cellular components and can lead to an improved safety profile. The morpholine ring's ability to act as both a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and a weak hydrogen bond donor (when the nitrogen is protonated) contributes to its favorable solubility and interactions with biological targets.[2][8]

Incorporating a morpholine moiety can significantly enhance a molecule's pharmacokinetic profile.[3][9] It often improves aqueous solubility, which is crucial for drug formulation and absorption. Furthermore, the morpholine ring is generally associated with increased metabolic stability, leading to a longer half-life and improved bioavailability.[5][10] Its resistance to certain metabolic pathways, compared to other amines, makes it a valuable tool for medicinal chemists seeking to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[5] The well-balanced lipophilic-hydrophilic nature of morpholine also enhances its ability to permeate biological membranes, including the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) drug discovery.[11][12]

Physicochemical PropertyTypical Value/CharacteristicImplication in Drug Design
pKa ~8.4 - 8.7Reduced basicity compared to piperidine, minimizing off-target effects.[1][7]
logP -0.86Contributes to a balanced hydrophilic-lipophilic profile.[13]
Hydrogen Bonding Acts as both acceptor and weak donor.Enhances solubility and target binding interactions.[2]
Metabolic Stability Generally high.Improved bioavailability and prolonged in vivo half-life.[5][10]
Solubility Soluble in water.Favorable for formulation and absorption.[13][14]
Conformation Flexible chair-like conformation.Allows for optimal positioning of substituents for target binding.[5][11]

Part 2: The Morpholine Scaffold in Drug-Target Interactions: A Focus on Kinase Inhibition

The morpholine ring is not merely a passive carrier for improving pharmacokinetics; it often plays an active and integral role in the pharmacophore, the collection of steric and electronic features necessary for molecular interactions with a specific biological target.[3][4] This is particularly evident in the realm of kinase inhibitors, a major class of anticancer drugs.[15]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] Consequently, the enzymes within this pathway, particularly PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), are prime targets for therapeutic intervention.[16] Numerous potent and selective inhibitors of these kinases feature a morpholine scaffold.

In many PI3K and mTOR inhibitors, the morpholine ring serves multiple functions. The oxygen atom can form crucial hydrogen bonds with hinge region residues in the ATP-binding pocket of the kinase, a key interaction for anchoring the inhibitor.[5][11] The relatively electron-deficient ring can also participate in favorable hydrophobic interactions within the active site.[11] Furthermore, the chair-like conformation of the morpholine ring acts as a rigid scaffold, correctly orienting other parts of the inhibitor molecule for optimal binding.[5][11]

For instance, in several morpholino-triazine and morpholino-pyrimidine based PI3K inhibitors, the morpholine oxygen has been shown to interact with the hinge valine residue in the ATP-binding site.[5][11] This interaction is a recurring motif in the structure-activity relationship (SAR) of these inhibitor classes.[9]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of intervention for morpholine-containing inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Morpholine-Containing Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 Buchwald_Hartwig_Workflow Start Reaction Setup (Aryl Halide, Catalyst, Ligand) Reagent_Add Add Base and Solvent Start->Reagent_Add Stir Stir at Room Temperature Reagent_Add->Stir Morpholine_Add Add Morpholine Stir->Morpholine_Add Heat Heat and Monitor (TLC/LC-MS) Morpholine_Add->Heat Workup Aqueous Work-up and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure N-Aryl Morpholine Characterize->End

Sources

Methodological & Application

Application Note: A Streamlined Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine from (R)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, a valuable chiral building block in medicinal chemistry.[1][2][3] The protocol leverages the commercially available and enantiomerically pure (R)-epichlorohydrin as a versatile starting material.[4] The synthetic strategy involves a regioselective nucleophilic attack by diethanolamine on the epoxide, followed by an intramolecular cyclization and subsequent N-Boc protection. This guide emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process. The methodologies described herein are designed to be self-validating, providing researchers with a reliable pathway to this important morpholine derivative.

Introduction: The Significance of Chiral Morpholines

Chiral morpholine scaffolds are privileged structures in modern drug discovery, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][3] Their conformational rigidity and ability to engage in key hydrogen bonding interactions make them ideal components for optimizing pharmacokinetic and pharmacodynamic properties. Specifically, the (R)-N-Boc-2-hydroxymethylmorpholine derivative serves as a crucial intermediate for the synthesis of various therapeutic agents, including potent antagonists for dopamine receptors and inhibitors of key cellular kinases.[2][5]

The synthetic route detailed in this note offers an efficient and operationally simple approach, avoiding the need for chromatographic purification in the final steps, which is highly advantageous for process throughput.[6][7]

Synthetic Strategy and Mechanistic Insights

The overall synthetic pathway from (R)-epichlorohydrin to (R)-N-Boc-2-hydroxymethylmorpholine is a three-step process. The strategy is designed to control stereochemistry and achieve high yields.

Diagram of the Synthetic Workflow

Synthetic_Workflow A (R)-Epichlorohydrin C Intermediate Amino Alcohol (R)-1-((2-hydroxyethyl)amino)-3-chloropropan-2-ol A->C Regioselective SN2 Attack B Diethanolamine B->C D Intermediate Amino Alcohol E (R)-2-Hydroxymethylmorpholine D->E F (R)-2-Hydroxymethylmorpholine H (R)-N-Boc-2-hydroxymethylmorpholine (Final Product) F->H Protection of Secondary Amine G (Boc)2O G->H

Caption: Overall synthetic workflow from (R)-epichlorohydrin to the target molecule.

Step 1: Regioselective Epoxide Ring Opening

The synthesis commences with the nucleophilic ring-opening of (R)-epichlorohydrin by diethanolamine.[8][9][10] This reaction proceeds via an SN2 mechanism.[11] The nucleophilic amine preferentially attacks the less sterically hindered terminal carbon of the epoxide ring, a common and predictable outcome for epoxide openings under basic or neutral conditions.[12] This regioselectivity is crucial for the formation of the desired linear amino alcohol intermediate. The presence of the chloromethyl group on the epoxide does not typically interfere with this initial step, as the ring strain of the epoxide makes it a more reactive electrophilic site.[13]

Step 2: Base-Mediated Intramolecular Cyclization

The intermediate amino alcohol, possessing both a nucleophilic secondary amine and an electrophilic primary chloride, is primed for cyclization. Upon treatment with a suitable base, the hydroxyl group deprotonates, and the resulting alkoxide initiates an intramolecular SN2 reaction, displacing the chloride to form the six-membered morpholine ring. This intramolecular cyclization is a favorable process, leading to the formation of a stable heterocyclic system.[14][15][16]

Step 3: N-Boc Protection

The final step involves the protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, rendering the amine unreactive to many reagents while allowing for its deprotection under acidic conditions.[17][18][19] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base proceeds efficiently to yield the final product.[20]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. (R)-epichlorohydrin is a toxic and reactive substance and should be handled with care.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
(R)-Epichlorohydrin92.52≥99%Commercially Available
Diethanolamine105.14≥99%Commercially Available
Sodium Hydroxide40.00≥97%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)218.25≥97%Commercially Available
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)32.04ACS GradeCommercially Available
Ethyl Acetate (EtOAc)88.11ACS GradeCommercially Available
Hexanes-ACS GradeCommercially Available
Anhydrous Sodium Sulfate142.04GranularCommercially Available
Step-by-Step Procedure

Step 1 & 2: Synthesis of (R)-2-Hydroxymethylmorpholine

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine (2.5 equivalents).

  • Slowly add (R)-epichlorohydrin (1.0 equivalent) to the diethanolamine at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of sodium hydroxide (2.0 equivalents) in water.

  • Slowly add the aqueous sodium hydroxide solution to the reaction mixture. An exothermic reaction will occur.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-3 hours to facilitate the intramolecular cyclization.

  • After cooling, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-2-hydroxymethylmorpholine as a viscous oil. This crude product is often of sufficient purity for the next step.

Step 3: Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

  • Dissolve the crude (R)-2-hydroxymethylmorpholine (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

  • If the reaction is slow, add a mild base such as triethylamine (1.2 equivalents) or sodium bicarbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (R)-N-Boc-2-hydroxymethylmorpholine as a white solid.

Data Summary and Expected Results

StepKey TransformationTypical Reagent EquivalentsReaction TimeTypical Yield
1 & 2Epoxide Opening & Cyclization(R)-Epichlorohydrin (1.0), Diethanolamine (2.5), NaOH (2.0)6-9 hours70-85% (crude)
3N-Boc ProtectionCrude Amine (1.0), (Boc)₂O (1.1)12-24 hours85-95%

Causality and Experimental Insights

  • Choice of Diethanolamine: Diethanolamine serves a dual purpose: it acts as the nucleophile for the initial epoxide ring-opening and provides the necessary backbone for the subsequent formation of the morpholine ring.

  • Use of Excess Diethanolamine: An excess of diethanolamine is used to ensure the complete consumption of the starting (R)-epichlorohydrin and to minimize the formation of dimeric or polymeric byproducts.

  • Base for Cyclization: Sodium hydroxide is a strong, inexpensive base that effectively promotes the intramolecular Williamson ether synthesis to form the morpholine ring.

  • Solvent for Boc Protection: Dichloromethane is a common choice for Boc protection as it is a relatively non-polar aprotic solvent that dissolves both the amine and (Boc)₂O. The use of a biphasic system with water can help to sequester the salt byproducts.

  • Purification Strategy: A key advantage of this synthetic route is that the intermediate (R)-2-hydroxymethylmorpholine is often used crude in the subsequent step, and the final product can be purified by recrystallization, thus avoiding laborious column chromatography.[6][7]

Conclusion

The synthesis of (R)-N-Boc-2-hydroxymethylmorpholine from (R)-epichlorohydrin presented in this application note is a robust and efficient method for accessing this valuable chiral intermediate. The protocol is well-defined, scalable, and relies on readily available starting materials. By understanding the underlying reaction mechanisms and the rationale for the experimental choices, researchers can confidently implement this synthesis in their drug discovery and development programs.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.

  • Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed.

  • Recent progress in the synthesis of morpholines. ResearchGate.

  • Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. ACS Publications.

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State University.

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. RSC Publishing.

  • Recent progress in the synthesis of morpholines. Semantic Scholar.

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. OMICS International.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health.

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ACS Publications.

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Institutes of Health.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Application Note – N-Boc protection. Sigma-Aldrich.

  • Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. Semantic Scholar.

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing).

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.

  • Synthesis of Five-, Six-, and Seven-Membered Ring Lactams by Cp*Rh Complex-Catalyzed Oxidative N-Heterocyclization of Amino Alcohols. ACS Publications.

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications.

  • Boc Protecting Group for Amines. Chemistry Steps.

  • Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. National Institutes of Health.

  • Epichlorohydrin–triethanolamine reaction in the preparation of quaternary cellulose anion exchangers. Semantic Scholar.

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

  • (R)-N-Boc-2-Hydroxymethylmorpholine. Biosynth.

  • Attack of ethoxide on epichlorohydrin. Chemistry Stack Exchange.

  • The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai.

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online.

  • Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. Sci-Hub.

  • Green Chemistry. RSC Publishing.

  • Application Note and Experimental Protocol: Nucleophilic Substitution on (S)-(+)-Epichlorohydrin. Benchchem.

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.

  • Nucleophilic ring opening of epichlorohydrin in the presence of PPh3 to obtain 2 … ResearchGate.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

  • Epichlorohydrin. Organic Syntheses Procedure.

  • (R)-Epichlorohydrin. Sisco Research Laboratories Pvt. Ltd.

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Application Notes and Protocols for the Use of (R)-N-Boc-2-hydroxymethylmorpholine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Peptidomimetics

In the landscape of modern drug discovery, the morpholine scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse receptors.[1][2] Its inherent metabolic stability, favorable pharmacokinetic properties, and ability to impart desirable physicochemical characteristics make it a highly sought-after component in the design of novel therapeutics.[1][3] The incorporation of morpholine-based structures into peptides, creating peptidomimetics, offers a powerful strategy to overcome the limitations of natural peptides, such as poor bioavailability and susceptibility to enzymatic degradation.[4][5]

(R)-N-Boc-2-hydroxymethylmorpholine is a chiral building block that allows for the introduction of a morpholine constraint into a peptide backbone. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen ensures compatibility with standard Boc-based solid-phase peptide synthesis (SPPS), while the primary alcohol serves as a handle for attachment to a solid support or for further functionalization. This application note provides a comprehensive guide to the use of (R)-N-Boc-2-hydroxymethylmorpholine in peptide synthesis, from the initial immobilization on a solid support to the final cleavage and deprotection of the target peptidomimetic.

Key Advantages of Incorporating (R)-N-Boc-2-hydroxymethylmorpholine

The introduction of this morpholine-based building block can confer several advantageous properties to a peptide sequence:

  • Enhanced Proteolytic Stability: The non-natural morpholine ring is resistant to cleavage by proteases, significantly extending the in vivo half-life of the resulting peptidomimetic.

  • Conformational Constraint: The rigid cyclic structure of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the biological target.

  • Improved Pharmacokinetic Profile: The morpholine moiety can improve solubility, membrane permeability, and overall drug-like properties.[2][3]

  • Structural Diversity: The hydroxymethyl group provides a versatile point for attachment and further diversification of the peptide structure.

Experimental Workflow for Peptide Synthesis

The overall workflow for incorporating (R)-N-Boc-2-hydroxymethylmorpholine into a peptide sequence using Boc-SPPS is depicted below.

Peptide Synthesis Workflow cluster_0 Resin Preparation & Immobilization cluster_1 Peptide Elongation (Boc-SPPS) cluster_2 Cleavage and Deprotection Resin Select Suitable Resin (e.g., 2-Chlorotrityl chloride) Swell Swell Resin in DCM Resin->Swell Activation Activate Alcohol via Mitsunobu Reaction Swell->Activation Immobilize Immobilize (R)-N-Boc-2- hydroxymethylmorpholine Activation->Immobilize Cap Cap Unreacted Sites Immobilize->Cap Deprotection Boc Deprotection (TFA/DCM) Cap->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Next Boc-Amino Acid (e.g., HBTU/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid FinalWash Final Wash and Dry Wash->FinalWash After final amino acid Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., HF or TFMSA cocktail) FinalWash->Cleavage Precipitation Precipitate Peptide in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by MS Purification->Characterization Chemical_Structures cluster_0 (R)-N-Boc-2-hydroxymethylmorpholine cluster_1 Immobilized on 2-CTC Resin cluster_2 Final Peptidomimetic (example) mol1 mol2 label2 ...-O-CH2-[Morpholine]-N-Boc label3 Peptide-CO-N-[Morpholine]-CH2-O-...

Sources

The Versatile Chiral Scaffold: (R)-N-Boc-2-hydroxymethylmorpholine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Boc-2-hydroxymethylmorpholine has emerged as a cornerstone chiral building block in medicinal chemistry, prized for its conformational rigidity, metabolic stability, and the versatile synthetic handles it offers. This technical guide provides an in-depth exploration of its application in the synthesis of high-value therapeutic agents. We will delve into the strategic considerations behind its use and provide detailed, field-proven protocols for its incorporation into complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their discovery and development pipelines.

Introduction: The Privileged Nature of the Chiral Morpholine Moiety

The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs, celebrated for its ability to enhance the pharmacological profile of bioactive molecules.[1][2] Its inherent polarity and hydrogen bond accepting capability often lead to improved pharmacokinetic and pharmacodynamic properties.[3] The introduction of a defined stereocenter, as in (R)-N-Boc-2-hydroxymethylmorpholine, provides a critical advantage in a landscape where stereospecific interactions with biological targets are paramount for efficacy and safety.[3]

The "(R)" configuration at the C2 position offers a fixed stereochemical anchor, while the N-Boc protecting group ensures stability during synthetic manipulations and allows for facile deprotection under controlled conditions.[3] Furthermore, the primary hydroxyl group serves as a versatile point for synthetic elaboration, enabling the construction of diverse and complex molecular structures.[3] This unique combination of features makes (R)-N-Boc-2-hydroxymethylmorpholine a highly sought-after intermediate in the synthesis of drugs targeting a range of therapeutic areas, from central nervous system disorders to oncology.

Application Highlight 1: Asymmetric Synthesis of (+)-(S,S)-Reboxetine

A prominent example showcasing the utility of (R)-N-Boc-2-hydroxymethylmorpholine is in the asymmetric synthesis of the selective norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine.[3] Reboxetine is prescribed for the treatment of clinical depression.[4] The stereochemistry of reboxetine is crucial for its biological activity, with the (S,S)-enantiomer exhibiting the highest affinity and selectivity for the norepinephrine transporter.[5] The synthesis leverages the chirality of (R)-N-Boc-2-hydroxymethylmorpholine to establish one of the two stereocenters in the final product.

Synthetic Strategy: Causality and Experimental Choices

The synthetic route hinges on a key transformation: the selective oxidation of the primary alcohol of (R)-N-Boc-2-hydroxymethylmorpholine to the corresponding aldehyde. This aldehyde then serves as an electrophile for the introduction of a phenyl group, setting the second stereocenter. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to preserve the acid-sensitive Boc protecting group.[6][7] A TEMPO-catalyzed oxidation with trichloroisocyanuric acid is an effective method for this transformation, offering high chemoselectivity under mild conditions.[8] The subsequent addition of a phenyl nucleophile is diastereoselective, and the desired (S,S)-diastereomer can be separated chromatographically.

Experimental Workflow: Synthesis of (+)-(S,S)-Reboxetine Intermediate

A (R)-N-Boc-2-hydroxymethylmorpholine B (R)-N-Boc-morpholine-2-carbaldehyde A->B Selective Oxidation (e.g., TEMPO, TCCA) C (2S,3S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate B->C Phenyl Grignard or Diphenylzinc Addition D (+)-(S,S)-Reboxetine C->D Further Synthetic Steps (O-arylation, Boc deprotection) A (R)-N-Boc-2-hydroxymethylmorpholine B tert-butyl (R)-morpholin-2-ylmethylcarbamate A->B Hydroxyl to Amine Conversion (e.g., Mesylation, Azide displacement, Reduction, Boc protection) D Chk1 Inhibitor Precursor B->D Nucleophilic Aromatic Substitution C Heterocyclic Core (e.g., 4-chloro-9H-pyrimido[4,5-b]indole) C->D

Caption: General scheme for incorporating the morpholine moiety into a Chk1 inhibitor.

Protocol: Synthesis of 4-((R)-morpholin-2-ylmethoxy)pyrimidine-based Chk1 Inhibitor

This protocol outlines the synthesis of a key intermediate for a Chk1 inhibitor, starting from a derivative of (R)-N-Boc-2-hydroxymethylmorpholine. This example is based on a reported synthesis of a pyrimido[4,5-b]indole-based Chk1 inhibitor. [9] Materials:

  • tert-butyl (R)-morpholin-2-ylmethylcarbamate

  • 4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile

  • Triethylamine (Et₃N)

  • N-Methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile (1.0 eq) in NMP, add tert-butyl (R)-morpholin-2-ylmethylcarbamate (2.0 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture in a microwave reactor at 140 °C for 15 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and purify the crude product by chromatography to obtain the Boc-protected intermediate.

  • Dissolve the purified intermediate in a mixture of DCM and TFA and stir for 1 hour to remove the Boc protecting group.

  • Isolate the final product by a suitable workup, such as solid-phase extraction (SPE) using an MP-TsOH cartridge, to yield the desired Chk1 inhibitor precursor.

Parameter Value Reference
Microwave Reaction Time 15 min[9]
Microwave Temperature 140 °C[9]

Conclusion

(R)-N-Boc-2-hydroxymethylmorpholine stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, stereochemically defined drug candidates. Its successful application in the synthesis of molecules like (+)-(S,S)-reboxetine and its derivatives' use in crafting targeted therapies such as Chk1 inhibitors underscore its significance in medicinal chemistry. The protocols detailed herein provide a practical framework for researchers to harness the potential of this versatile scaffold in their own drug discovery endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like (R)-N-Boc-2-hydroxymethylmorpholine is set to increase, solidifying its place in the medicinal chemist's toolbox.

References

  • (Reference details to be populated
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

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  • Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937–939. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

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  • Matthews, T. P., et al. (2009). Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. Journal of Medicinal Chemistry, 52(15), 4810-4819. [Link]

  • Prudhomme, M. (2007). Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide. Journal of Medicinal Chemistry, 50(20), 4805-4818. [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5479-5482. [Link]

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  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]

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The Versatile Chiral Synthon: (R)-N-Boc-2-hydroxymethylmorpholine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine scaffold stands out as a "privileged structure."[1] Its frequent appearance in a wide array of approved pharmaceuticals and clinical candidates is no coincidence. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, imparts a unique combination of advantageous physicochemical properties to a molecule.[2][3] These include improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets, often leading to enhanced potency and a favorable pharmacokinetic profile.[1][4]

When chirality is introduced to this scaffold, its utility is magnified, allowing for stereospecific interactions that are often critical for biological activity and selectivity.[1] Among the diverse array of chiral morpholine building blocks, (R)-N-Boc-2-hydroxymethylmorpholine has emerged as a particularly valuable and versatile synthon for medicinal chemists and drug development professionals.

This technical guide provides an in-depth exploration of (R)-N-Boc-2-hydroxymethylmorpholine, detailing its properties, key synthetic transformations, and its application in the synthesis of notable drug molecules. The protocols and insights provided herein are designed to empower researchers to effectively leverage this chiral building block in their own drug discovery programs.

Physicochemical Properties of (R)-N-Boc-2-hydroxymethylmorpholine

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. (R)-N-Boc-2-hydroxymethylmorpholine is a stable, crystalline solid, lending itself to easy handling and storage. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 135065-71-3[3][4]
Molecular Formula C₁₀H₁₉NO₄[5]
Molecular Weight 217.26 g/mol [5]
Appearance White to off-white crystalline solid[4][5]
Melting Point 59-62 °C[6]
Boiling Point 320.7 °C at 760 mmHg[3][4]
Density 1.1 g/cm³[3]
Solubility Soluble in polar organic solvents (e.g., DCM, MeOH, THF)[5]

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the morpholine nitrogen, being stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The primary hydroxyl group at the C2 position is a versatile functional handle, enabling a variety of subsequent chemical modifications.

Core Synthetic Transformations and Protocols

The utility of (R)-N-Boc-2-hydroxymethylmorpholine stems from the selective transformations of its primary alcohol functionality. These modifications pave the way for the introduction of diverse pharmacophoric elements and coupling to other molecular fragments. Below are detailed protocols for three fundamental transformations.

Activation of the Hydroxyl Group: Mesylation

Activation of the primary alcohol as a sulfonate ester, such as a mesylate, is a common and effective strategy to convert it into a good leaving group for subsequent nucleophilic substitution reactions.

Mesylation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Start (R)-N-Boc-2- hydroxymethylmorpholine Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) or DIPEA Dichloromethane (DCM) Start->Reagents  0 °C to rt   Product (R)-N-Boc-2- (mesyloxymethyl)morpholine Reagents->Product  Formation of Mesylate  

Caption: Workflow for the mesylation of (R)-N-Boc-2-hydroxymethylmorpholine.

Detailed Protocol: Synthesis of (R)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate

Rationale: This protocol employs methanesulfonyl chloride to convert the primary alcohol into a mesylate. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Dichloromethane is a suitable inert solvent. The reaction is initiated at 0 °C to control the initial exotherm.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude mesylate, which can often be used in the next step without further purification.

Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde provides a key electrophilic intermediate for reactions such as reductive amination, Wittig reactions, and aldol additions. The Swern oxidation is a mild and reliable method that avoids over-oxidation to the carboxylic acid.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Swern Oxidation cluster_product Product Start (R)-N-Boc-2- hydroxymethylmorpholine Reagents 1. Oxalyl Chloride, DMSO, DCM, -78 °C 2. Et3N or DIPEA Start->Reagents  Stepwise Addition   Product (R)-N-Boc-morpholine- 2-carbaldehyde Reagents->Product  Formation of Aldehyde  

Caption: Workflow for the Swern oxidation to form the corresponding aldehyde.

Detailed Protocol: Synthesis of (R)-tert-butyl 2-formylmorpholine-4-carboxylate

Rationale: This protocol utilizes a Swern oxidation, where dimethyl sulfoxide (DMSO) is activated by oxalyl chloride at low temperature to form the reactive species. The alcohol then adds to this species, and subsequent elimination, facilitated by a hindered base like triethylamine, yields the aldehyde. The low temperature (-78 °C) is critical to prevent side reactions.

  • Activator Preparation: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) in a flame-dried flask under an inert atmosphere, cool to -78 °C (dry ice/acetone bath). Add a solution of DMSO (2.5 eq.) in anhydrous DCM (2 volumes) dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous DCM (3 volumes) dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quenching and Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel chromatography to yield the desired product.

Conversion to the Carboxylic Acid

Further oxidation of the aldehyde or direct oxidation of the primary alcohol yields the corresponding carboxylic acid. This functional group is invaluable for forming amide bonds, which are prevalent in pharmaceuticals. A TEMPO-mediated oxidation is a robust choice for this transformation.

Detailed Protocol: Synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Rationale: This protocol uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach). The reaction proceeds through the aldehyde intermediate, which is then further oxidized in situ to the carboxylic acid. The biphasic system with a phase-transfer catalyst facilitates the reaction between the organic-soluble substrate and the aqueous oxidant.

  • Setup: To a round-bottom flask, add (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.), TEMPO (0.05 eq.), and sodium bromide (0.1 eq.) in a mixture of DCM and acetonitrile.

  • Buffering: Add an aqueous solution of sodium bicarbonate (NaHCO₃) to buffer the reaction mixture.

  • Oxidant Addition: Cool the vigorously stirred mixture to 0 °C. Add an aqueous solution of sodium hypochlorite (bleach, ~1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and intermediate aldehyde are consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Separate the layers. Wash the organic layer with water. Extract the aqueous layers with DCM.

  • Isolation: Acidify the combined aqueous layers to pH ~2-3 with 1 M HCl and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined ethyl acetate extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Applications in Drug Synthesis

The true value of (R)-N-Boc-2-hydroxymethylmorpholine is demonstrated through its successful application in the synthesis of complex, biologically active molecules.

Case Study 1: Synthesis of (S,S)-Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[7] The therapeutic activity resides primarily in the (S,S)-enantiomer.[7] The synthesis of (S,S)-Reboxetine showcases a classical application of a chiral morpholine building block, where the stereocenter of the starting material dictates the stereochemistry of the final product. While the synthesis of (S,S)-Reboxetine starts with the (S)-enantiomer of N-Boc-2-hydroxymethylmorpholine, the synthetic route is directly analogous for the preparation of other stereoisomers from the (R)-enantiomer.[4][7]

The key steps involve the oxidation of the hydroxymethyl group to an aldehyde, followed by the addition of a phenoxy-phenylmethyl group.

Reboxetine_Synthesis A (S)-N-Boc-2- hydroxymethylmorpholine B (S)-N-Boc-morpholine- 2-carbaldehyde A->B  Oxidation (e.g., Swern)   C Intermediate Adduct B->C  Addition of  2-ethoxyphenoxymagnesium  bromide, then PhLi   D (S,S)-N-Boc-Reboxetine C->D  Diastereoselective  Reduction   E (S,S)-Reboxetine D->E  Boc Deprotection (e.g., TFA)  

Caption: Simplified synthetic pathway to (S,S)-Reboxetine.

Significance of the (R/S)-Configuration: The stereochemistry at the C2 position of the morpholine ring is crucial as it sets one of the two stereocenters in the final Reboxetine molecule. The diastereoselectivity of the subsequent addition and reduction steps is influenced by this initial stereocenter, making the enantiopurity of the starting building block paramount for the synthesis of the desired single-enantiomer drug.[8]

Case Study 2: Checkpoint Kinase 1 (Chk1) Inhibitors

Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response pathway and has emerged as a promising target for cancer therapy.[9] Inhibitors of Chk1 can sensitize cancer cells to DNA-damaging agents. (R)-N-Boc-2-hydroxymethylmorpholine has been utilized as a key building block in the preparation of potent Chk1 inhibitors.[10]

In a typical synthetic approach, the hydroxymethyl group is converted to an aminomethyl group. This is often achieved by first converting the alcohol to a good leaving group (e.g., a mesylate), followed by displacement with an azide and subsequent reduction. The resulting chiral aminomethylmorpholine fragment is then coupled to a core heterocyclic scaffold.

Synthetic Rationale: The (R)-2-aminomethylmorpholine fragment often serves as a key pharmacophoric element that interacts with the hinge region of the kinase ATP-binding pocket. The specific stereochemistry ensures optimal orientation of the morpholine ring and its substituents for potent and selective inhibition. The morpholine oxygen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

Conclusion

(R)-N-Boc-2-hydroxymethylmorpholine is a high-value chiral building block that offers a reliable and versatile entry point for the synthesis of complex morpholine-containing drug candidates. Its stable, crystalline nature, coupled with the well-defined reactivity of its functional groups, makes it an ideal synthon for drug discovery and development campaigns. The strategic application of this building block, as demonstrated in the synthesis of molecules targeting CNS disorders and cancer, underscores its importance in modern medicinal chemistry. By understanding the fundamental transformations and the stereochemical implications of its use, researchers can effectively harness the power of this privileged scaffold to create novel and impactful therapeutics.

References

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Application Notes and Protocols for N-Boc Deprotection of 2-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, yet selective, removal under acidic conditions.[1] 2-Hydroxymethylmorpholine is a valuable chiral building block in medicinal chemistry, incorporated into numerous biologically active compounds. The efficient and clean deprotection of its N-Boc derivative is a critical step in the synthetic routes towards these targets.

This guide provides a detailed overview of common and alternative methods for the N-Boc deprotection of 2-hydroxymethylmorpholine. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying chemical principles and practical insights to empower researchers to make informed decisions in their synthetic endeavors. The presence of a primary hydroxyl group in the substrate necessitates careful consideration of deprotection conditions to ensure the chemoselective cleavage of the N-Boc group while preserving the integrity of the alcohol functionality.

Core Principles of N-Boc Deprotection

The deprotection of an N-Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[1] The generally accepted mechanism involves the initial protonation of the carbamate's carbonyl oxygen by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This unstable carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine. The liberated amine is then typically protonated by the acid in the reaction medium, yielding the corresponding amine salt as the final product.[2][3][4]

A primary challenge in N-Boc deprotection is the management of the tert-butyl cation byproduct. This electrophilic species can be scavenged by nucleophiles present in the reaction mixture, potentially leading to undesired side products.[1]

Visualization of the General N-Boc Deprotection Mechanism

N-Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Cleavage N-Boc Amine R-NH-Boc Protonated Boc R-NH-Boc(H+) N-Boc Amine->Protonated Boc + H+ Carbamic Acid R-NH-COOH Protonated Boc->Carbamic Acid - (CH3)3C+ Free Amine R-NH2 Carbamic Acid->Free Amine - CO2 Amine Salt R-NH3+ X- Free Amine->Amine Salt + H+ tert-butyl cation (CH3)3C+ CO2 CO2

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Recommended Deprotection Protocols for 2-Hydroxymethylmorpholine

The selection of an appropriate deprotection method for N-Boc-2-hydroxymethylmorpholine is critical to avoid potential side reactions involving the hydroxyl group, such as ether formation or rearrangement. Below are detailed protocols for recommended methods, ranging from standard acidic conditions to milder alternatives.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection. The volatility of TFA and DCM simplifies product isolation.[1]

Rationale: TFA is a strong acid that effectively cleaves the Boc group at room temperature. DCM is a common solvent that provides good solubility for a wide range of substrates. The presence of the hydroxyl group in 2-hydroxymethylmorpholine is generally tolerated under these conditions, especially with controlled reaction times.

Experimental Protocol:

  • Preparation: In a well-ventilated fume hood, dissolve N-Boc-2-hydroxymethylmorpholine (1.0 equiv.) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Isolation: The resulting crude product will be the trifluoroacetate salt of 2-hydroxymethylmorpholine. This can be used directly in subsequent steps or neutralized. For neutralization, dissolve the crude salt in a minimal amount of water and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane or Methanol

This method provides a strong acidic environment for efficient deprotection and often results in the crystalline hydrochloride salt of the product, which can be easily isolated.[5]

Rationale: A solution of HCl in an organic solvent is a convenient and powerful reagent for Boc cleavage. The choice of solvent (dioxane or methanol) can influence the reaction rate and solubility of the substrate and product. Caution should be exercised when using methanol with substrates that may be sensitive to acidic methanolysis, though this is less of a concern for the primary alcohol in 2-hydroxymethylmorpholine.

Experimental Protocol:

  • Preparation: Dissolve N-Boc-2-hydroxymethylmorpholine (1.0 equiv.) in either anhydrous 1,4-dioxane or methanol (approximately 0.1-0.2 M).

  • Reaction Initiation: To the stirred solution, add a 4 M solution of HCl in dioxane (2-5 equiv.) or a freshly prepared solution of acetyl chloride (2-5 equiv.) in methanol at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the hydrochloride salt of 2-hydroxymethylmorpholine may precipitate from the solution. If so, it can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The salt can be further purified by recrystallization or used directly. To obtain the free amine, the salt can be neutralized following the procedure described in Protocol 1.

Protocol 3: Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)

For substrates that are sensitive to strong protic acids, a Lewis acid-mediated deprotection offers a milder alternative.[6][7]

Rationale: Zinc bromide is a Lewis acid that can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage.[8] This method is often more chemoselective and can be advantageous when other acid-labile functional groups are present. The reaction conditions are generally mild, proceeding at room temperature.

Experimental Protocol:

  • Preparation: To a solution of N-Boc-2-hydroxymethylmorpholine (1.0 equiv.) in anhydrous dichloromethane (DCM, approximately 0.1 M), add anhydrous zinc bromide (ZnBr₂, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the free 2-hydroxymethylmorpholine.

Comparison of Deprotection Methods

MethodReagent(s)SolventTemperatureTypical TimeAdvantagesDisadvantages
Acidic (TFA) Trifluoroacetic AcidDichloromethane0 °C to RT1-4 hFast, efficient, volatile reagents.[1]Harshly acidic, potential for side reactions with sensitive groups.
Acidic (HCl) HCl in Dioxane/MethanolDioxane, Methanol0 °C to RT1-4 hForms crystalline HCl salt, easy isolation.[5]Can be corrosive, potential for solvent-related side reactions.
Lewis Acidic Zinc BromideDichloromethaneRoom Temp.4-24 hMilder conditions, good for acid-sensitive substrates.[6][7]Slower reaction times, requires anhydrous conditions, metal catalyst removal.

Workflow for Method Selection

Method Selection Workflow start Start: N-Boc-2-hydroxymethylmorpholine acid_sensitive Are other acid-sensitive functional groups present? start->acid_sensitive harsh_conditions Is rapid deprotection a priority? acid_sensitive->harsh_conditions No znbr2_protocol Use ZnBr2/DCM Protocol acid_sensitive->znbr2_protocol Yes tfa_protocol Use TFA/DCM Protocol harsh_conditions->tfa_protocol Yes hcl_protocol Use HCl/Dioxane Protocol harsh_conditions->hcl_protocol No end End: 2-Hydroxymethylmorpholine tfa_protocol->end hcl_protocol->end znbr2_protocol->end

Caption: Decision workflow for selecting an N-Boc deprotection method.

Potential Challenges and Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the equivalents of the acidic reagent, extending the reaction time, or slightly increasing the temperature.

  • Side Reactions: The primary hydroxyl group of 2-hydroxymethylmorpholine is generally stable under the described conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to ether formation (e.g., tert-butyl ether) or other rearrangements. If such side products are observed, switching to a milder method like the ZnBr₂ protocol is recommended.

  • Work-up and Isolation: The resulting 2-hydroxymethylmorpholine is a relatively polar molecule. During aqueous work-up, ensure thorough extraction with a suitable organic solvent. In some cases, a continuous extraction apparatus may be beneficial for maximizing recovery.

Conclusion

The N-Boc deprotection of 2-hydroxymethylmorpholine can be effectively achieved using standard acidic protocols with TFA or HCl. For substrates with additional acid-sensitive functionalities, the milder Lewis acid-mediated deprotection with zinc bromide offers a valuable alternative. Careful monitoring of the reaction progress and consideration of the potential for side reactions involving the hydroxyl group are key to achieving high yields and purity. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to successfully perform this important transformation in their synthetic campaigns.

References

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. Available at: [Link]

  • Morpholine Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC. Available at: [Link]

  • Zinc Bromide. Common Organic Chemistry. Available at: [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. Available at: [Link]

  • Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Semantic Scholar. Available at: [Link]

  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • TFA Deprotection. Scribd. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. CoLab.
  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Incorporating (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-N-Boc-2-hydroxymethylmorpholine in Stereoselective Synthesis

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates.[1] When chirality is introduced into the morpholine ring, it unlocks the potential for stereospecific interactions with biological targets, a critical factor in modern drug design. (R)-N-Boc-2-hydroxymethylmorpholine has emerged as a particularly valuable chiral building block for this purpose. Its utility stems from a combination of features:

  • Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed stereochemical anchor for the synthesis of complex chiral molecules.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen is a robust protecting group that is stable under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, allowing for selective manipulation of the molecule.

  • Versatile Functional Handle: The primary hydroxyl group at the C2 position is a versatile point for synthetic elaboration, enabling its use both as a nucleophilic handle and as a precursor to other functional groups like aldehydes, carboxylic acids, or leaving groups.

This guide provides a detailed exploration of the applications of (R)-N-Boc-2-hydroxymethylmorpholine, presenting it not only as a chiral building block in the synthesis of high-value pharmaceutical intermediates but also as a potential chiral auxiliary for guiding stereoselective transformations. The protocols described herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Part 1: (R)-N-Boc-2-hydroxymethylmorpholine as a Chiral Building Block

The most prominent application of this chiral morpholine derivative is as a key intermediate in the total synthesis of complex bioactive molecules. Its pre-defined stereocenter is incorporated into the final target structure. A prime example is the synthesis of the selective norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine.[2][3]

Application Focus: Total Synthesis of (+)-(S,S)-Reboxetine

(+)-(S,S)-Reboxetine is an antidepressant drug whose therapeutic efficacy is critically dependent on its stereochemistry.[3] The synthesis of this molecule from (R)-N-Boc-2-hydroxymethylmorpholine is a testament to the utility of this chiral building block. The synthetic strategy involves the sequential introduction of the two aryl groups, with the stereocenter at C2 of the morpholine ring remaining intact throughout the synthesis.

Experimental Protocol 1: Synthesis of (+)-(S,S)-Reboxetine from (R)-N-Boc-2-hydroxymethylmorpholine

This protocol is an adaptation of established synthetic routes.[2][4]

The initial step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. This is a critical transformation, and various mild oxidation reagents can be employed to minimize over-oxidation and racemization.

  • Reagents and Materials:

    • (R)-N-Boc-2-hydroxymethylmorpholine

    • Dess-Martin Periodinane (DMP) or Parikh-Doering oxidation conditions (SO₃·pyridine complex, DMSO, triethylamine)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (for DMP workup)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure (using Dess-Martin Periodinane):

    • Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (1.1 equiv) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the two layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography on silica gel to yield (R)-N-Boc-morpholine-2-carbaldehyde.

Causality behind Experimental Choices: The use of mild oxidation conditions like DMP or Parikh-Doering is crucial to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the sensitive α-chiral center.

The next step is the diastereoselective addition of a phenyl group to the aldehyde. This is typically achieved using a Grignard reagent or phenyllithium.

  • Reagents and Materials:

    • (R)-N-Boc-morpholine-2-carbaldehyde

    • Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi) in a suitable solvent (e.g., THF, diethyl ether)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the aldehyde from Step 1 (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add the phenylating reagent (1.2 equiv) dropwise to the stirred solution.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • The resulting diastereomeric mixture of alcohols can often be separated by column chromatography to isolate the desired (2R,1'S)-diastereomer.

The final steps involve the introduction of the 2-ethoxyphenoxy group via a Mitsunobu reaction or a Williamson ether synthesis, followed by the removal of the Boc protecting group.

  • Procedure (Conceptual Outline):

    • The secondary alcohol is reacted with 2-ethoxyphenol under Mitsunobu conditions (DEAD, PPh₃) to install the aryloxy group with inversion of configuration, yielding the desired (S,S) stereochemistry.

    • The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.[5]

    • An aqueous workup followed by purification yields (+)-(S,S)-reboxetine.

Part 2: (R)-N-Boc-2-hydroxymethylmorpholine as a Chiral Auxiliary

While less documented, the structure of (R)-N-Boc-2-hydroxymethylmorpholine is well-suited for its use as a chiral auxiliary to control the stereochemistry of new stereocenters in a substrate. The general strategy involves:

  • Attachment: Covalently attaching a prochiral substrate to the hydroxymethyl group.

  • Diastereoselective Reaction: Performing a reaction that creates a new stereocenter, where the chiral morpholine scaffold directs the facial approach of the reagent.

  • Cleavage: Removing the chiral auxiliary to yield the enantiomerically enriched product.

This approach is analogous to the well-established use of Evans oxazolidinones and other chiral auxiliaries in asymmetric synthesis.[6] A precedent for the use of the morpholine scaffold in this context can be found in the diastereoselective aldol reactions of morpholine carboxamides.[7]

Application Focus: Diastereoselective Aldol Reaction

The following is a detailed, illustrative protocol for a diastereoselective aldol reaction using (R)-N-Boc-2-hydroxymethylmorpholine as a chiral auxiliary. This protocol is based on established principles of enolate chemistry and chiral auxiliary-controlled reactions.[8]

Illustrative Protocol 2: Diastereoselective Aldol Reaction

The first step is to attach a prochiral ketone precursor (in this case, a propionyl group) to the hydroxymethyl group of the auxiliary via an ester linkage.

  • Reagents and Materials:

    • (R)-N-Boc-2-hydroxymethylmorpholine

    • Propionyl chloride or propionic anhydride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add propionyl chloride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield (R)-4-Boc-2-(propionyloxymethyl)morpholine.

This step involves the formation of a boron enolate, which provides a rigid, chelated transition state that enhances stereoselectivity.

  • Reagents and Materials:

    • (R)-4-Boc-2-(propionyloxymethyl)morpholine

    • Dibutylboron triflate (Bu₂BOTf)

    • Diisopropylethylamine (DIPEA)

    • An aldehyde (e.g., isobutyraldehyde)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

    • Phosphate buffer (pH 7), Methanol

  • Procedure:

    • Dissolve the propionyl ester (1.0 equiv) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

    • Stir the mixture at -78 °C for 30 minutes to form the Z-enolate.

    • Add the aldehyde (1.5 equiv) dropwise.

    • Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding methanol, followed by a pH 7 phosphate buffer.

    • Extract the mixture with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts.

Causality behind Experimental Choices: The use of a Lewis acid like Bu₂BOTf promotes the formation of a Z-enolate, which then reacts via a closed, chair-like Zimmerman-Traxler transition state. The bulky morpholine auxiliary is expected to effectively shield one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

The final step is the removal of the chiral auxiliary to yield the desired chiral β-hydroxy acid, which can be further converted to other useful building blocks.

  • Reagents and Materials:

    • Aldol adduct from Step 2

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF), Water

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water.

    • Cool to 0 °C and add an aqueous solution of LiOH (2.0 equiv).

    • Stir at 0 °C for 2-4 hours until the saponification is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with EtOAc (3 x).

    • The aqueous layer will contain the recovered chiral auxiliary, which can be isolated and recycled.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy acid.

Data Presentation

Table 1: Representative Performance in Asymmetric Synthesis

ApplicationTransformationKey ReagentsProductStereoselectivityYieldReference
Chiral Building BlockOxidation/Phenylation1. DMP 2. PhMgBr(+)-(S,S)-Reboxetine>99% ee~30% overall[2]
Chiral Auxiliary (Illustrative)Aldol Addition1. Bu₂BOTf, DIPEA 2. R-CHOChiral β-Hydroxy AcidHigh d.r. expectedN/ABased on[7]

Visualizations

Workflow for the Synthesis of (+)-(S,S)-Reboxetine

reboxetine_synthesis start (R)-N-Boc-2-hydroxymethylmorpholine aldehyde (R)-N-Boc-morpholine-2-carbaldehyde start->aldehyde Oxidation (DMP) alcohol Diastereomeric Alcohols aldehyde->alcohol Phenylation (PhMgBr) reboxetine_protected N-Boc-(S,S)-Reboxetine alcohol->reboxetine_protected Mitsunobu (2-ethoxyphenol) reboxetine (+)-(S,S)-Reboxetine reboxetine_protected->reboxetine Deprotection (TFA) aldol_logic cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage & Recovery Aux (R)-N-Boc-2-hydroxymethylmorpholine AcylAux Acylated Auxiliary Aux->AcylAux Acylation Enolate Z-Boron Enolate AcylAux->Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS + R-CHO Adduct Aldol Adduct (High d.r.) TS->Adduct Product Enantioenriched β-Hydroxy Acid Adduct->Product Hydrolysis (LiOH) RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Hydrolysis (LiOH)

Caption: Chiral Auxiliary Aldol Reaction Logic.

References

  • G. Alvaro, et al. Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 2002, 4(13), 2321-2324. [Link]

  • A. Kumar, et al. Total synthesis of antidepressant drug (S,S)-reboxetine: A review. International Journal of Advanced Multidisciplinary Technical Research, 2020. [Link]

  • R. T. Sawant, et al. Intramolecular reductive amination strategy to the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, N-(3,4-dichlorobenzyl)(R)-2-hydroxymethylmorpholine, and (R)-2-benzylmorpholine. Tetrahedron, 2010, 66(11), 2010-2014. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Formal synthesis of reboxetine. ResearchGate. [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

  • Enolate Alkylations. Classics in Stereoselective Synthesis. [Link]

  • Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. [Link]

Sources

Application Note: High-Purity Isolation of N-Boc-2-hydroxymethylmorpholine using Flash Chromatography and Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of N-Boc-2-hydroxymethylmorpholine, a critical chiral building block in medicinal chemistry and pharmaceutical development.[1] We present detailed, validated protocols for two primary purification scales: rapid, bulk purification using normal-phase flash chromatography and high-resolution final polishing via reversed-phase preparative High-Performance Liquid Chromatography (HPLC). The methodologies are designed to address common impurities encountered during synthesis, ensuring high purity and yield. This guide explains the rationale behind parameter selection, offering researchers and drug development professionals a robust framework for isolating this key intermediate.

Introduction: The Significance of Purified N-Boc-2-hydroxymethylmorpholine

N-Boc-2-hydroxymethylmorpholine is a versatile chiral intermediate whose morpholine scaffold is a privileged structure in drug discovery, enhancing properties like polarity, metabolic stability, and hydrogen bonding capacity.[1] The defined stereochemistry at the C-2 position is crucial for the stereospecific interactions required in many targeted therapies.[1] Consequently, obtaining this intermediate in high purity is a non-negotiable prerequisite for its successful use in multi-step syntheses of active pharmaceutical ingredients (APIs).

While some synthetic routes aim to produce N-Boc-2-hydroxymethylmorpholine that can be used without chromatography, many crude reaction mixtures contain residual starting materials, by-products, and reagents that necessitate a purification step.[2][3] This note details two complementary chromatographic strategies to achieve a purity of >99%.

Chromatographic Strategies: A Two-Fold Approach

The purification of N-Boc-2-hydroxymethylmorpholine is best approached with a strategy tailored to the required scale and final purity. We advocate for a two-tiered approach:

  • Flash Chromatography: Ideal for rapid, large-scale purification of crude material (milligrams to kilograms).[4] It efficiently removes major impurities that have significantly different polarities.

  • Preparative HPLC: Employed for final polishing to achieve the highest possible purity (>99%). It is particularly effective for separating structurally similar impurities.[4]

The choice of method depends on the specific impurities present and the purity requirements of the subsequent synthetic steps.

Part I: Bulk Purification via Flash Chromatography

Flash chromatography on silica gel is a cost-effective and efficient first-line technique for purifying crude N-Boc-2-hydroxymethylmorpholine.[4] The separation is based on the principles of adsorption/desorption, where compounds are retained on the polar silica stationary phase and eluted with a non-polar mobile phase of increasing polarity.[5]

Rationale for Method Development

The N-Boc protecting group decreases the polarity of the morpholine nitrogen, making the molecule suitable for normal-phase chromatography. The primary challenge with amine-containing compounds on silica is the potential for strong interaction with acidic silanol groups, leading to peak tailing and poor separation.[6] However, the Boc group sufficiently shields the nitrogen, mitigating this effect. A gradient elution starting with a non-polar solvent system (e.g., hexanes and ethyl acetate) is employed to first elute non-polar impurities before increasing the polarity to release the target compound.[4]

Experimental Protocol: Flash Chromatography

Materials and Equipment:

  • Crude N-Boc-2-hydroxymethylmorpholine

  • Silica Gel (230-400 mesh)

  • Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or glass column

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Dichloromethane (DCM, for sample loading)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm) and a staining solution (e.g., potassium permanganate)

Protocol Steps:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30-50% EtOAc in Hexanes).

    • Visualize the spots under a UV lamp and/or by staining to identify the product and impurities and to optimize the elution conditions.

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of DCM.

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained. This prevents the use of a strong dissolution solvent that can disrupt the chromatography.[5]

  • Column Packing:

    • Select a column size appropriate for the sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column with silica gel, either as a slurry in the initial mobile phase (e.g., 10% EtOAc in Hexanes) or by dry packing followed by careful solvent addition.[4]

  • Purification:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 60% EtOAc in Hexanes over 10-15 column volumes.[4]

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield purified N-Boc-2-hydroxymethylmorpholine.[7]

Data Summary: Flash Chromatography
ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase flash chromatography, offering good resolution for moderately polar compounds.
Mobile Phase Hexanes / Ethyl Acetate (EtOAc)Provides a good polarity range for eluting N-Boc protected compounds with minimal interaction.[4]
Elution Mode Gradient (e.g., 10% to 60% EtOAc)Ensures efficient elution of non-polar impurities first, followed by the target compound, improving separation.
Sample Loading Dry LoadingPrevents band broadening and improves resolution compared to wet loading in a strong solvent.[5]
Detection TLC with UV (254 nm) & KMnO₄ stainAllows for effective monitoring of fractions. The Boc group has weak UV absorbance, so staining is often necessary.

Part II: High-Purity Polishing via Preparative HPLC

For applications demanding the highest purity, such as in late-stage drug development, reversed-phase HPLC (RP-HPLC) is the method of choice.[4] This technique separates molecules based on their hydrophobicity.

Rationale for Method Development

In RP-HPLC, the N-Boc-2-hydroxymethylmorpholine, being a polar molecule, will have a shorter retention time than more non-polar impurities on a C18 column.[8] The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile).[9]

A critical consideration is the stability of the Boc protecting group, which is sensitive to strong acids.[10] While trifluoroacetic acid (TFA) is a common mobile phase additive used to improve peak shape for basic compounds, its concentration must be carefully controlled.[8][11] A concentration of 0.1% TFA is generally considered safe for the duration of the chromatographic run and subsequent lyophilization, though prolonged exposure should be avoided.[10]

Workflow for Preparative HPLC Purification

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) Equilibration System & Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (5% to 95% B) Injection->Gradient Detection UV Detection (210-220 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Pooling Pool Pure Fractions Collection->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Pure Product (>99%) Lyophilization->FinalProduct

Sources

Application Note & Protocol: A Scalable, Chromatography-Free Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, a critical chiral building block in pharmaceutical development. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for enhancing the pharmacological profiles of drug candidates.[1][2] Specifically, the enantiomerically pure (R)-N-Boc-2-hydroxymethylmorpholine serves as a key intermediate in the synthesis of various therapeutic agents, including the selective norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine.[1] This guide presents a robust and operationally simple protocol centered on the reduction of a carboxylic acid precursor, designed to avoid chromatographic purification, thereby ensuring high process throughput suitable for industrial applications.[3][4]

Strategic Overview: Rationale for the Selected Synthetic Route

The synthesis of chiral morpholine derivatives can be approached through several established methodologies, including the asymmetric hydrogenation of dehydromorpholine precursors, chiral resolution of racemic mixtures, or construction from chiral pool starting materials like epichlorohydrin.[3][5][6][7][8] While effective, these routes can present challenges on a larger scale, such as catalyst cost, the inherent 50% theoretical yield limit of classical resolution, or complex multi-step sequences.[6]

This protocol details a highly efficient and direct two-step conceptual pathway:

  • Enantioselective Preparation of Precursor: The key starting material, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid, is accessible through methods like the highly selective enzyme-catalyzed kinetic resolution of a corresponding racemic ester.[9] This enzymatic approach provides the chiral acid with high enantiomeric purity, setting the stereochemical foundation for the entire synthesis.

  • Chemoselective Reduction: The carboxylic acid is directly reduced to the primary alcohol. For this transformation, borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice. It offers excellent chemoselectivity for carboxylic acids and is significantly safer to handle on a large scale compared to metal hydrides like lithium aluminum hydride (LiAlH₄).[10][11][12]

This strategy is deliberately designed to circumvent the need for silica gel chromatography, a significant bottleneck in process scale-up. The final product is isolated through a carefully designed series of extractions and can be crystallized, ensuring high purity and yield.[3][13]

Workflow Visualization

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Scale-Up Reduction Racemic_Ester Racemic N-Boc-morpholine- 2-carboxylic acid ester Enzyme Enzyme-catalyzed Kinetic Resolution Racemic_Ester->Enzyme Lipase Chiral_Acid (R)-4-(tert-Butoxycarbonyl) morpholine-2-carboxylic acid Enzyme->Chiral_Acid High e.e. Reduction Borane-THF Reduction Chiral_Acid->Reduction THF, 0°C to RT Final_Product (R)-N-Boc-2- hydroxymethylmorpholine Reduction->Final_Product Extractive Work-up & Crystallization

Caption: Overall synthetic strategy from racemic ester to the final chiral alcohol.

Process Chemistry & Mechanistic Insights

A deep understanding of the underlying chemical principles is paramount for successful scale-up, troubleshooting, and process optimization.

The Reduction of the Carboxylic Acid

The core of this protocol is the reduction of the N-Boc protected amino acid.

  • Reagent Selection Justification: Borane reagents (BH₃) are preferred for their high selectivity in reducing carboxylic acids over other functional groups like esters or amides, which might be present in more complex substrates.[11][14] The borane-THF complex is a commercially available solution that is more convenient and safer to handle than diborane gas or borane-dimethyl sulfide (BMS), which has a noxious odor.

  • Reaction Mechanism: The reaction proceeds via the formation of an acyloxyborane intermediate. The carbonyl oxygen of the carboxylic acid coordinates to the Lewis acidic boron atom. This is followed by hydride transfer and subsequent elimination of borate species. Multiple hydride equivalents are consumed in the process, necessitating a stoichiometric excess of the borane reagent.

  • Solvent Choice: Anhydrous Tetrahydrofuran (THF) is the ideal solvent. It solubilizes the borane complex and the substrate, is relatively inert to the reaction conditions, and has an appropriate boiling point for controlling the reaction temperature.

  • Critical Parameter Control:

    • Temperature: The initial addition of BH₃·THF must be performed at a reduced temperature (0 °C). The reaction is exothermic, and slow, controlled addition is crucial to dissipate heat and prevent runaway reactions or the formation of byproducts.

    • Stoichiometry: A slight excess of the borane complex (typically 1.8-2.0 equivalents) is used to ensure the complete conversion of the starting material.[10]

N-Boc Protection: An Alternative Entry Point

While this protocol begins with the already-protected acid, many synthetic routes may yield the unprotected (R)-2-hydroxymethylmorpholine. Therefore, understanding the N-Boc protection step is essential.

  • Reagent and Conditions: The standard reagent is di-tert-butyl dicarbonate (Boc₂O). The reaction requires a base to neutralize the acidic proton of the secondary amine. Triethylamine (TEA) or sodium bicarbonate are common choices.[15]

  • Solvent Effects: Interestingly, alcoholic solvents like methanol have been shown to significantly accelerate the rate of Boc protection, even for weakly nucleophilic amines, often eliminating the need for strong bases or heating.[16] A biphasic system (e.g., water/methanol) can be highly effective, especially if the starting amine is provided as a salt, as it aids in solubility.[15]

Detailed Scale-Up Protocol

Objective: To synthesize (R)-N-Boc-2-hydroxymethylmorpholine from (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid on a 100-gram scale.

Materials & Reagents
ReagentMW ( g/mol )QuantityMoles (mol)Equivalents
(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid231.25100.0 g0.4321.0
Borane-THF complex (1 M solution)-865 mL0.8652.0
Anhydrous Tetrahydrofuran (THF)72.111000 mL--
Methanol (MeOH)32.04400 mL--
Ethyl Acetate (EtOAc)88.112 x 750 mL--
1 M Hydrochloric Acid (HCl)36.46500 mL--
Saturated Sodium Bicarbonate (NaHCO₃)84.01500 mL--
Saturated Sodium Chloride (Brine)58.44500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~50 g--
Step-by-Step Procedure
  • Reactor Setup: Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a 1 L pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Charge Substrate: To the flask, add (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (100.0 g, 0.432 mol) and anhydrous THF (1000 mL). Stir the mixture to obtain a clear solution.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition: Charge the dropping funnel with the borane-THF complex (865 mL of a 1 M solution, 0.865 mol). Add the borane solution dropwise to the stirred carboxylic acid solution over approximately 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Quenching: (CAUTION: Exothermic reaction, gas evolution!) Cool the reaction mixture back down to 0-5 °C. Slowly and carefully add methanol (400 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed. Maintain the temperature below 20 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol, resulting in a viscous oil.

  • Work-up & Extraction:

    • Dissolve the oily residue in ethyl acetate (750 mL).

    • Transfer the solution to a 2 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (500 mL)

      • Saturated NaHCO₃ solution (500 mL)

      • Brine (500 mL)

    • Back-extract the combined aqueous layers with ethyl acetate (750 mL) to recover any dissolved product.

    • Combine all organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (~50 g). Stir for 15-20 minutes, then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the final product. The expected outcome is a colorless, viscous oil that may crystallize upon standing.[13]

  • Yield & Purity: Expected yield: ~90-97%.[10] The product should be of high purity without the need for chromatography.

Work-up Logic Visualization

Workup_Logic Crude_Mixture Crude Product in EtOAc HCl_Wash Wash with 1 M HCl Crude_Mixture->HCl_Wash Removes basic impurities (e.g., borane-amine complexes) NaHCO3_Wash Wash with Sat. NaHCO3 HCl_Wash->NaHCO3_Wash Removes acidic impurities (e.g., residual acid starting material) Brine_Wash Wash with Brine NaHCO3_Wash->Brine_Wash Removes bulk water & aids layer separation Drying Dry over Na2SO4 Brine_Wash->Drying Removes trace water Final_Product Pure Product Drying->Final_Product

Caption: Rationale behind the sequential washing steps in the extractive work-up.

Safety & Environmental Considerations

Handling hazardous materials safely is non-negotiable during scale-up.

  • General Morpholine Hazards: Morpholine and its derivatives should be treated as hazardous. Morpholine is flammable, corrosive, and can cause severe skin burns and eye damage.[17][18] Vapors can be irritating to the respiratory tract.[17]

  • Reagent-Specific Hazards:

    • Borane-THF Complex: Highly flammable. Reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations must be conducted under an inert atmosphere (nitrogen or argon). Quenching must be done slowly and at low temperatures.

    • Ethyl Acetate & THF: Flammable liquids. Vapors can form explosive mixtures with air.[18] Ensure all equipment is properly grounded and bonded to prevent static discharge, and work in an area free from ignition sources.[18][19]

  • Personal Protective Equipment (PPE): At all times, personnel must wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[17][20] All manipulations should be performed inside a certified chemical fume hood with sufficient ventilation.[18]

  • Waste Disposal: Aqueous waste will be acidic and basic; neutralize before disposal. Organic waste containing residual reagents should be collected in appropriately labeled, dedicated waste containers for incineration.

Analytical Characterization

Confirming the identity and purity of the final product is a critical final step.

  • Appearance: Colorless viscous oil that crystallizes upon standing.[13]

  • ¹H NMR Spectroscopy: (250 MHz, CDCl₃) δ (ppm): 3.98 - 3.75 (m, 3H), 3.73 - 3.41 (m, 4H), 3.03 - 2.83 (m, 1H), 2.82 - 2.65 (m, 1H), 2.12 (t, J = 5.9 Hz, 1H), 1.45 (s, 9H).[13]

  • Mass Spectrometry: (ESI+) for C₁₀H₁₉NO₃: Calculated m/z: 217.14. Found: 218.1 [M+H]⁺.

  • Chiral HPLC/SFC: To be performed against a racemic standard to determine the enantiomeric excess (% ee), which should be >99%.

References

  • Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine. (2025). Google AI Search Grounding API.
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Understanding Morpholine: Chemical Properties and Safety Consider
  • (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3. ChemicalBook.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
  • Morpholine - Processing. USDA.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
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  • Reactions that Work: Boc Protection. Chemtips - WordPress.com.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. American Chemical Society.
  • Optimizing Boc deprotection conditions to prevent side reactions. Benchchem.
  • and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). PubMed.
  • Process for producing 2-hydroxymethylmorpholine salt.
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  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Enantioselective synthesis of morpholine...
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters.
  • Chiral resolution. Wikipedia.
  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)...
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis. ChemicalBook.
  • (R)-N-Boc-2-hydroxymethylmorpholine | 135065-71-3. Benchchem.
  • Expanding Complex Morpholines Using System
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Method for purifying cis-2, 6-dimethyl morpholine.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • A Safer Reduction of Carboxylic Acids with Titanium C
  • A Safer Reduction of Carboxylic Acids with Titanium C
  • Reduction of Carboxylic Acids and Their Derivatives to Aldehydes.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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The Morpholine Scaffold: A Privileged Structure in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle, holds a distinguished position in medicinal chemistry, particularly in the discovery of drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances solubility at physiological pH, make it an invaluable scaffold for navigating the complexities of CNS drug design.[2][3][4][5] This guide provides an in-depth exploration of the application of morpholine derivatives in CNS drug discovery, from fundamental medicinal chemistry principles to detailed experimental protocols. We will dissect the rationale behind its use, examine its role in modulating key CNS targets, and provide actionable protocols for synthesis and evaluation, empowering researchers to leverage this versatile pharmacophore in their own discovery programs.

The Morpholine Advantage: Why is it a "Privileged Scaffold" for CNS Drugs?

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The morpholine ring exemplifies this concept in the CNS space due to a convergence of favorable properties.

  • Optimized Physicochemical Profile: Developing drugs for the CNS requires a delicate balance between size and lipophilicity to ensure permeability across the blood-brain barrier (BBB).[4][5] The morpholine ring, containing both a basic nitrogen and a polar oxygen atom, strikes this balance effectively. The nitrogen atom provides a handle for salt formation and aqueous solubility, while the overall structure maintains sufficient lipophilicity for membrane traversal.[1][2]

  • Enhanced Pharmacokinetics (PK): The presence of the morpholine moiety often confers advantageous PK properties. Its weak basicity (pKa ~8.5 for morpholine itself) ensures that a significant portion of the molecule is ionized at blood pH, improving solubility and distribution.[2][3] Furthermore, the ring is generally stable to metabolism but can be oxidized into non-toxic derivatives, providing a favorable clearance profile.[2]

  • Versatile Pharmacophore and Scaffold: The morpholine ring is not merely a passive carrier. Its oxygen atom can act as a hydrogen bond acceptor, and the flexible chair-like conformation allows appended substituents to be precisely positioned within a target's binding pocket.[1][2] This dual functionality enables it to be used in three primary ways:

    • To enhance potency through direct molecular interactions with the target protein.[4][5]

    • To act as a rigid scaffold, orienting other pharmacophoric elements correctly.[4][5]

    • To modulate overall PK/PD properties of the drug candidate.[2][4][5]

G cluster_0 Key Attributes of the Morpholine Scaffold cluster_1 Impact on CNS Drug Properties A Morpholine Ring B Balanced Lipophilicity & Hydrophilicity A->B C Weak Basicity (pKa) A->C D H-Bond Acceptor (Oxygen) A->D E Conformational Flexibility A->E F Metabolic Stability A->F G Improved BBB Permeability B->G Enables transit I Favorable PK/PD Profile (Solubility, Clearance) C->I Improves solubility H Enhanced Target Binding & Potency D->H Forms key interactions E->H Optimizes fit F->I Prolongs bioavailability G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Synapse Synaptic Cleft (Increased NE) NE->Synapse Receptor Adrenergic Receptor Reboxetine Reboxetine (Morpholine Derivative) Reboxetine->NET Blocks Synapse->Receptor Binding & Signal G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Selection & In Vivo Testing cluster_2 Phase 3: Lead Optimization A Design Morpholine Derivative Library B Protocol 1: Chemical Synthesis A->B C Purification & Characterization (HPLC, NMR) B->C D Protocol 2: In Vitro Target Assay (e.g., Reuptake Inhibition) C->D E Determine IC50 & Selectivity D->E F Select Lead Compounds (Potency, Selectivity, Drug-like Properties) E->F Hits G Assess ADME Properties (e.g., PAMPA for BBB) F->G H Protocol 3: In Vivo Behavioral Model (e.g., Forced Swim Test) G->H I Evaluate Efficacy & Preliminary Safety H->I J Analyze SAR Data I->J Data K Iterative Redesign of Scaffold J->K K->A New Design Cycle

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Application Notes and Protocols for Coupling Reactions with (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-N-Boc-2-hydroxymethylmorpholine in Modern Synthesis

(R)-N-Boc-2-hydroxymethylmorpholine is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid morpholine scaffold, endowed with a defined stereocenter at the C2 position, provides a valuable platform for the synthesis of complex molecules with specific three-dimensional orientations. The presence of two distinct functional handles—a primary alcohol and a Boc-protected secondary amine—allows for selective and sequential elaboration, making it an ideal starting material for the construction of diverse molecular architectures.

The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures controlled reactivity, preventing undesired side reactions while the hydroxymethyl group is functionalized. Subsequent removal of the Boc group unmasks the secondary amine for further coupling, adding another layer of synthetic versatility. This guide provides detailed protocols and the underlying scientific rationale for key coupling reactions involving this valuable synthon.

Part 1: Coupling Reactions at the C2-Hydroxymethyl Group

The primary alcohol of (R)-N-Boc-2-hydroxymethylmorpholine is a versatile nucleophile that can be engaged in a variety of coupling reactions to form esters, ethers, and other functionalities.

Protocol 1: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is a powerful method for the mild, dehydrative coupling of a primary or secondary alcohol with a pronucleophile, typically a carboxylic acid, resulting in the formation of an ester.[1][2] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol carbon, which is a critical consideration in the synthesis of stereochemically defined molecules.[3][4]

Causality of Experimental Choices: The reaction is mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The phosphine and azodicarboxylate react to form a betaine intermediate, which then activates the alcohol as an oxyphosphonium salt, an excellent leaving group.[3][4] The carboxylate then acts as a nucleophile, displacing the oxyphosphonium group in an SN2 fashion, leading to the desired ester with inverted stereochemistry.

Experimental Protocol: Mitsunobu Esterification

Materials:

  • (R)-N-Boc-2-hydroxymethylmorpholine

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Data Presentation: Representative Mitsunobu Reaction Parameters

ReagentEquivalentsPurpose
(R)-N-Boc-2-hydroxymethylmorpholine1.0Starting alcohol
Carboxylic Acid1.2Nucleophile
Triphenylphosphine (PPh₃)1.5Activates the alcohol
DEAD or DIAD1.5Oxidant
Anhydrous THF-Aprotic solvent

Visualization: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Reactant_Alcohol (R)-N-Boc-2-hydroxymethylmorpholine Step1 Dissolve in Anhydrous THF Reactant_Alcohol->Step1 Reactant_Acid Carboxylic Acid (R-COOH) Reactant_Acid->Step1 Reactant_PPh3 PPh3 Reactant_PPh3->Step1 Reactant_DEAD DEAD/DIAD Step3 Slow Addition of DEAD/DIAD Reactant_DEAD->Step3 Step2 Cool to 0 °C Step1->Step2 Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Product Ester Product Step4->Product Purification Column Chromatography Product->Purification

Caption: Workflow for Mitsunobu Esterification.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5] This protocol is particularly useful for introducing a variety of alkyl or aryl groups to the C2-hydroxymethyl position.

Causality of Experimental Choices: The reaction is initiated by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[5] The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation of the base and to avoid protonation of the alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • (R)-N-Boc-2-hydroxymethylmorpholine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, where X = Cl, Br, or I)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF, add a solution of (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C) for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 2: Reactions Involving the N-Boc Protecting Group

The Boc group is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.[6][7]

Protocol 3: Deprotection of the N-Boc Group

Causality of Experimental Choices: The tert-butoxycarbonyl group is labile to strong acids like trifluoroacetic acid (TFA).[6] The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, and formation of the corresponding amine salt. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve both the starting material and the resulting salt.

Experimental Protocol: N-Boc Deprotection

Materials:

  • (R)-N-Boc-2-hydroxymethylmorpholine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected morpholine derivative (1.0 eq) in DCM.

  • Add TFA (5-10 eq) to the solution at room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualization: N-Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product Start_Mat N-Boc Protected Morpholine Step1 Dissolve in DCM Start_Mat->Step1 Step2 Add TFA Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Workup1 Concentrate Step3->Workup1 Workup2 Neutralize with NaHCO3 Workup1->Workup2 Workup3 Extract with DCM Workup2->Workup3 Final_Product Deprotected Amine Workup3->Final_Product

Caption: Workflow for N-Boc Deprotection.

Protocol 4: Amide Bond Formation at the Morpholine Nitrogen (Post-Deprotection)

Once the Boc group is removed, the resulting secondary amine can be coupled with carboxylic acids to form amides. A variety of coupling reagents are available to facilitate this transformation, with HATU being a popular choice due to its high efficiency and low rate of racemization.[8][9]

Causality of Experimental Choices: Amide coupling reagents, such as HATU, activate the carboxylic acid to form a highly reactive species that is susceptible to nucleophilic attack by the amine.[10] The addition of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt.[11]

Experimental Protocol: Amide Coupling using HATU

Materials:

  • Deprotected (R)-2-hydroxymethylmorpholine derivative

  • Carboxylic acid (R-COOH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).[11]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected morpholine derivative (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, dilute the reaction mixture with EtOAc.[11]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentAdditiveBaseKey Features
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateNoneDIPEAHigh efficiency, low racemization.[8][9]
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide1-HydroxybenzotriazoleDIPEA/Et₃NCost-effective, water-soluble byproducts.[10]
DCC/DMAP N,N'-Dicyclohexylcarbodiimide4-DimethylaminopyridineNonePotent, but dicyclohexylurea byproduct can be difficult to remove.[8][12]

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Reddy, D. S., et al. (2015). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 17(21), 5452-5455. [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed, 73(9), 3662-5. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4787. [Link]

  • Nandi, G. C., et al. (2018). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry, 16(34), 6244-6248. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25682-25688. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • The Journal of Organic Chemistry. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • Professor Dave Explains. (2021, December 29). Mitsunobu Reaction [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. [Link]

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  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-N-Boc-2-hydroxymethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral building block. (R)-N-Boc-2-hydroxymethylmorpholine is a versatile intermediate, notably serving as a key precursor for synthesizing various bioactive compounds, including the norepinephrine reuptake inhibitor, (+)-(S,S)-reboxetine.[1] Its value lies in the defined (R)-stereocenter, the stable yet cleavable N-Boc protecting group, and the modifiable hydroxymethyl functional handle.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring you can optimize your synthetic route for maximum yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Question 1: My yield is consistently low during the N-Boc protection of (R)-2-hydroxymethylmorpholine. What are the likely causes and how can I fix this?

Low yield in the N-Boc protection step is a frequent issue, often stemming from suboptimal reaction conditions or competing side reactions.

Root Cause Analysis:

  • Incomplete Reaction: The nucleophilicity of the secondary amine in the morpholine ring is moderate. Insufficient reaction time, low temperature, or inadequate mixing can lead to a significant amount of unreacted starting material.

  • Side Reactions: The primary competing reactions are the formation of N-acetyl by-products (if using certain reducing agents in prior steps) and overalkylation if the amine is generated in situ and not fully protected.[2] While less common for secondary amines, formation of urea-type byproducts can occur under certain conditions.

  • Reagent Decomposition: Di-tert-butyl dicarbonate (Boc₂O) can be hydrolyzed, especially in the presence of water and base. If your starting material or solvent is wet, you will consume the reagent unproductively.

  • Poor Solubility: The starting amine salt (e.g., hydrochloride) may have poor solubility in common aprotic solvents, limiting its availability to react with Boc₂O.[3]

Strategic Solutions:

  • Optimize Reaction Conditions: The reaction is typically performed using Di-tert-butyl dicarbonate (Boc₂O) and a base. A common and effective system involves dissolving the amine in a solvent like dichloromethane (DCM) or acetonitrile, adding a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and then adding Boc₂O.[4] The reaction generally proceeds smoothly at room temperature.

  • Mechanism of Boc Protection: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate. The tert-butyl carbonate subsequently breaks down into carbon dioxide and tert-butanol.[5] No catalyst is strictly necessary, but a base is required to neutralize the protonated amine if starting from a salt and to scavenge the proton generated during the reaction.

  • Solvent and Base Selection: For amines with poor solubility, using a biphasic system (e.g., DCM/water or THF/water) with a base like sodium bicarbonate or sodium hydroxide can be effective.[3] The amine salt dissolves in the aqueous layer, and as the free amine is formed, it partitions into the organic layer to react with the Boc₂O.

  • Catalyst-Free Options: Under specific conditions, N-Boc protection can be achieved without a catalyst. Using water as the solvent can chemoselectively yield the N-Boc derivative without side products.[6]

Workflow: Troubleshooting N-Boc Protection

Caption: Troubleshooting workflow for low yield in N-Boc protection.

Question 2: I am observing a significant, hard-to-remove impurity that I suspect is a regioisomer. How can I prevent its formation?

The formation of a seven-membered 1,4-oxazepane ring is a known side reaction in syntheses that construct the morpholine ring from acyclic precursors, such as the reaction between an N-substituted ethanolamine and epichlorohydrin.[7]

Root Cause Analysis:

The cyclization step involves an intramolecular nucleophilic attack. While the 6-exo-tet cyclization to form the morpholine ring is generally favored kinetically according to Baldwin's rules, the 7-endo-tet cyclization to form the oxazepane can still occur, particularly at higher temperatures or with certain substrates, leading to a mixture of regioisomers.

Strategic Solutions:

  • Control of Cyclization Conditions: A common route involves the reaction of a chiral starting material like (S)-epichlorohydrin with an amino alcohol.[8] The subsequent base-mediated cyclization should be performed under carefully controlled conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at lower temperatures (e.g., 0°C to room temperature) can favor the desired 6-exo closure.

  • Choice of Synthetic Route: Some synthetic strategies avoid this issue entirely. For instance, routes involving asymmetric hydrogenation of a pre-formed dehydromorpholine ring ensure the correct ring size from the start.[9][10] Another approach is an intramolecular reductive amination, which also provides high regioselectivity for the six-membered ring.[11]

  • Purification: If the isomeric impurity does form, it can often be separated by careful column chromatography. However, preventing its formation is a more efficient strategy. In some cases, the desired product can be selectively crystallized as a salt, leaving the impurity in the mother liquor.[7]

Question 3: My final product, (R)-N-Boc-2-hydroxymethylmorpholine, is a viscous oil that is difficult to purify and handle. What are the best practices for purification?

This is a common physical property of the target molecule.[12] Oily products present challenges in removing residual solvents and achieving high purity via crystallization.

Root Cause Analysis:

The combination of the flexible morpholine ring, the bulky and lipophilic Boc group, and the polar hydroxymethyl group inhibits the formation of a stable crystal lattice, resulting in the compound being a viscous oil or a low-melting solid at room temperature.

Strategic Solutions:

  • Column Chromatography: This is the most reliable method for purifying oily products.

    • Stationary Phase: Standard silica gel is usually effective. For basic compounds that may streak on silica, using alumina (neutral or basic) or deactivating the silica with triethylamine can improve separation.[13]

    • Mobile Phase: A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate 5:1) and gradually increasing the polarity (e.g., to 1:1) is typically effective for separating nonpolar impurities first, followed by your product.[4]

  • Solvent Removal: After chromatography, residual high-boiling solvents like ethyl acetate can be difficult to remove.

    • High Vacuum: Use a high-vacuum pump (not just a water aspirator) to remove the last traces of solvent.

    • Trituration/Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane or diethyl ether and re-evaporate. Repeating this process several times can help azeotropically remove less volatile solvents. Trituration with a non-polar solvent like pentane or hexane can sometimes crash out the product as a solid or help remove nonpolar impurities.[13]

  • Handling: As the product is often a viscous oil, accurate weighing and transfer can be difficult. It is best to handle it by dissolving it in a known volume of a suitable solvent to make a stock solution for subsequent reactions.

Purification TechniqueStationary PhaseTypical Mobile PhaseKey AdvantageCommon Issue
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate GradientGood separation of polar/non-polar impurities.Potential for streaking due to basic nitrogen.
Reverse-Phase Chromatography C18 SilicaAcetonitrile/Water GradientExcellent for separating from nonpolar impurities.Requires removal of aqueous solvent.
Trituration N/APentane or HexaneCan remove non-polar impurities and sometimes induce solidification.May not be effective if impurities are structurally similar.

Table 1: Comparison of Purification Techniques for (R)-N-Boc-2-hydroxymethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to prepare chiral 2-hydroxymethylmorpholine derivatives?

Several robust strategies exist, each with distinct advantages. A popular and operationally simple method starts from commercially available chiral epichlorohydrin.[8][11] This route is often high-yielding and does not require chromatography, making it suitable for larger scales.[11][14] Another powerful method is the asymmetric hydrogenation of dehydromorpholines using chiral rhodium catalysts, which can provide quantitative yields and excellent enantioselectivities (up to 99% ee).[10][15]

Q2: How can I reliably confirm the enantiomeric purity of my final product?

Confirming the stereochemical integrity is crucial. The primary methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is used to separate the two enantiomers, and the ee is calculated from the relative peak areas.

  • Specific Rotation [α]D: Measuring the optical rotation of a solution of your compound and comparing it to the literature value can provide a good indication of enantiopurity, although it is less precise than chiral HPLC.

  • NMR with Chiral Shift Reagents: Using chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can induce diastereotopic shifts in the ¹H NMR spectra of the enantiomers, allowing for their integration and the determination of ee.

Q3: My debenzylation by hydrogenation (from an N-benzyl precursor) is sluggish or incomplete. What should I check?

Incomplete hydrogenation is often due to catalyst deactivation or suboptimal conditions.

  • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst (e.g., 10% Pd/C). The catalyst can be poisoned by sulfur compounds, residual halides, or other impurities. An acid wash of the precursor can sometimes help remove poisons.

  • Reaction Conditions: The reaction is typically run in a protic solvent like methanol or ethanol under a hydrogen atmosphere (from balloon pressure to 50 psi).[12][16] Ensure good agitation to keep the catalyst suspended. If the reaction stalls, filtering the mixture through Celite and adding fresh catalyst can restart it.

  • Substrate Purity: Impurities in your N-benzyl precursor can act as catalyst poisons. Purifying the precursor before the hydrogenation step is critical for a clean and complete reaction.

Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine from (S)-Epichlorohydrin

This protocol is adapted from a high-throughput synthesis and avoids chromatography.[11][14] (Note: This protocol yields the (S)-enantiomer. For the (R)-enantiomer, start with (R)-epichlorohydrin).

  • Step A: Formation of the Intermediate Amino Alcohol

    • To a solution of 2-amino-2-methyl-1-propanol (2.0 eq) in water (approx. 2 M) at 0°C, add (S)-epichlorohydrin (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

    • Allow the mixture to warm to room temperature and stir for 16-24 hours.

    • Causality: Using an excess of the amino alcohol minimizes the formation of the bis-alkylated byproduct. Water is an effective and green solvent for this Sₙ2 reaction.

  • Step B: Cyclization and Boc Protection

    • Cool the reaction mixture from Step A to 0°C.

    • Add di-tert-butyl dicarbonate (1.2 eq) followed by a 50% w/w aqueous solution of sodium hydroxide (2.5 eq) dropwise, maintaining the temperature below 15°C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC or LCMS indicates consumption of the intermediate.

    • Causality: The addition of NaOH facilitates the intramolecular Sₙ2 cyclization by deprotonating the hydroxyl group, which then displaces the chloride. Simultaneously, the free secondary amine is protected by the Boc₂O present in the mixture in a one-pot fashion.

  • Step C: Workup and Isolation

    • Add methyl tert-butyl ether (MTBE) to the reaction mixture and stir for 10 minutes.

    • Separate the organic layer. Extract the aqueous layer twice more with MTBE.

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless or pale yellow oil. The product is often of sufficient purity (>95%) for subsequent steps.

Protocol 2: Purification by Silica Gel Chromatography
  • Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample. This prevents streaking on the column.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 9:1 Hexane/EtOAc (5 column volumes)

    • 4:1 Hexane/EtOAc (10 column volumes)

    • 2:1 Hexane/EtOAc (10 column volumes)

    • 1:1 Hexane/EtOAc (until product has fully eluted)

  • Fraction Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate or ceric ammonium molybdate).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oil.

Mechanism: N-Boc Protection and Potential Side Reaction

Caption: Mechanism of N-Boc protection and the competing hydrolysis side reaction.

References
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Sharpless asymmetric dihydroxylation. Compiled Works. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Process for producing 2-hydroxymethylmorpholine salt.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Boc Protection - Common Conditions. Common Organic Chemistry. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Technical Support Center: N-Boc Protection of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-Boc protection of morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring successful and efficient synthesis of N-Boc protected morpholine derivatives.

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection of amines in multi-step organic synthesis, valued for its stability and ease of removal under acidic conditions.[1][2] The N-Boc protection of morpholine is a common transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[3][4] While seemingly straightforward, this reaction can present challenges, leading to incomplete conversions, unexpected side products, and purification difficulties. This guide provides a comprehensive overview of common side reactions and practical, field-proven solutions to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-Boc protection of morpholine.

Q1: My N-Boc protection of morpholine is incomplete. What are the common causes and how can I drive the reaction to completion?

A1: Incomplete reactions are a frequent issue. Several factors can contribute to this:

  • Insufficient Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used.[5] For less reactive morpholine derivatives, a slight excess can be beneficial.

  • Inadequate Base: The choice and amount of base are critical. For standard procedures, a slight excess (1.2-2.0 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[5] In aqueous or biphasic systems, inorganic bases like sodium bicarbonate or sodium hydroxide are effective.[]

  • Low Reaction Temperature: While many Boc protections proceed well at room temperature, some substrates may require gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate.[7]

  • Poor Solubility: Morpholine or its derivatives, especially those with polar functional groups, may have limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[] Using a co-solvent such as water or dimethylformamide (DMF) can improve solubility and reaction rates.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired N-Boc morpholine. What could it be?

A2: A common higher molecular weight byproduct is the corresponding urea derivative . This can form, particularly if the reaction conditions promote the in situ formation of an isocyanate intermediate from the Boc-protected amine, which then reacts with another molecule of the starting morpholine.[9][10] The use of certain reagents or prolonged reaction times at elevated temperatures can favor this side reaction.

Q3: I've noticed the formation of a white precipitate during my reaction. What is it and should I be concerned?

A3: The white precipitate is often the hydrochloride or hydrobromide salt of your base (e.g., triethylammonium chloride) if you started with the salt form of morpholine or if acidic impurities are present. This is generally not a cause for concern and can be removed during the aqueous work-up. However, a large amount of precipitate might indicate an issue with the quality of your starting materials.

Q4: Can the morpholine ring open during the N-Boc protection reaction?

A4: Under standard N-Boc protection conditions (e.g., (Boc)₂O, base, room temperature), the morpholine ring is generally stable and ring-opening is not a common side reaction.[11] The ether linkage in morpholine makes the nitrogen slightly less nucleophilic than in piperidine, but the ring itself is not particularly strained.[5] Ring-opening of morpholines typically requires much harsher conditions, such as high temperatures or strong Lewis acids, which are not typically employed for Boc protection.[12]

Q5: Is 4-Dimethylaminopyridine (DMAP) a suitable catalyst for the N-Boc protection of morpholine?

A5: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the N-Boc protection, particularly for less reactive amines.[] However, its use should be approached with caution. DMAP is highly nucleophilic and can react with (Boc)₂O to form a highly reactive intermediate. This can increase the rate of the desired reaction, but may also lead to a higher incidence of side reactions, such as the formation of ureas or other byproducts, if not carefully controlled. For most standard morpholine protections, a non-nucleophilic base like TEA or DIPEA is sufficient.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Issue 1: Low Yield of N-Boc Morpholine
Symptom Potential Cause Recommended Solution
Incomplete reaction (TLC/LC-MS shows starting material) 1. Insufficient (Boc)₂O. 2. Inadequate base strength or amount. 3. Low reaction temperature. 4. Poor solubility of starting material.1. Increase (Boc)₂O to 1.5 equivalents. 2. Switch to a stronger non-nucleophilic base (e.g., DBU, use catalytically) or increase the amount of TEA/DIPEA. 3. Gently warm the reaction to 40-50 °C. 4. Use a co-solvent like DMF or a biphasic system (e.g., DCM/water).
Product loss during work-up 1. N-Boc morpholine is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction. 2. Back-extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). 3. Break emulsions by adding brine or filtering through celite.
Degradation of product 1. Unstable product under work-up conditions.1. Ensure the aqueous wash solutions are not strongly acidic or basic. 2. Minimize the time the product is in contact with aqueous layers.
Issue 2: Presence of Significant Impurities
Impurity Observed (by LC-MS/NMR) Potential Cause Recommended Solution
Starting morpholine Incomplete reaction.See "Low Yield" troubleshooting.
Urea byproduct 1. High reaction temperature. 2. Prolonged reaction time. 3. Use of a highly activating catalyst (e.g., DMAP).1. Maintain the reaction at room temperature. 2. Monitor the reaction by TLC/LC-MS and stop it upon completion. 3. Avoid or use only catalytic amounts of DMAP.
Di-Boc protected morpholine (if primary amine is present elsewhere in the molecule) Over-protection due to excess (Boc)₂O and strong basic conditions.Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents) and a milder base.
tert-Butanol Byproduct of the reaction.Easily removed by evaporation under reduced pressure.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Standard N-Boc Protection of Morpholine

This protocol is a reliable starting point for the N-Boc protection of morpholine and simple derivatives.

Materials:

  • Morpholine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (sufficient to dissolve morpholine to ~0.5 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add morpholine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc morpholine.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Analytical Characterization of Reaction Mixture by LC-MS

This method is crucial for monitoring reaction progress and identifying byproducts.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 50-500

  • Expected Masses:

    • Morpholine: [M+H]⁺ = 88.1

    • N-Boc Morpholine: [M+H]⁺ = 188.1

    • Morpholine Urea byproduct: [M+H]⁺ = 201.1

Part 4: Visualizing Reaction Mechanisms and Workflows

Diagram 1: Desired Reaction and Key Side Reaction

G cluster_main Desired N-Boc Protection cluster_side Side Reaction: Urea Formation Morpholine Morpholine Intermediate1 Tetrahedral Intermediate Morpholine->Intermediate1 + (Boc)₂O Boc2O (Boc)₂O Boc2O->Intermediate1 NBocMorpholine N-Boc Morpholine Intermediate1->NBocMorpholine Collapse Byproducts t-BuOH + CO₂ Intermediate1->Byproducts Isocyanate Isocyanate Intermediate NBocMorpholine->Isocyanate Heat/Catalyst - Isobutene - CO₂ Urea Urea Byproduct Isocyanate->Urea + Morpholine Morpholine2 Morpholine Morpholine2->Urea

Caption: Reaction scheme showing the desired N-Boc protection pathway and the potential side reaction leading to urea formation.

Diagram 2: Troubleshooting Workflow for Incomplete Reaction

G start Start: Incomplete Reaction (TLC/LC-MS shows starting material) check_reagents Check Reagent Stoichiometry ((Boc)₂O ≥ 1.2 eq, Base ≥ 1.5 eq) start->check_reagents reagents_ok Stoichiometry OK? check_reagents->reagents_ok increase_reagents Increase (Boc)₂O and/or Base reagents_ok->increase_reagents No check_temp Check Reaction Temperature reagents_ok->check_temp Yes monitor Monitor reaction (TLC/LC-MS) increase_reagents->monitor temp_ok Temperature ≥ RT? check_temp->temp_ok increase_temp Warm to 40-50 °C temp_ok->increase_temp No check_solubility Check Solubility temp_ok->check_solubility Yes increase_temp->monitor solubility_ok Substrate fully dissolved? check_solubility->solubility_ok change_solvent Add co-solvent (e.g., DMF) or use biphasic system solubility_ok->change_solvent No solubility_ok->monitor Yes change_solvent->monitor end Reaction Complete monitor->end

Caption: A step-by-step workflow for troubleshooting an incomplete N-Boc protection of morpholine.

References

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Zhu, Y., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(25), 8993–9000. [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

  • Urea Formation - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. (2024, November 13). Reddit. [Link]

  • A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • bmse000154 4-(2-Aminoethyl)morpholine at BMRB. (n.d.). Retrieved January 14, 2026, from [Link]

  • Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). [Link]

  • MORPHOLINE | - atamankimya.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (2024, September 6). [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Balylis-Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). International Journal for Pharmaceutical Research Scholars. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • 10 - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). ResearchGate. [Link]

  • N-alkylation of morpholine with other alcohols | Download Table. (n.d.). ResearchGate. [Link]

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Sources

Technical Support Center: Troubleshooting N-Boc Deprotection of Acid-Sensitive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of N-Boc deprotection, especially when your valuable compound contains other acid-sensitive functional groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of installation. However, its removal, which typically requires acidic conditions, can pose a significant challenge when substrate integrity is paramount.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions for your specific system.

Troubleshooting Guide & FAQs

Q1: My starting material is degrading under standard TFA conditions. What are my options?

This is one of the most common issues. Strong acids like Trifluoroacetic Acid (TFA) can easily cleave other acid-labile groups such as tert-butyl esters, acetals, or trityl ethers, or even cause degradation of sensitive heterocyclic cores.[3][4][5]

Core Issue: The problem is often not just the acidity (pKa), but the overall reaction conditions. The choice of acid, its concentration, the solvent, and temperature all play crucial roles.

Solutions:

  • Reduce Acid Concentration & Temperature: Before abandoning TFA entirely, try reducing the concentration (e.g., from 50% to 20% in Dichloromethane (DCM)) and running the reaction at 0 °C.[5] Monitor carefully by TLC or LC-MS to find a balance between deprotection and degradation.

  • Switch to a Milder Protic Acid:

    • 4M HCl in Dioxane or Ethyl Acetate: This is a very common alternative to TFA.[6][7] It is often milder and can provide better selectivity, though reaction times may be longer.[8]

    • Aqueous Phosphoric Acid (H₃PO₄): This has been shown to be effective for Boc deprotection while leaving sensitive ester groups intact.[1][3]

  • Employ Lewis Acids: Lewis acids coordinate to the carbonyl oxygen, facilitating cleavage without the high proton concentration of strong protic acids.[9]

    • Zinc Bromide (ZnBr₂): Can be effective in DCM, though its selectivity can be substrate-dependent. Some reports indicate it can cleave both N-Boc and t-butyl esters, while others have found conditions for selective N-Boc removal, particularly from secondary amines.[10][11][12]

    • Trimethylsilyl Iodide (TMSI): A mild, non-hydrolytic option that can be useful for highly sensitive molecules.[13][14][15]

Q2: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?

Core Issue: The most frequent culprit is the highly reactive tert-butyl cation (t-Bu⁺) that is liberated during the deprotection mechanism.[2][16] This electrophile will readily alkylate any available nucleophile on your molecule.[4][17]

Common Side Reactions:

  • Alkylation of Nucleophilic Residues: Tryptophan, methionine, and cysteine residues in peptides are particularly susceptible to tert-butylation.[2][16]

  • Alkylation of Electron-Rich Aromatics: Phenols or other activated aromatic rings can be alkylated.

Solution: The Use of Scavengers Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule.[18]

ScavengerTarget & MechanismTypical Conditions
Triethylsilane (TES) / Triisopropylsilane (TIS) Reduces the t-butyl cation to isobutane. TIS is bulkier and often more effective.5-10% (v/v) in TFA/DCM
Anisole / Thioanisole Acts as a nucleophilic aromatic trap via Friedel-Crafts alkylation.5% (v/v) in TFA/DCM
Water Traps the cation to form tert-butanol. Often used in combination with other scavengers.2.5-5% (v/v) in TFA/DCM
1,2-Ethanedithiol (EDT) Effective for scavenging cations and also helps prevent side reactions with tryptophan.2.5% (v/v) in TFA/DCM

A common and highly effective general-purpose mixture is a "scavenger cocktail" such as TFA/TIS/H₂O (95:2.5:2.5) .[19]

Q3: The deprotection is incomplete. How can I drive the reaction to completion without damaging my molecule?

Core Issue: Incomplete deprotection can result from insufficient acid strength, low concentration, short reaction time, or steric hindrance around the Boc group.[4]

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time at room temperature, monitoring periodically. Gentle warming may be attempted, but with extreme caution for sensitive substrates.

  • Increase Acid Concentration: If using 20% TFA, consider increasing to 50%. If side reactions are a concern, ensure a scavenger is present.[4]

  • Switch to a Stronger Acid System: If milder acids are failing, moving to a stronger system like 4M HCl in dioxane may be necessary.[6]

  • Consider the Solvent: Ensure your solvent is anhydrous if using reagents like HCl in dioxane, as water can affect the reagent's efficacy. Some solvents may better solvate the substrate for a more efficient reaction.

Q4: Are there any non-acidic methods for Boc deprotection?

Yes. For exceptionally acid-sensitive compounds, avoiding acid altogether is the best strategy.

Solutions:

  • Thermal Deprotection: Simply heating the N-Boc compound, often in a high-boiling solvent like toluene, diphenyl ether, or even under neat conditions, can cause thermolytic cleavage to the free amine, isobutylene, and CO₂.[20][21] This method is catalyst-free but requires the substrate to be thermally stable.[22][23] Continuous flow reactors are particularly effective for this method.[22]

  • Catalytic Methods: Certain metal catalysts can effect Boc removal under milder conditions. Iron(III) salts, for example, have been used to catalytically and selectively cleave N-Boc groups.[24][25]

  • Silica Gel: In some cases, refluxing an N-Boc compound with silica gel in a solvent like toluene has been reported to cause deprotection, offering a surprisingly mild and selective method.[26][27]

  • Alternative Reagents: A method using oxalyl chloride in methanol has been reported as a mild way to deprotect a diverse range of N-Boc compounds at room temperature.[3][28][29]

Decision Workflow for N-Boc Deprotection Strategy

To help guide your choice, the following workflow illustrates a logical decision-making process.

Deprotection_Strategy start Start: N-Boc Protected Compound acid_sensitive Does the compound have other acid-sensitive groups? start->acid_sensitive std_conditions Use Standard Conditions: 25-50% TFA in DCM or 4M HCl in Dioxane acid_sensitive->std_conditions No mild_acid Try Mild Acidic Conditions: - Low % TFA @ 0°C - Aq. H₃PO₄ - Lewis Acids (ZnBr₂, TMSI) acid_sensitive->mild_acid Yes no_path No end_node Deprotected Amine std_conditions->end_node yes_path Yes side_reactions Observing side products (e.g., t-butylation)? mild_acid->side_reactions add_scavenger Add Scavengers: TES, TIS, Anisole, Water side_reactions->add_scavenger Yes non_acidic Substrate still degrading? side_reactions->non_acidic No add_scavenger->end_node thermal_catalytic Use Non-Acidic Methods: - Thermal Deprotection - Catalytic (FeCl₃) - Silica Gel / (COCl)₂ non_acidic->thermal_catalytic Yes non_acidic->end_node No thermal_catalytic->end_node Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction cluster_scavenger Scavenger Action BocN R-NH-Boc Protonated R-NH-Boc(H⁺) BocN->Protonated + H⁺ (TFA) Amine R-NH₃⁺ Protonated->Amine tBu_cation t-Bu⁺ Protonated->tBu_cation Fragmentation CO2 CO₂ Nucleophile Nucleophilic Residue (e.g., Tryptophan) tBu_cation->Nucleophile Scavenger Scavenger (e.g., TES) tBu_cation->Scavenger Alkylated Alkylated Side Product Nucleophile->Alkylated + t-Bu⁺ Trapped Trapped Product (e.g., Isobutane) Scavenger->Trapped + t-Bu⁺

Sources

Technical Support Center: (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-N-Boc-2-hydroxymethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and improve the purity of this critical building block. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you overcome common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: My final product of (R)-N-Boc-2-hydroxymethylmorpholine is a colorless oil or a viscous gum, but literature suggests it should be a white solid. What is the cause?

A1: This is a frequent issue with many Boc-protected compounds, including (R)-N-Boc-2-hydroxymethylmorpholine. The failure to solidify is typically due to the presence of impurities that disrupt the crystal lattice formation.[1][2] Common culprits include:

  • Residual Solvents: Ethyl acetate, dichloromethane, or ether from the workup can remain trapped, even after rotary evaporation.

  • Excess Reagents: Unreacted di-tert-butyl dicarbonate (Boc₂O) or its byproducts are notoriously oily.

  • Process-Related Impurities: Small amounts of side products from the synthesis can act as crystal growth inhibitors.[1]

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture, which can hinder solidification.[2]

The product is reported to be a colorless viscous oil that crystallizes upon standing or a white crystal powder with a melting point between 59-61 °C.[3][4][5] Achieving the solid state is a good preliminary indicator of high purity.

Q2: What are the most common impurities I should be looking for during analysis?

A2: Impurity profiles depend heavily on the synthetic route. However, for typical syntheses involving the Boc-protection of 2-hydroxymethylmorpholine or reductive amination routes, you should be vigilant for the following:[6][]

Impurity Likely Source / Cause Analytical Signature (¹H NMR)
2-HydroxymethylmorpholineIncomplete reaction or acid-catalyzed deprotection of the Boc group during workup.Absence of the characteristic tert-butyl singlet (~1.45 ppm).
Di-tert-butyl dicarbonate (Boc₂O)Use of excess reagent during the protection step.May not be easily visible in ¹H NMR but can be detected by GC-MS.
(S)-enantiomerUse of racemic starting material or racemization during synthesis.Requires chiral HPLC for detection and quantification.[8][]
Ring-opened byproductsSide reactions, particularly if harsh conditions are used.Complex signals in the aliphatic region of the NMR spectrum.
Residual SolventsIncomplete removal after extraction or chromatography.Characteristic signals (e.g., Ethyl Acetate: ~2.04, 4.12, 1.25 ppm).

Q3: Which analytical techniques are essential for accurately determining the purity of (R)-N-Boc-2-hydroxymethylmorpholine?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.[8][][]

Technique Purpose Key Advantages
¹H NMR Structural confirmation and detection of proton-containing impurities.Provides clear structural information and can quantify impurities if an internal standard is used (qNMR).[8]
RP-HPLC Quantification of chemical purity and detection of non-volatile impurities.High resolution and sensitivity for separating the main compound from process-related impurities.[8][]
Chiral HPLC Determination of enantiomeric purity (ee%).Essential for quantifying the unwanted (S)-enantiomer, which is critical for pharmaceutical applications.[8][]
LC-MS Molecular weight confirmation and identification of unknown impurities.High sensitivity and specificity for identifying impurities based on their mass-to-charge ratio.[][8]
GC-MS Detection of volatile impurities and residual solvents.The gold standard for quantifying residual solvents from the manufacturing process.[][]

Q4: What are the correct storage conditions for this compound to maintain its purity?

A4: To prevent degradation and maintain stability, (R)-N-Boc-2-hydroxymethylmorpholine should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4][11] It is also noted to be potentially light-sensitive, so storage in an amber vial is recommended.[4]

Troubleshooting & Purification Guides

This section provides detailed workflows to address specific purity challenges.

Guide 1: The Product is an Intractable Oil and Fails to Solidify

This is the most common physical purity issue. The goal is to systematically remove impurities that inhibit crystallization.

G start Oily Product (Post-Workup) step1 Step 1: Rigorous Drying (High Vacuum, 40-50°C) start->step1 q1 Did it solidify? step1->q1 step2 Step 2: Purification via Flash Column Chromatography q1->step2 No end_solid Pure Solid Product (>98%) q1->end_solid  Yes end_oil Proceed to Crystallization (Step 4) step3 Step 3: Combine Pure Fractions & Concentrate to an Oil step2->step3 step4 Step 4: Induce Crystallization step3->step4 step4->end_solid

Caption: Troubleshooting workflow for an oily product.

Step 1: Rigorous Drying Protocol

The first assumption must be the presence of residual solvent.[1]

  • Transfer the oily product to a round-bottom flask.

  • Connect the flask to a high-vacuum line (<1 mmHg).

  • Gently heat the flask in a water bath at 40-50°C while stirring or rotating for 2-4 hours. This temperature is high enough to remove volatile solvents without risking thermal degradation of the Boc group.

  • Allow the flask to cool to room temperature under vacuum. If the product solidifies, the issue was likely solvent contamination.

Step 2: Flash Column Chromatography Protocol

If the product remains an oil, non-volatile impurities are the likely cause. Chromatography is the most effective method for their removal.[12][13][14]

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes is typically effective. Start with a low polarity mixture and gradually increase the polarity.

    • Recommended Gradient: Start with 10% EtOAc in Hexanes, progressing to 30-50% EtOAc. The product typically elutes at around 30-40% EtOAc.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique provides superior separation compared to liquid loading.

  • Elution & Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄) dip, as the hydroxyl group is readily oxidized.

  • Fraction Pooling: Combine fractions that show a single, pure spot corresponding to the product.

Step 3: Inducing Crystallization/Solidification

After chromatography, you will have a pure oil. Now, crystallization can be induced.

  • Concentration: Ensure all chromatography solvents are removed under high vacuum as described in Step 1.

  • Seeding (if available): If you have a small crystal of pure product (a seed crystal), add it to the oil. This provides a nucleation point for crystal growth.[15][16]

  • Trituration/Slurrying:

    • Add a non-polar solvent in which the product is poorly soluble, such as n-pentane, n-hexane, or diethyl ether.[1][2]

    • Stir the mixture vigorously with a spatula, scraping the sides of the flask. The pure oil should gradually precipitate as a white solid.

    • Filter the solid, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Guide 2: Purity is Low by HPLC/NMR After Initial Purification

This guide focuses on chemical purification when initial attempts have failed to yield a product of sufficient purity (>98%).

G start Impure Product (<98% Purity) step1 Analyze by LC-MS & NMR to Identify Impurities start->step1 q1 Are impurities more or less polar? step1->q1 step2a Optimize Flash Chromatography (Shallow Gradient) q1->step2a  Similar Polarity   step2b Perform Acid/Base Wash (If starting materials present) q1->step2b  Different Polarity   step3 Recrystallization step2a->step3 step2b->step3 end_product High Purity Product (>99%) step3->end_product

Caption: Advanced purification workflow for low-purity batches.

Step 1: Impurity Identification

Before attempting further purification, identify the nature of the contaminants using NMR and LC-MS as detailed in the FAQ section.[][] This knowledge is crucial for designing an effective purification strategy. For example, if unreacted 2-hydroxymethylmorpholine is present, an acidic wash during the workup might be sufficient.

Step 2: Optimized Purification
  • Optimized Flash Chromatography: If impurities are of similar polarity to the product, a "shallow gradient" is required. Instead of large jumps in eluent polarity (e.g., 10% to 30% EtOAc), use smaller increments (e.g., 15% -> 18% -> 21%...). This elongates the separation band on the column, improving resolution between closely eluting spots.

  • Acid/Base Liquid-Liquid Extraction: If the impurity is a starting material with a free amine or a carboxylic acid, a liquid-liquid extraction can be highly effective.

    • Dissolve the crude product in a water-immiscible solvent like Ethyl Acetate.

    • Wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove basic impurities.[18][19]

    • Wash with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities.[14]

    • Wash with brine to remove residual water, then dry over anhydrous Na₂SO₄ or MgSO₄.

Step 3: Recrystallization Protocol

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The key is finding a suitable solvent system.

  • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold. Good starting points for (R)-N-Boc-2-hydroxymethylmorpholine are isopropanol, ethyl acetate/hexane mixtures, or toluene.

  • Procedure: a. Place the impure solid/oil in a flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (2-8°C). d. Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize the yield. e. Collect the crystals by vacuum filtration, washing with a small volume of the cold recrystallization solvent. f. Dry the crystals under high vacuum. The resulting material should have significantly improved purity.[20]

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (S)-N-Boc-2-Hydroxymethylmorpholine CAS 135065-76-8. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

  • Crystallization method of Boc-amino acid. (2021). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride. (n.d.). [Source not provided].
  • (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. (n.d.). iChemical. Retrieved January 14, 2026, from [Link]

  • (R)-N-Boc-2-Hydroxymethylmorpholine | CAS#:135065-71-3. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (2011). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Patsnap. Retrieved January 14, 2026, from [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2020). PMC. Retrieved January 14, 2026, from [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • L-Proline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

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Preventing racemization during synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of chiral morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in these valuable heterocyclic scaffolds. Chiral morpholines are privileged structures in numerous FDA-approved drugs and clinical candidates, making their enantioselective synthesis a critical task.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the prevention of racemization, a critical factor in developing effective and safe therapeutics.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses specific issues you may encounter during the synthesis of chiral morpholines. Each problem is followed by a systematic guide to identify the root cause and implement effective solutions.

Problem 1: My final chiral morpholine product shows significant racemization after intramolecular cyclization.

You started with an enantiomerically pure amino alcohol, but the final morpholine product has a low enantiomeric excess (ee). This is a common issue, often arising during the ring-closure step.

Potential Causes & Step-by-Step Solutions:

  • Verify Starting Material Purity:

    • Action: First, re-confirm the enantiomeric purity of your starting chiral amino alcohol or other chiral precursors using a validated chiral HPLC or SFC method. Impurities in the starting material are the simplest explanation for a low ee in the product.[1]

  • Examine the Base Used for Cyclization:

    • The "Why": The most frequent cause of racemization at a stereocenter alpha to a nitrogen atom is the choice of base for the cyclization step. Strong, non-hindered bases (e.g., NaH, KOtBu, LDA) can deprotonate the α-proton, leading to a planar, achiral enamine or a related intermediate, which then reprotonates non-stereoselectively.[2][3][4] This is especially problematic if the stereocenter is adjacent to an activating group (like a carbonyl in a morpholinone precursor).

    • Action:

      • Switch to a Weaker or More Hindered Base: If your protocol uses a strong base, consider switching to a milder or more sterically hindered organic base. Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred as they are less likely to cause deprotonation at the chiral center.[3] Even potassium carbonate (K₂CO₃) can be effective in some cyclizations.[5][6]

      • Optimize Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base increases the risk of side reactions, including epimerization.

  • Assess Reaction Temperature and Time:

    • The "Why": Higher temperatures provide the activation energy needed to overcome the barrier for racemization.[7] Prolonged reaction times, even at moderate temperatures, increase the exposure of your chiral molecule to conditions that may facilitate racemization.

    • Action:

      • Lower the Temperature: Attempt the cyclization at a lower temperature (e.g., room temperature, 0 °C, or even -20 °C). Monitor the reaction progress carefully, as the reaction time will likely increase.

      • Minimize Reaction Time: As soon as the reaction reaches completion (monitored by TLC or LC-MS), proceed with the workup immediately to avoid prolonged exposure to basic or acidic conditions.

  • Review the N-Protecting Group Strategy:

    • The "Why": The nature of the nitrogen protecting group (PG) can influence the acidity of the α-proton. Electron-withdrawing protecting groups (e.g., Tosyl (Ts), Nosyl (Ns)) can increase the acidity of the N-H proton, but once the nitrogen is part of the ring, these groups can also acidify the adjacent C-H bond, making it more susceptible to deprotonation. Conversely, bulky protecting groups can sterically hinder the base from accessing the α-proton.

    • Action:

      • Consider a Bulky Protecting Group: If feasible for your synthetic route, a bulky protecting group like tert-butoxycarbonyl (Boc) on the nitrogen can sterically shield the adjacent stereocenter.

      • Choose a Readily Cleavable Group: Ensure your protecting group can be removed under conditions that do not compromise the stereocenter. For example, Boc groups can often be removed under acidic conditions that are less likely to cause racemization at a carbon center compared to harsh basic conditions.[8][9]

Problem 2: I'm observing racemization during a deprotection step, particularly of an N-Boc group.

You've successfully synthesized your chiral morpholine with high ee, but the final deprotection step is eroding the stereochemical purity.

Potential Causes & Step-by-Step Solutions:

  • Harsh Acidic Conditions:

    • The "Why": While typically robust, chiral centers, especially those adjacent to heteroatoms, can be susceptible to racemization under harsh acidic conditions, potentially through transient protonation and formation of stabilized carbocation-like intermediates.

    • Action:

      • Use Milder Acidic Reagents: Instead of strong acids like neat trifluoroacetic acid (TFA), try milder conditions. A solution of 4M HCl in dioxane is a common and often safer alternative for Boc deprotection.

      • Explore Non-Acidic Methods: Several methods exist for Boc deprotection under neutral or nearly neutral conditions. For sensitive substrates, consider thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or using reagents like TMSI.[10] Mechanochemical, solvent-free deprotection using p-toluenesulfonic acid in a ball mill has also been reported as a very mild method.[8]

  • Elevated Temperatures During Deprotection/Workup:

    • The "Why": As with cyclization, high temperatures during deprotection or subsequent workup can provide the energy for racemization.

    • Action:

      • Perform Deprotection at Low Temperature: Conduct the deprotection at 0 °C or room temperature whenever possible.

      • Neutralize Carefully: During aqueous workup, neutralize any excess acid carefully at low temperatures to avoid heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism for racemization in chiral morpholine synthesis?

A1: The most prevalent mechanism is base-catalyzed racemization.[4] This occurs when a base abstracts a proton from the stereogenic carbon, typically one adjacent to the nitrogen atom. This deprotonation forms a planar, achiral enamine or carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both enantiomers and thus a loss of enantiomeric excess.[2][3]

Q2: Are stereocenters at the C2 or C3 position of the morpholine ring more susceptible to racemization?

A2: Both can be susceptible, but the C3 position (adjacent to the nitrogen) is often more at risk, especially during base-mediated reactions. The nitrogen atom can influence the acidity of the adjacent C-H bond. The C2 position (adjacent to the oxygen) is generally more stable to base-catalyzed racemization but can be susceptible under certain acidic conditions that might promote ring-opening and closing mechanisms.

Q3: How can I choose a synthetic strategy that is inherently resistant to racemization?

A3: Start with a high-quality, enantiomerically pure precursor, such as an amino alcohol.[11][12] Employ synthetic methods that proceed under mild conditions and avoid the formation of planar intermediates. Key strategies include:

  • Palladium-Catalyzed Carboamination: This method has been shown to proceed with complete retention of enantiomeric purity. The reaction mechanism involves a syn-aminopalladation that avoids intermediates prone to racemization.[11]

  • Asymmetric Hydrogenation: Creating the chiral center after the formation of the unsaturated morpholine ring via asymmetric hydrogenation can provide excellent enantioselectivity (up to 99% ee).[13][14][15]

  • Organocatalytic Halocyclization: For certain substitution patterns, enantioselective halocyclization of alkenols can furnish chiral morpholines under mild conditions.[16]

Q4: Can my choice of solvent impact the stereochemical outcome?

A4: Yes, absolutely. The solvent can influence reaction pathways. For reactions that may have a competing SN1-type mechanism (which proceeds through a planar carbocation and leads to racemization), polar protic solvents (e.g., methanol, water) should be avoided as they stabilize the carbocation intermediate. Polar aprotic solvents (e.g., THF, DCM, Dioxane) are generally preferred for stereoselective transformations.[17]

Process Optimization Workflow

To systematically troubleshoot or prevent racemization, follow this logical workflow.

Racemization_Troubleshooting start Start: Low ee in Chiral Morpholine Product verify_sm Step 1: Verify Enantiopurity of Starting Materials start->verify_sm sm_ok Purity Confirmed verify_sm->sm_ok sm_bad Purity is Low verify_sm->sm_bad analyze_cyclization Step 2: Analyze Ring-Closure Step sm_ok->analyze_cyclization purify_sm Action: Purify or Replace Starting Material sm_bad->purify_sm end_ok End: High ee Achieved purify_sm->end_ok base_choice What base was used? analyze_cyclization->base_choice strong_base Strong / Non-hindered (e.g., NaH, KOtBu) base_choice->strong_base weak_base Weak / Hindered (e.g., DIPEA, K2CO3) base_choice->weak_base action_base Action: Switch to a weaker, more hindered base. Optimize stoichiometry. strong_base->action_base temp_time Step 3: Evaluate Conditions weak_base->temp_time action_base->temp_time harsh_cond High Temp / Long Time? temp_time->harsh_cond mild_cond Mild Conditions harsh_cond->mild_cond No action_cond Action: Lower temperature. Minimize reaction time. harsh_cond->action_cond Yes analyze_deprotection Step 4: Check Deprotection Step mild_cond->analyze_deprotection action_cond->analyze_deprotection deprotection_method What deprotection method? analyze_deprotection->deprotection_method harsh_acid Harsh Acid (e.g., neat TFA) deprotection_method->harsh_acid mild_acid Mild Conditions deprotection_method->mild_acid action_deprotection Action: Use milder acid (e.g., HCl/dioxane) or non-acidic methods. harsh_acid->action_deprotection mild_acid->end_ok action_deprotection->end_ok

Caption: A decision-making workflow for troubleshooting racemization.

Racemization-Resistant Protocol: Palladium-Catalyzed Intramolecular Carboamination

This protocol is adapted from a strategy demonstrated to proceed with excellent retention of stereochemical integrity.[11] It relies on the synthesis of an O-allyl ethanolamine derivative followed by a palladium-catalyzed intramolecular cyclization.

Experimental Protocol:

Step 1: O-Allylation of N-Boc-Protected Amino Alcohol

  • To a solution of enantiomerically pure N-Boc amino alcohol (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add allyl bromide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the O-allyl ether.

Step 2: N-Boc Deprotection

  • Dissolve the O-allyl ether (1.0 equiv) in a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl, yielding the amine hydrochloride salt. This is typically used in the next step without further purification.

Step 3: N-Arylation (Example)

  • Combine the crude amine hydrochloride salt (1.0 equiv), an aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.06 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) in a sealed tube.

  • Evacuate and backfill the tube with argon (3x).

  • Add anhydrous toluene (0.2 M) and heat the reaction to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield the N-aryl-O-allyl ethanolamine.

Step 4: Pd-Catalyzed Intramolecular Carboamination (Stereoretentive Cyclization)

  • In a glovebox, combine the N-aryl-O-allyl ethanolamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and a suitable phosphine ligand such as P(o-tol)₃ (0.2 equiv) in a vial.

  • Add a mild base such as K₂CO₃ (2.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify by flash column chromatography to yield the final enantiopure substituted morpholine.

  • Crucial Step: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC and compare it to the starting material to confirm retention of stereochemistry.

Summary of Key Parameters to Control Racemization

ParameterRecommendation to Minimize RacemizationRationale
Base Selection Use sterically hindered, non-nucleophilic bases (e.g., DIPEA, Collidine) or weak inorganic bases (e.g., K₂CO₃).Strong, unhindered bases are more likely to abstract the α-proton, leading to a planar, achiral intermediate that causes racemization.[2][3]
Temperature Conduct reactions at the lowest effective temperature.Higher temperatures provide the activation energy required for epimerization pathways.[7]
Reaction Time Monitor reactions closely and work up promptly upon completion.Minimizes the time the chiral molecule is exposed to potentially racemizing conditions.
Protecting Groups Use protecting groups (e.g., Boc) that can be removed under mild, non-racemizing conditions.Avoids harsh deprotection steps that can compromise stereochemical integrity.[8]
Solvent Prefer polar aprotic solvents (THF, DCM, Dioxane) over polar protic solvents (MeOH, H₂O).Polar protic solvents can stabilize charged intermediates that may be involved in racemization pathways (e.g., SN1-type mechanisms).[17]

References

Click to expand
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Sci-Hub. Available at: [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]

  • Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al 2 O 3 catalyst. ResearchGate. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • a) Plausible racemization pathways. b, c) Experimental investigations... ResearchGate. Available at: [Link]

  • Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Photocatalyzed Epimerization of Quaternary Stereocenters. ACS Publications. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health (NIH). Available at: [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. National Institutes of Health (NIH). Available at: [Link]

  • Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. ResearchGate. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link] ऑक्सीजन-containing/morpholines.shtm

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. PubMed. Available at: [Link]

  • ether synthesis through acid-catalysis. YouTube. Available at: [Link]

Sources

Technical Support Center: Challenges in the Purification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Morpholine's unique physicochemical properties—stemming from its basic nitrogen and polar ether moiety—necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides, FAQs, and detailed protocols to empower you to overcome these hurdles and achieve high purity for your target molecules.

Troubleshooting Guide: From Crude to Pure

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Each answer provides not just a solution, but also the underlying scientific principles to help you make informed decisions in your future purification endeavors.

Section 1: Column Chromatography

Column chromatography is a cornerstone of purification, yet the basic nature of the morpholine nitrogen can lead to frustrating complications on standard silica gel.

Question 1: My morpholine derivative is streaking badly on the silica gel column, and the recovery is low. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like morpholine derivatives on standard silica gel. The issue stems from strong interactions between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to peak tailing, streaking, and in some cases, irreversible adsorption of your compound to the stationary phase, resulting in poor separation and low recovery.[1][2]

Causality: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This interaction is often strong enough to slow the elution of the compound in an uneven manner, causing the observed streaking.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your eluent system.[3][4]

    • Mechanism: Triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your morpholine derivative.[5][6][7] This allows your compound to elute more symmetrically and improves recovery.

    • Protocol: A typical starting concentration for triethylamine is 0.1-2% (v/v) in your mobile phase.[3]

  • Deactivation of Silica Gel: Before loading your sample, you can pre-treat the silica gel to neutralize the acidic sites.

    • Protocol: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base before loading your sample.[4]

  • Alternative Stationary Phases: If the above methods are not sufficient, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): This is a good alternative for very basic compounds.

    • Bonded Silica Phases: Consider using diol or amine-functionalized silica gel.[4]

  • Reversed-Phase Chromatography: For highly polar morpholine derivatives, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[2]

Question 2: My morpholine derivative is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?

Answer: When a compound is too polar for a standard normal-phase system, you need to significantly increase the polarity of your mobile phase or switch to a different chromatographic technique.

Solutions:

  • Highly Polar Mobile Phases: For very polar compounds, a mixture of dichloromethane (DCM) or ethyl acetate with methanol is often effective. For basic polar compounds, a common eluent system is DCM with a 1-10% of a stock solution of 10% ammonium hydroxide in methanol.[8]

  • Reversed-Phase Chromatography: This is often the best choice for polar compounds. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are too weakly retained in reversed-phase chromatography. It uses a polar stationary phase (like silica) with a mobile phase that is high in organic solvent content with a small amount of aqueous solvent.[4]

Experimental Protocol: Flash Chromatography of a Basic Morpholine Derivative

This protocol outlines the purification of a moderately polar, basic morpholine derivative using a mobile phase modifier.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) where your desired compound has an Rf value of approximately 0.3.[3][9]

    • If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent and re-run the TLC.

  • Column Packing:

    • Dry pack a column with the appropriate amount of silica gel (typically 20-100g of silica per 1g of crude material).[10]

    • Add a layer of sand on top of the silica.

    • Wet the column with your chosen eluent (containing triethylamine if necessary).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[11][12]

  • Elution and Fraction Collection:

    • Run the column with your chosen mobile phase, applying positive pressure.

    • Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • To remove residual triethylamine (which has a boiling point of 89.5 °C), you can co-evaporate with a solvent like toluene.

Section 2: Crystallization

Crystallization is a powerful technique for obtaining highly pure solid materials. However, morpholine derivatives, especially their salt forms, can present unique challenges.

Question 3: I'm trying to crystallize my morpholine derivative, but it keeps "oiling out" instead of forming crystals. What causes this and how can I prevent it?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[13] This is a common problem when the supersaturation of the solution is too high, or when the melting point of the solid is lower than the temperature of the solution.[13] The resulting oil can trap impurities, leading to a lower purity of the final product.

Causality: Oiling out is often a kinetic phenomenon. Rapid cooling or the sudden addition of an anti-solvent can generate a high level of supersaturation where the formation of a disordered liquid phase is kinetically favored over the ordered arrangement required for crystal lattice formation.[13]

Solutions:

  • Control the Rate of Supersaturation:

    • Slow Cooling: Instead of placing your hot solution directly into an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further.[13] Using a programmable heating mantle or a dewar filled with warm water can provide a slow and controlled cooling rate.

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution at a slightly elevated temperature with vigorous stirring to avoid localized high supersaturation.[13]

  • Optimize Solvent System and Concentration:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent in which your compound has slightly lower solubility at elevated temperatures may be beneficial.[14]

    • Reduce Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point for oiling out.[13]

  • Seeding: This is a powerful technique to promote controlled crystal growth.

    • Protocol: Cool your saturated solution to a temperature within the metastable zone (a region of supersaturation where spontaneous nucleation is unlikely). Add a small amount (1-5% by weight) of pure seed crystals of your compound. Continue to cool the solution slowly.[13]

  • Increase Purity of the Starting Material: Impurities can interfere with crystal lattice formation and induce oiling out.[13] If possible, perform a preliminary purification step (e.g., a quick filtration through a silica plug) before crystallization.

Question 4: My crystallized morpholine derivative shows different crystal forms (e.g., needles vs. plates) in different batches, and they have different analytical data (e.g., melting point, PXRD). What is happening?

Answer: You are likely observing polymorphism, which is the ability of a compound to exist in multiple crystal structures. Each polymorph can have different physical properties, such as solubility, stability, and melting point, which is a critical consideration in pharmaceutical development.

Control Strategies:

  • Consistent Crystallization Conditions: Strictly control parameters such as solvent, cooling rate, stirring speed, and temperature.

  • Seeding: Using seed crystals of the desired polymorph can help ensure the formation of that specific crystal form.

  • Slurry Conversion: Stirring a suspension of the solid in a solvent where it has slight solubility can lead to the conversion of a less stable (metastable) form to the most stable crystalline form over time.[14]

Visualization: Troubleshooting "Oiling Out"

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Oiling Out Observed cause1 High Supersaturation start->cause1 cause2 Rapid Cooling / Anti-Solvent Addition start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Impurities Present start->cause4 sol1 Slow Down Cooling Rate cause1->sol1 sol3 Use a More Dilute Solution cause1->sol3 cause2->sol1 sol2 Add Anti-Solvent Slowly at Higher Temp cause2->sol2 sol4 Screen for a Better Solvent System cause3->sol4 sol6 Pre-purify Material (e.g., Silica Plug) cause4->sol6 sol5 Introduce Seed Crystals sol1->sol5 Consider Seeding end Successful Crystallization sol1->end sol2->end sol3->sol5 Consider Seeding sol3->end sol4->sol5 Consider Seeding sol4->end sol5->end sol6->end

Caption: A decision-making workflow for troubleshooting "oiling out" during crystallization.

Section 3: Liquid-Liquid Extraction

The polarity of many morpholine derivatives can make their extraction from aqueous reaction mixtures challenging.

Question 5: My morpholine derivative has high water solubility, and I'm getting poor recovery during extraction with common organic solvents like ethyl acetate. How can I improve my extraction efficiency?

Answer: The high water solubility of some morpholine derivatives makes them difficult to extract with non-polar organic solvents. To improve extraction efficiency, you can modify the properties of the aqueous phase or use a more polar organic solvent.

Solutions:

  • Salting Out: Add a significant amount of an inorganic salt, such as sodium chloride (NaCl), potassium carbonate (K2CO3), or sodium sulfate (Na2SO4), to the aqueous layer.[15]

    • Mechanism: The salt dissolves in the water and increases the ionic strength of the aqueous phase. This reduces the solubility of the organic compound in the aqueous layer by competing for water molecules for hydration, thereby "pushing" it into the organic phase.[16][17]

    • Salt Selection: The choice of salt can be guided by the Hofmeister series, which ranks ions based on their ability to salt out proteins and can be applied to small molecules. Generally, small, multiply charged anions (like SO4^2- or CO3^2-) are more effective at salting out than singly charged anions (like Cl-).[17][18]

  • pH Adjustment: Since your compound has a basic morpholine nitrogen, you can manipulate the pH of the aqueous layer to your advantage.

    • Protocol: Basify the aqueous layer (e.g., with NaOH or K2CO3) to a pH well above the pKa of the morpholinium conjugate acid. This ensures your compound is in its neutral, free base form, which is generally less water-soluble than its protonated salt form.

  • Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform are more effective at extracting polar compounds than less polar solvents like ethyl acetate or hexanes.

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extractor can be used to achieve high recovery over an extended period.

Quantitative Data: The Hofmeister Series for Salting-Out

The effectiveness of different salts for salting-out generally follows the Hofmeister series for anions.

IonSalting-Out Ability
SO₄²⁻Strong
HPO₄²⁻Strong
CH₃COO⁻Moderate
Cl⁻Moderate
NO₃⁻Weak
I⁻Weak (can cause "salting-in")
SCN⁻Weak (can cause "salting-in")

This table provides a general trend. The optimal salt should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing morpholine derivatives?

A1: The impurities will depend on the synthetic route.

  • Reductive Amination: Common side products include the alcohol from the reduction of the starting carbonyl compound and bis-alkylated products if a primary amine is used.[19] Incomplete reaction can leave starting materials.

  • Buchwald-Hartwig Amination: Impurities can arise from side reactions of the catalyst, starting materials, or incomplete reaction. Electron-poor aryl halides can sometimes lead to complex product mixtures.

Q2: How can I assess the purity of my final morpholine derivative?

A2: A combination of techniques is recommended:

  • Chromatography: TLC for a quick check, and HPLC (High-Performance Liquid Chromatography) for quantitative analysis.

  • Spectroscopy: ¹H and ¹³C NMR (Nuclear Magnetic Resonance) spectroscopy are essential for structural confirmation and purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound. GC-MS can also be used for volatile derivatives.[20][21][22][23]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.

Q3: Are there any safety considerations specific to purifying morpholine derivatives?

A3: Yes. Morpholine itself is a flammable and corrosive liquid. While its derivatives will have varying properties, it is prudent to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All purification procedures should be performed in a well-ventilated fume hood. When working with basic modifiers like triethylamine or ammonia, be aware of their strong odors and potential for irritation.

References

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  • ChemistryViews. (2012).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • J. Am. Chem. Soc. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • MDPI. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • IntechOpen. (2022).
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Technical Support Center: Optimizing Reaction Conditions for Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles to help you overcome common challenges in your synthetic endeavors.

Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their unique physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates.[1] This guide is structured to provide a comprehensive resource for the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments, organized by common synthetic routes.

Route 1: Synthesis of Morpholine via Dehydration of Diethanolamine

This traditional and industrially significant method involves the acid-catalyzed cyclization of diethanolamine.[2] While seemingly straightforward, it presents challenges in controlling temperature and managing a highly corrosive reaction medium.

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the likely cause, and how can I improve it?

Answer: Low yields and the formation of dark, viscous products are common issues in this synthesis, often stemming from several factors. Here's a breakdown of potential causes and their solutions:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[3][4] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of unwanted side products. A temperature drop of just 10-15°C can significantly decrease the yield.[5]

    • Causality: The dehydration of diethanolamine is an endothermic process requiring significant energy input to overcome the activation barrier for cyclization. Insufficient heat leads to a slow reaction rate, while excessive heat promotes decomposition pathways.

    • Solution: Use a high-temperature thermometer and a reliable heating mantle with a temperature controller. An oil bath can also provide more uniform heating.[3]

  • Insufficient Reaction Time: The dehydration process is slow and typically requires prolonged heating, often for 15 hours or more, to ensure complete cyclization.[3]

    • Causality: The reaction proceeds through a series of equilibria. Extended reaction times are necessary to drive the reaction towards the desired morpholine product.

    • Solution: Ensure the reaction is heated for the recommended duration at the optimal temperature.

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid is used as the dehydrating agent and catalyst.[4] Using an incorrect concentration or an insufficient amount of acid can lead to an incomplete reaction.

    • Causality: The acid protonates the hydroxyl groups of diethanolamine, making them good leaving groups (water) and facilitating the intramolecular nucleophilic attack by the nitrogen atom.

    • Solution: Use the correct stoichiometry of concentrated acid as specified in the protocol. The addition of acid is highly exothermic and should be done carefully with cooling.[3]

  • Inefficient Purification: Morpholine is hygroscopic and readily absorbs moisture from the air. Incomplete drying of the crude product will result in lower purity and can affect the final yield calculation.

    • Causality: The presence of water in the final product can lead to inaccurate yield determination and may interfere with subsequent reactions.

    • Solution: After neutralization and distillation, the crude morpholine should be dried over a suitable drying agent like potassium hydroxide pellets before final fractional distillation.[3]

Route 2: N-Substituted Morpholines via Reductive Amination

Reductive amination is a versatile method for introducing substituents onto the morpholine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.[6]

Question: I am struggling with a reductive amination reaction between morpholine and a ketone. The reaction shows very low conversion. What are the possible reasons and solutions?

Answer: Low conversion in the reductive amination of morpholine can be a significant challenge. The electron-withdrawing effect of the ring oxygen in morpholine reduces the nucleophilicity of the nitrogen atom compared to simpler secondary amines like piperidine.[2] Here are some common causes and troubleshooting steps:

  • Slow Iminium Ion Formation: The first step of the reaction, the formation of the iminium ion intermediate, can be slow, especially with less reactive ketones.

    • Causality: The rate of iminium ion formation is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine. Steric hindrance on either the ketone or the amine can also slow down this step.

    • Solution:

      • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon.[6]

      • Water Removal: The formation of the iminium ion produces water. Removing this water can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

      • Alternative Methods: For particularly stubborn ketones, consider using a Lewis acid like Ti(OiPr)₄ to facilitate imine formation.[7]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. The ideal reducing agent should be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion as it forms.

    • Causality: A reducing agent that is too powerful will reduce the starting ketone, leading to a complex mixture of products. A reducing agent that is too weak will not efficiently reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations due to its mildness and selectivity for the iminium ion.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[8][9] If using a stronger reducing agent like sodium borohydride (NaBH₄), it is often better to perform the reaction in two steps: first, form the iminium ion, then add the reducing agent.

  • Suboptimal pH: The pH of the reaction medium is a delicate balance. It needs to be acidic enough to catalyze iminium ion formation but not so acidic that it fully protonates the morpholine, rendering it non-nucleophilic.

    • Causality: The reaction rate is often maximal in a slightly acidic buffer system (pH 4-6).

    • Solution: Carefully control the pH of the reaction mixture, for example, by using an acetic acid/acetate buffer.

Problem Potential Cause Recommended Solution
Low Conversion Slow iminium/enamine formationUse a Lewis acid like Ti(OiPr)₄ to facilitate imine formation. Consider a two-step procedure.
Ineffective reducing agentSwitch to a more effective reducing agent like NaBH(OAc)₃.[7]
Suboptimal pHCarefully control the reaction pH with a buffer system.
No Reaction Unreactive ketoneActivate the ketone with a Lewis acid.
Side Products Over-reduction of carbonylUse a milder reducing agent that selectively reduces the iminium ion (e.g., NaBH(OAc)₃).
Route 3: Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate

This modern approach offers a green and efficient route to a wide variety of morpholine derivatives, particularly those derived from primary amines.[10] The key is the selective monoalkylation of the amine with ethylene sulfate to form a zwitterionic intermediate, which is then cyclized with a base.[11]

Question: I am attempting to synthesize a morpholine derivative from a primary 1,2-amino alcohol and ethylene sulfate, but my yield is low, and I see multiple products on TLC.

Answer: This method is generally high-yielding, so low yields and side products often point to issues with the reaction conditions or the stability of the intermediate.

  • Dialkylation of the Primary Amine: Although ethylene sulfate is known for its high selectivity for monoalkylation, over-alkylation can occur under certain conditions.

    • Causality: If the rate of the initial alkylation is not significantly faster than the subsequent alkylation of the product, dialkylation can become a competitive pathway.

    • Solution: Ensure the stoichiometry of ethylene sulfate is not in large excess. A 1:1 molar ratio is typically recommended.

  • Decomposition of Ethylene Sulfate: Ethylene sulfate is sensitive to moisture and can hydrolyze.

    • Causality: Hydrolysis of ethylene sulfate will reduce the amount of active reagent available for the reaction.

    • Solution: Use anhydrous solvents and reagents. Store ethylene sulfate in a desiccator.

  • Inefficient Cyclization: The choice of base and reaction conditions for the cyclization step is crucial.

    • Causality: The cyclization is an intramolecular Williamson ether synthesis. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group without competing in side reactions.

    • Solution: Potassium tert-butoxide (tBuOK) is a commonly used and effective base for this transformation.[10] Ensure the reaction temperature is appropriate for the cyclization step; sometimes gentle heating is required.

  • Isolation of the Zwitterionic Intermediate: For some substrates, the zwitterionic intermediate is prone to decomposition.

    • Causality: The stability of the intermediate can vary depending on the substituents on the amino alcohol.

    • Solution: Consider a one-pot procedure where the cyclization is performed directly after the initial alkylation without isolating the intermediate.[7]

Parameter Ethylene Sulfate Method Traditional Methods (e.g., with Chloroacetyl Chloride)
Reagents Ethylene sulfate, tBuOKChloroacetyl chloride, reducing agents (e.g., boranes)
Number of Steps 1 or 2 (one-pot possible)3 (acylation, cyclization, reduction)
Key Advantage High yield, selective monoalkylation of primary amines, green chemistry[12]Well-established
Key Disadvantage Newer methodGenerates more waste, uses harsh reducing agents
Reference [7][10][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing morpholine and its derivatives?

A1: Safety is paramount. Here are key considerations for the methods discussed:

  • Dehydration of Diethanolamine: This reaction involves concentrated strong acids (sulfuric or hydrochloric) at very high temperatures.[14][15][16][17][18] The addition of acid to diethanolamine is highly exothermic.[3] Always add the acid slowly with cooling and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[14][15][16][17][18]

  • Reductive Amination: Sodium triacetoxyborohydride and sodium cyanoborohydride are water-reactive and can release flammable gases.[19][20][21][22][23] These reactions should be performed under an inert atmosphere and quenched carefully. Sodium cyanoborohydride is also highly toxic.

  • Ethylene Sulfate: Ethylene sulfate is a corrosive solid that is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer.[24][25][26] Handle with appropriate PPE in a well-ventilated area or fume hood.

Q2: How can I purify highly polar morpholine derivatives?

A2: Highly polar morpholine derivatives can be challenging to purify by standard silica gel chromatography due to their high water solubility and strong interaction with the stationary phase.

  • Column Chromatography Additives: To improve the chromatography of basic morpholine derivatives on silica gel, add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to the eluent. This will help to reduce peak tailing.

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18) may be a more suitable option.

  • Crystallization as a Salt: If your morpholine derivative is an oil or difficult to purify by chromatography, consider forming a salt (e.g., hydrochloride, tartrate, or succinate).[27][28][29] Salts are often crystalline and can be purified by recrystallization.

Q3: What are some common protecting groups used in morpholine synthesis?

A3: Protecting groups are often necessary to mask reactive functional groups during the synthesis of complex morpholine derivatives.

  • For the Morpholine Nitrogen:

    • Boc (tert-butyloxycarbonyl): Stable to many reaction conditions and easily removed with acid (e.g., trifluoroacetic acid).[30]

    • Cbz (carbobenzyloxy): Removed by hydrogenolysis (H₂/Pd-C).[30][31]

    • Benzyl (Bn): Also removed by hydrogenolysis.[30][31]

  • For Hydroxyl Groups:

    • Silyl ethers (e.g., TBDMS, TIPS): A wide range of stabilities are available, and they are typically removed with fluoride sources (e.g., TBAF).[31]

    • Benzyl (Bn): As with amines, removed by hydrogenolysis.[31]

Q4: What are the key considerations for scaling up a morpholine synthesis?

A4: Scaling up a reaction from the lab bench to a pilot plant or production scale requires careful consideration of several factors:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure adequate heating or cooling capacity. The dehydration of diethanolamine is a key example where heat management is critical.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.

  • Reagent Addition: The rate of addition of reagents, especially for exothermic reactions, needs to be carefully controlled.

  • Work-up and Isolation: Extraction and filtration procedures may need to be adapted for larger volumes.

Q5: What are the characteristic NMR signals for the morpholine ring?

A5: The morpholine ring has a characteristic pattern in ¹H NMR spectroscopy. Due to the chair conformation, the protons on the carbons adjacent to the oxygen and nitrogen atoms are diastereotopic and often appear as two complex multiplets. The protons on the carbons adjacent to the oxygen are typically shifted downfield (around 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (around 2.5-2.9 ppm).[32][33][34] In ¹³C NMR, the carbons adjacent to the oxygen appear around 67 ppm, while the carbons adjacent to the nitrogen are found around 46 ppm.[32]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine

This protocol is based on the acid-catalyzed dehydration of diethanolamine.[3]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • With stirring, carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.

  • Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.

  • Allow the mixture to cool to 160°C and then pour it into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a round-bottom flask and perform a distillation using a strong, dry flame. Collect the crude, wet morpholine distillate.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

  • Decant or filter the morpholine into a clean, dry flask.

  • Add a small piece of sodium metal (~1 g) and reflux for 1 hour.

  • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at 126-129°C. A typical yield is 35-50%.

Protocol 2: Reductive Amination of a Ketone with Morpholine

This general protocol uses sodium triacetoxyborohydride for a one-pot synthesis.[7][9]

Materials:

  • Ketone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 equiv) and morpholine (1.2 equiv) in DCM or DCE.

  • If the ketone is unreactive, add a catalytic amount of acetic acid (0.1 equiv).

  • Add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Workflows

G cluster_0 Dehydration of Diethanolamine cluster_1 Reductive Amination cluster_2 Synthesis from 1,2-Amino Alcohol Diethanolamine Diethanolamine Protonation Protonation Diethanolamine->Protonation + H+ Intramolecular\nSN2 Intramolecular SN2 Protonation->Intramolecular\nSN2 - H2O Deprotonation Deprotonation Intramolecular\nSN2->Deprotonation - H+ Morpholine Morpholine Deprotonation->Morpholine Ketone + Morpholine Ketone + Morpholine Iminium Ion Iminium Ion Ketone + Morpholine->Iminium Ion H+ cat. N-Substituted Morpholine N-Substituted Morpholine Iminium Ion->N-Substituted Morpholine [H-] (e.g., NaBH(OAc)3) 1,2-Amino Alcohol 1,2-Amino Alcohol Zwitterionic Intermediate Zwitterionic Intermediate 1,2-Amino Alcohol->Zwitterionic Intermediate + Ethylene Sulfate Substituted Morpholine Substituted Morpholine Zwitterionic Intermediate->Substituted Morpholine Base (e.g., tBuOK)

Caption: Key synthetic routes to morpholine derivatives.

G start Low Yield in Morpholine Synthesis q1 Check Reaction Temperature start->q1 q2 Check Reaction Time q1->q2 Temp OK a1 Optimize heating profile. Use controlled heating mantle. q1->a1 Temp too low/high q3 Check Reagent Stoichiometry q2->q3 Time OK a2 Increase reaction duration. q2->a2 Time too short q4 Assess Purification Method q3->q4 Stoichiometry OK a3 Verify reactant and catalyst amounts. q3->a3 Incorrect ratios end Yield Improved q4->end Purification OK a4 Improve drying of crude product. Optimize distillation/chromatography. q4->a4 Inefficient isolation

Caption: Troubleshooting workflow for low reaction yield.

References

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2015, January 16). Retrieved from [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017, June 6). Retrieved from [Link]

  • Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information | VelocityEHS. (2014, July 22). Retrieved from [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023, September 14). Retrieved from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25). Retrieved from [Link]

  • Handling Sulfuric Acid Safely: Risks, Best Practices, and Zipfluid Engineered Solutions. (n.d.). Retrieved from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved from [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. (n.d.). Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 11). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (2024, September 6). Retrieved from [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. (2012, May 22). Retrieved from [Link]

  • Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd. (2018, April 12). Retrieved from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (n.d.). Retrieved from [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). Retrieved from [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). Retrieved from [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (2026, January 2). Retrieved from [Link]

  • The Study on the Preparation of Morpholine - Dissertation. (n.d.). Retrieved from [Link]

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  • US2777846A - Process of producing morpholine from diethanolamine - Google Patents. (n.d.).
  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Continuous crystallisation of organic salt polymorphs - Frontiers. (n.d.). Retrieved from [Link]

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation - Sciforum. (2020, December 1). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Analysis of (R)-N-Boc-2-hydroxymethylmorpholine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Purity in Pharmaceutical Intermediates

(R)-N-Boc-2-hydroxymethylmorpholine is a chiral building block of significant interest in pharmaceutical synthesis. Its defined stereochemistry is paramount, as the biological activity and safety profile of a final active pharmaceutical ingredient (API) are often dictated by the stereoisomeric purity of its precursors. Consequently, the development of robust, accurate, and reliable analytical methods for the chiral analysis of this intermediate is not merely a quality control measure but a foundational requirement for successful drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (R)-N-Boc-2-hydroxymethylmorpholine. As a Senior Application Scientist, my objective is to present not just a protocol but a strategic framework for method development, grounded in the principles of chiral recognition and supported by comparative data. We will explore the selection of chiral stationary phases (CSPs), the optimization of mobile phase conditions, and alternative analytical strategies, providing you with the expertise to develop and validate a method tailored to your specific needs.

Pillar 1: The Dominance of Polysaccharide-Based CSPs in Chiral HPLC

The direct approach to chiral separation, utilizing a chiral stationary phase, is the most prevalent and efficient strategy in modern HPLC.[1] Among the various types of CSPs, polysaccharide-based phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability and are often the first choice for screening chiral separations.[2][3][4]

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[3][5] The analyte, in this case, (R)-N-Boc-2-hydroxymethylmorpholine, can enter the chiral grooves or cavities of the polysaccharide structure, leading to the formation of transient diastereomeric complexes.[2] The difference in stability between the complexes formed with the (R) and (S) enantiomers results in differential retention times and, thus, separation.

The presence of a hydrogen bond donor (the hydroxyl group) and acceptor (the carbamate and morpholine oxygens), along with the bulky Boc-protecting group, makes (R)-N-Boc-2-hydroxymethylmorpholine an excellent candidate for resolution on polysaccharide-based CSPs.

Comparative Analysis of Polysaccharide-Based CSPs

The choice between amylose and cellulose-based columns is a critical first step. While both are composed of glucose units, their higher-order structures differ significantly. Amylose possesses a helical structure, whereas cellulose has a more linear, flatter conformation.[6] This structural divergence often leads to complementary selectivities.

For a molecule like N-Boc-2-hydroxymethylmorpholine, both amylose and cellulose-based columns should be screened. A logical workflow for column and method selection is depicted below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Start Racemic N-Boc-2-hydroxymethylmorpholine Sample Screen Screen Amylose & Cellulose CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screen PartialSep Partial or No Separation Screen->PartialSep No/Poor Resolution GoodSep Good Initial Separation (Rs > 1.5) Screen->GoodSep Good Resolution OptimizeMP Optimize Mobile Phase (Vary % Alcohol, Additive) PartialSep->OptimizeMP Validate Proceed to Method Validation GoodSep->Validate OptimizeMP->GoodSep Resolution Improved

Caption: Workflow for Chiral Method Development.

Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases

CSP TypeBase PolymerKey CharacteristicsRecommended Screening Solvents
Amylose-Based AmyloseHelical structure, often excels at inclusion complexation.[6]Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Cellulose-Based CelluloseLinear structure, strong hydrogen bonding and dipole-dipole interactions.[6]Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Immobilized Phases Amylose or CelluloseCovalently bonded to silica, allowing for a wider range of solvents and enhanced durability.[5][7]Normal Phase, Reversed Phase, and Polar Organic Modes

Pillar 2: Experimental Protocols for Chiral HPLC Analysis

The following protocols provide a robust starting point for the chiral analysis of (R)-N-Boc-2-hydroxymethylmorpholine. A systematic screening approach is recommended to identify the optimal stationary and mobile phases.[1]

Protocol 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

Normal-phase chromatography is often the preferred mode for the separation of N-protected amino alcohols due to the strong interactions with the polar stationary phase.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v)

  • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Additive: 0.1% Diethylamine (DEA) for basic or neutral compounds

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Prepare the mobile phase by accurately mixing the solvents. Degas the mobile phase before use.

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard of N-Boc-2-hydroxymethylmorpholine to determine the retention times of both enantiomers and calculate the resolution.

  • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

  • Screen both isopropanol and ethanol as the alcohol modifier, as this can significantly impact selectivity.

  • Inject the (R)-N-Boc-2-hydroxymethylmorpholine sample to confirm the elution order.

Expected Results and Optimization: A successful separation will show two well-resolved peaks. The resolution (Rs) should be greater than 1.7 for baseline separation.[8] If peak tailing is observed, the concentration of the amine additive (DEA) can be adjusted. For N-Boc protected amino acids, trifluoroacetic acid (TFA) is often used as an additive to improve peak shape.[9]

Pillar 3: Alternative and Complementary Analytical Strategies

While polysaccharide-based CSPs are a powerful first choice, other chiral stationary phases and alternative techniques can offer unique advantages or solve specific separation challenges.

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are highly effective for the separation of polar and ionizable compounds, including amino alcohols.[10] These columns are versatile and can be operated in multiple modes, including reversed-phase, polar organic, and polar ionic modes. For N-Boc protected amino acids, these CSPs have shown excellent separation capabilities.[11]

Table 2: Comparison of Primary and Alternative HPLC Methods

MethodChiral Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Primary: Normal-Phase HPLC Polysaccharide-basedHexane/Alcohol +/- AdditiveBroad applicability, high success rate for N-protected amino alcohols.[12]Coated phases have solvent limitations.[5]
Alternative: Polar Organic Mode Macrocyclic GlycopeptideMethanol or Acetonitrile +/- Acid/BaseExcellent for polar analytes, compatible with MS detection.[11]May require more method development for non-ionic compounds.
Alternative: Indirect Method Achiral (e.g., C18)VariesCan be used if direct methods fail.Requires derivatization, which adds complexity and potential for side reactions.[13]
Alternative Analytical Technologies

Beyond HPLC, other techniques can be employed for chiral analysis, each with its own set of strengths.

  • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC, particularly with polysaccharide-based CSPs.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization is often required to increase volatility.[10][14]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample and solvent.

Method Validation: Ensuring Trustworthiness and Compliance

Once a suitable chiral separation method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[8][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]

G cluster_0 Method Development Lifecycle cluster_1 Key Validation Parameters Develop Develop Separation Method Validate Validate Method (ICH Q2) Develop->Validate Routine Routine Analysis & Monitoring Validate->Routine Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOQ LOQ & LOD Validate->LOQ Robustness Robustness Validate->Robustness

Caption: HPLC Method Validation Workflow.

Conclusion: A Strategic Approach to Chiral Purity

The chiral analysis of (R)-N-Boc-2-hydroxymethylmorpholine by HPLC is a critical task that demands a systematic and scientifically sound approach. This guide has outlined a comprehensive strategy, beginning with the highly successful polysaccharide-based chiral stationary phases and extending to alternative methods and technologies. By understanding the principles of chiral recognition and diligently applying a structured method development and validation workflow, researchers can confidently ensure the stereoisomeric purity of this vital pharmaceutical intermediate. The provided protocols and comparative data serve as a strong foundation for developing a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Method Development Str
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral column chrom
  • Chiral Chromatography: Fundamentals, Mechanisms, and Applic
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing).
  • Polysaccharide-based CSPs. Chiralpedia.
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC. Benchchem.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral HPLC separation: str

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A Tale of Two Enantiomers: A Comparative Guide to (R)- and (S)-N-Boc-2-hydroxymethylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks, the enantiomers of N-Boc-2-hydroxymethylmorpholine stand out as versatile and highly valuable synthons, particularly in the construction of complex, biologically active molecules. Their rigid morpholine scaffold and strategically placed functional groups make them ideal starting points for introducing stereocenters with high fidelity. This guide provides an in-depth, objective comparison of the (R)- and (S)-enantiomers, delving into their synthesis, chemical behavior, and differential applications, supported by experimental data to inform rational decision-making in synthetic strategy.

The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and receptor binding affinity. When chirality is introduced into the morpholine ring, it unlocks the potential for stereospecific interactions with biological targets, a cornerstone of modern drug design. The C2-substituted hydroxymethylmorpholine, protected with a tert-butyloxycarbonyl (Boc) group, offers a stable, yet readily functionalizable chiral template, making both its (R) and (S) forms highly sought after.

Synthesis of the Enantiopure Building Blocks: A Comparative Overview

The accessibility of enantiomerically pure (R)- and (S)-N-Boc-2-hydroxymethylmorpholine is a critical first step for their application. Two primary synthetic strategies have emerged, each with its own merits.

From Chiral Epichlorohydrin: A Convergent Approach

A widely adopted and efficient method for synthesizing both enantiomers involves the use of the corresponding chiral epichlorohydrin. This approach is convergent and allows for the synthesis of either enantiomer by simply selecting the appropriate starting epichlorohydrin. A concise synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been reported starting from (R)-epichlorohydrin[1]. The analogous synthesis of the (R)-enantiomer can be achieved by starting with (S)-epichlorohydrin.

The general synthetic pathway is illustrated below:

Synthesis_from_Epichlorohydrin start (R)-Epichlorohydrin or (S)-Epichlorohydrin intermediate1 Ring opening with N-benzylethanolamine start->intermediate1 1. N-Benzylethanolamine intermediate2 Base-mediated cyclization intermediate1->intermediate2 2. Base (e.g., NaOH) intermediate3 Hydrogenolysis (debenzylation) intermediate2->intermediate3 3. H2, Pd/C final_product (S)- or (R)-N-Boc-2- hydroxymethylmorpholine intermediate3->final_product 4. Boc2O

Caption: General synthetic scheme for (R)- and (S)-N-Boc-2-hydroxymethylmorpholine from chiral epichlorohydrin.

This method is advantageous due to the commercial availability of both (R)- and (S)-epichlorohydrin and generally proceeds with good overall yields and high enantiomeric purity.

From Chiral 3-Amino-1,2-propanediol: A Chiral Pool Approach

An alternative strategy utilizes the chiral pool, starting from the readily available (R)- or (S)-3-amino-1,2-propanediol. This linear synthesis builds the morpholine ring step-wise. For instance, the synthesis of (S,S)-reboxetine has been achieved starting from (S)-3-amino-1,2-propanediol, which involves the in-situ formation of the (S)-morpholine scaffold[2].

The key steps in this approach are outlined below:

Synthesis_from_Aminopropanediol start (S)- or (R)-3-Amino- 1,2-propanediol intermediate1 Reaction with chloroacetyl chloride start->intermediate1 1. ClCOCH2Cl intermediate2 Base-mediated intramolecular cyclization intermediate1->intermediate2 2. Base (e.g., KOBu-t) intermediate3 Reduction of lactam intermediate2->intermediate3 3. Reducing agent (e.g., BH3-THF) final_product (S)- or (R)-2- Hydroxymethylmorpholine intermediate3->final_product boc_protection (S)- or (R)-N-Boc-2- hydroxymethylmorpholine final_product->boc_protection 4. Boc2O

Caption: Synthesis of (R)- and (S)-N-Boc-2-hydroxymethylmorpholine from chiral 3-amino-1,2-propanediol.

While this method also provides access to the desired chiral morpholines, it can sometimes involve more steps compared to the epichlorohydrin route. The choice between these synthetic pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Comparative Application in the Synthesis of Drug Enantiomers: The Case of Reboxetine

A compelling way to compare the utility of (R)- and (S)-N-Boc-2-hydroxymethylmorpholine is to examine their application in the stereoselective synthesis of a chiral drug. Reboxetine, a selective norepinephrine reuptake inhibitor, exists as two active enantiomers, (S,S)-reboxetine and (R,R)-reboxetine, making it an excellent case study. The stereochemistry of the final drug is directly dictated by the chirality of the morpholine starting material.

A stereodivergent synthesis of all four stereoisomers of reboxetine has been reported, highlighting the controlled introduction of stereocenters[3]. The synthesis of the (S,S) and (R,R) enantiomers relies on the corresponding (S)- and (R)-morpholine precursors.

Synthetic Workflow for Reboxetine Enantiomers

The general synthetic workflow for producing the enantiomers of reboxetine from the corresponding chiral N-Boc-2-hydroxymethylmorpholine synthons is depicted below.

Reboxetine_Synthesis cluster_S Synthesis of (S,S)-Reboxetine cluster_R Synthesis of (R,R)-Reboxetine s_start (S)-N-Boc-2- hydroxymethylmorpholine s_int1 Oxidation to Aldehyde s_start->s_int1 s_int2 Diastereoselective addition of phenyl group s_int1->s_int2 s_int3 Introduction of 2-ethoxyphenoxy group s_int2->s_int3 s_final (S,S)-Reboxetine s_int3->s_final r_start (R)-N-Boc-2- hydroxymethylmorpholine r_int1 Oxidation to Aldehyde r_start->r_int1 r_int2 Diastereoselective addition of phenyl group r_int1->r_int2 r_int3 Introduction of 2-ethoxyphenoxy group r_int2->r_int3 r_final (R,R)-Reboxetine r_int3->r_final

Caption: Parallel synthesis of (S,S)- and (R,R)-reboxetine from the corresponding chiral N-Boc-2-hydroxymethylmorpholine enantiomers.

Experimental Data Comparison

The following table summarizes the key experimental outcomes for the synthesis of the reboxetine enantiomers, demonstrating the direct influence of the starting morpholine synthon's chirality. The data is compiled from a stereodivergent synthesis approach[3].

Step(S)-Synthon Route to (S,S)-Reboxetine(R)-Synthon Route to (R,R)-Reboxetine
Starting Material (S)-N-Boc-2-hydroxymethylmorpholine(R)-N-Boc-2-hydroxymethylmorpholine
Key Intermediate (S)-N-Boc-morpholine-2-carbaldehyde(R)-N-Boc-morpholine-2-carbaldehyde
Diastereoselective Phenyl Addition Good diastereoselectivityGood diastereoselectivity
Overall Yield ~30%~30%
Enantiomeric Excess (ee) >99%>99%

Analysis: The experimental data clearly demonstrates that both the (R) and (S) enantiomers of N-Boc-2-hydroxymethylmorpholine are equally effective in controlling the stereochemical outcome of the synthesis. The choice of enantiomer directly and predictably dictates the absolute configuration of the final drug molecule, with comparable yields and excellent enantiopurity. This underscores their reliability as chiral synthons.

Experimental Protocols

General Procedure for the Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine from (R)-Epichlorohydrin
  • Step 1: Ring opening. To a solution of N-benzylethanolamine in a suitable solvent (e.g., methanol), (R)-epichlorohydrin is added, and the mixture is stirred at room temperature.

  • Step 2: Cyclization. An aqueous solution of a base, such as sodium hydroxide, is added to the reaction mixture, which is then heated to promote intramolecular cyclization.

  • Step 3: Debenzylation. The resulting N-benzyl-2-hydroxymethylmorpholine is subjected to catalytic hydrogenation (H₂, Pd/C) to remove the benzyl protecting group.

  • Step 4: Boc Protection. The free amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford (S)-N-Boc-2-hydroxymethylmorpholine.

General Procedure for the Synthesis of (S,S)-Reboxetine from (S)-N-Boc-2-hydroxymethylmorpholine
  • Step 1: Oxidation. (S)-N-Boc-2-hydroxymethylmorpholine is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation).

  • Step 2: Phenyl Addition. The aldehyde is then reacted with a phenyl organometallic reagent (e.g., phenylmagnesium bromide or phenyllithium) in a diastereoselective addition to form the two diastereomeric alcohols. The desired (2S, 3S)-diastereomer is separated by chromatography.

  • Step 3: Etherification. The resulting alcohol is then subjected to a Williamson ether synthesis with 2-ethoxyphenoxide to introduce the aryloxy group.

  • Step 4: Deprotection. Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield (S,S)-reboxetine.

Conclusion: Interchangeable Excellence in Asymmetric Synthesis

The comparative analysis of (R)- and (S)-N-Boc-2-hydroxymethylmorpholine reveals that both enantiomers are exceptionally effective and reliable chiral building blocks. Their performance in the synthesis of the corresponding enantiomers of reboxetine is virtually identical in terms of yield and stereocontrol. The choice between the (R) and (S) enantiomer is therefore primarily dictated by the desired absolute stereochemistry of the target molecule.

For researchers and drug development professionals, this interchangeability offers significant flexibility in synthetic design. The robust and well-established synthetic routes to both enantiomers, coupled with their predictable stereochemical directing ability, solidify their status as indispensable tools in the asymmetric synthesis of complex, high-value molecules.

References

  • Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Org. Biomol. Chem., 2017, 15, 5395-5401.

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Org. Lett., 2005, 7 (19), pp 4241–4244.

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorg. Med. Chem. Lett., 2008, 18(8), 2645-2649.

  • Enantioselective synthesis of (+)-(S,S)-reboxetine. Tetrahedron: Asymmetry, 2006, 17(12), 1813-1816.

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC Med. Chem., 2023, 14, 2123-2133.

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. J. Org. Chem., 2008, 73(9), 3662-3665.

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate.

  • Chirality of antidepressive drugs: an overview of stereoselectivity. J. Basic Clin. Physiol. Pharmacol., 2022, 33(4), 387-404.

  • Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nucl. Med. Biol., 2009, 36(4), 415-427.

  • Synthesis of a Serotonin Norepinephrine Reuptake Inhibitor. Synfacts, 2013, 9(09), 0928.

  • Stereoisomers of reboxetine. ResearchGate.

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Adv., 2024, 14, 6948-6971.

  • Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). ResearchGate.

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 2019, 4(26), 21899-21907.

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate.

  • Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem.

  • Synthesis method of 3-amino-1,2-propanediol. Google Patents.

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Google Patents.

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A Spectroscopic Guide to N-Boc Protection and Deprotection of Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This guide provides an in-depth spectroscopic comparison of N-Boc protected 3-hydroxymethylmorpholine and its deprotected counterpart, offering practical insights and experimental data to aid in reaction monitoring and characterization.

The Strategic Importance of the N-Boc Protecting Group

In the synthesis of complex molecules, particularly in pharmaceutical development, it is often necessary to selectively react one functional group in the presence of others. Amines, being nucleophilic and basic, can interfere with many common synthetic transformations. The N-Boc group temporarily "masks" the reactivity of the amine by converting it into a carbamate. This allows for chemical modifications elsewhere in the molecule without unintended side reactions involving the nitrogen atom. The subsequent removal, or deprotection, of the Boc group regenerates the free amine, making it available for further functionalization.

This guide will delve into the distinct spectroscopic signatures of the N-Boc protected and deprotected forms of 3-hydroxymethylmorpholine, a valuable building block in medicinal chemistry, across three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nitrogens

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton (¹H) and carbon (¹³C) atom is reflected in its unique chemical shift, providing a detailed map of the molecular structure. The introduction and removal of the N-Boc group on 3-hydroxymethylmorpholine induce significant and predictable changes in the NMR spectra.

¹H NMR Spectroscopy: Unveiling the Impact of Electron Withdrawal

The N-Boc group, with its electron-withdrawing carbamate functionality, significantly influences the electronic environment of the neighboring protons on the morpholine ring. This effect is most pronounced on the protons attached to the carbons adjacent to the nitrogen atom (C2 and C6).

Key Observations:

  • Downfield Shift of Morpholine Protons: In the N-Boc protected form, the protons on the morpholine ring, particularly those closer to the nitrogen, experience a downfield shift (to a higher ppm value). This is due to the deshielding effect of the electron-withdrawing Boc group.

  • Appearance of the t-Butyl Singlet: The most prominent feature of the N-Boc protected compound's ¹H NMR spectrum is a large singlet peak around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. This signal is absent in the deprotected form.

  • Upfield Shift upon Deprotection: Upon removal of the Boc group, the morpholine ring protons shift upfield (to a lower ppm value) as the electron-donating character of the free amine shields these protons.

  • N-H Proton: In the deprotected form, a broad singlet corresponding to the N-H proton is often observed, although its chemical shift and appearance can be highly dependent on the solvent and concentration.

Table 1: Comparative ¹H NMR Data (Predicted, 500 MHz, CDCl₃)

Proton AssignmentN-Boc-3-hydroxymethylmorpholine (δ ppm)3-Hydroxymethylmorpholine (δ ppm)Change upon Deprotection
t-Butyl (-C(CH₃)₃)~1.46 (s, 9H)-Signal Disappears
Morpholine Ring Protons~3.3 - 4.0 (m)~2.5 - 3.9 (m)Upfield Shift
Hydroxymethyl (-CH₂OH)~3.5 - 3.7 (m, 2H)~3.5 - 3.7 (m, 2H)Minimal Change
Hydroxyl (-OH)broad sbroad sMinimal Change
Amine (-NH)-broad sSignal Appears

Note: The chemical shifts for 3-hydroxymethylmorpholine are based on typical values for morpholine derivatives and may vary depending on experimental conditions.[1]

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton's Response

The changes in the electronic environment are also clearly reflected in the ¹³C NMR spectra. The carbons of the morpholine ring and the Boc group itself provide distinct signals that are diagnostic for each state.

Key Observations:

  • Boc Carbonyl and Quaternary Carbon: The N-Boc protected compound exhibits two characteristic signals for the Boc group: a peak around 155 ppm for the carbonyl carbon (N-C=O) and a peak around 80 ppm for the quaternary carbon (-C(CH₃)₃). These are absent in the deprotected compound.

  • t-Butyl Carbons: The three equivalent methyl carbons of the t-butyl group give rise to a signal around 28 ppm.

  • Shift of Morpholine Carbons: Similar to the protons, the carbons of the morpholine ring adjacent to the nitrogen (C2 and C6) experience a shift upon deprotection. The electron-withdrawing nature of the Boc group causes a downfield shift for these carbons in the protected form.

Table 2: Comparative ¹³C NMR Data (Predicted, 125 MHz, CDCl₃)

Carbon AssignmentN-Boc-3-hydroxymethylmorpholine (δ ppm)3-Hydroxymethylmorpholine (δ ppm)Change upon Deprotection
Boc C=O~155.0-Signal Disappears
Boc -C(CH₃)₃~79.5-Signal Disappears
C2, C6 (Morpholine)~67-70~65-68Upfield Shift
C3, C5 (Morpholine)~45-50~45-50Minimal Change
Hydroxymethyl (-CH₂OH)~63.0~63.0Minimal Change
Boc -C(CH₃)₃~28.5-Signal Disappears

Note: The chemical shifts for 3-hydroxymethylmorpholine are based on typical values for morpholine derivatives and may vary depending on experimental conditions.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints of Protection

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The presence or absence of the N-Boc group leads to distinct and easily identifiable changes in the FT-IR spectrum.

Key Observations:

  • N-Boc Carbonyl Stretch: The most prominent indicator of a successful Boc protection is the appearance of a strong carbonyl (C=O) stretching band in the region of 1680-1710 cm⁻¹. This band is completely absent in the deprotected amine.

  • N-H Stretch: In the deprotected 3-hydroxymethylmorpholine, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This peak is absent in the N-Boc protected compound.

  • O-H Stretch: Both compounds will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxymethyl group. This band can sometimes overlap with the N-H stretch in the deprotected compound.

  • C-H Stretches: Both molecules will show C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

Table 3: Comparative FT-IR Data

Vibrational ModeN-Boc-3-hydroxymethylmorpholine (cm⁻¹)3-Hydroxymethylmorpholine (cm⁻¹)Change upon Deprotection
O-H Stretch~3400 (broad)~3400 (broad)Minimal Change
N-H Stretch-~3350 (medium)Peak Appears
C-H Stretch~2850-2980~2850-2980Minimal Change
C=O Stretch (Boc)~1690 (strong)-Peak Disappears
C-N Stretch~1170~1120Shift in position and intensity
C-O Stretch~1110~1110Minimal Change

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The N-Boc group has a characteristic fragmentation behavior that is highly informative.

Key Observations:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for N-Boc-3-hydroxymethylmorpholine will be 100.12 g/mol higher than that of 3-hydroxymethylmorpholine (217.26 g/mol vs. 117.15 g/mol ).

  • Loss of t-Butyl Group: A very common fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group as a stable tert-butyl cation, resulting in a prominent peak at [M-57]⁺.

  • Loss of Isobutylene: Another characteristic fragmentation is the loss of isobutylene (56 g/mol ) via a McLafferty-type rearrangement, leading to a peak at [M-56]⁺.

  • Loss of the Entire Boc Group: Fragmentation can also lead to the loss of the entire Boc group (100 g/mol ), resulting in a peak corresponding to the deprotected amine cation.

  • Deprotected Amine Fragmentation: The fragmentation of 3-hydroxymethylmorpholine will be characteristic of a cyclic amine, often involving alpha-cleavage (cleavage of the bond adjacent to the nitrogen), leading to the loss of the hydroxymethyl group or ring-opening fragmentation.

Table 4: Comparative Mass Spectrometry Data

ObservationN-Boc-3-hydroxymethylmorpholine3-Hydroxymethylmorpholine
Molecular Weight 217.26 g/mol 117.15 g/mol
Molecular Ion ([M]⁺) m/z 217m/z 117
Key Fragment Ions (m/z) [M-57]⁺ (loss of t-butyl), [M-100]⁺ (loss of Boc)Fragmentation typical of cyclic amines and alcohols.

Experimental Protocols

N-Boc Deprotection of 3-Hydroxymethylmorpholine

This protocol describes a standard method for the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-3-hydroxymethylmorpholine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Dissolve N-Boc-3-hydroxymethylmorpholine (1 equivalent) in dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2-5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-hydroxymethylmorpholine.

  • The product can be further purified by column chromatography if necessary.

Sample Preparation for NMR and FT-IR Spectroscopy

NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (N-Boc protected or deprotected hydroxymethylmorpholine).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

  • Cap the NMR tube and insert it into the NMR spectrometer.

FT-IR Sample Preparation (ATR):

  • Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • If the sample is a solid, apply pressure using the anvil to ensure good contact with the crystal.

  • Acquire the spectrum according to the instrument's software instructions.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after each measurement.

Visualizing the Spectroscopic Transformation

The following diagrams illustrate the chemical structures and the key spectroscopic changes discussed in this guide.

cluster_0 N-Boc-3-hydroxymethylmorpholine cluster_1 3-Hydroxymethylmorpholine N_Boc N-Boc-3-hydroxymethylmorpholine (Protected) Deprotected 3-Hydroxymethylmorpholine (Deprotected) N_Boc->Deprotected Deprotection (e.g., TFA, DCM)

Caption: Chemical transformation from N-Boc protected to deprotected hydroxymethylmorpholine.

cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry ¹H_NMR ¹H NMR: - Disappearance of t-butyl singlet (~1.4 ppm) - Upfield shift of morpholine protons ¹³C_NMR ¹³C NMR: - Disappearance of Boc C=O (~155 ppm) and C(CH₃)₃ (~80 ppm) - Upfield shift of C2/C6 FTIR FT-IR: - Disappearance of Boc C=O stretch (~1690 cm⁻¹) - Appearance of N-H stretch (~3350 cm⁻¹) MS Mass Spec: - Molecular ion peak decreases by 100.12 m/z - Loss of characteristic Boc fragments (e.g., M-57) Spectroscopic Changes Spectroscopic Changes Spectroscopic Changes->¹H_NMR Reveals Spectroscopic Changes->¹³C_NMR Confirms Spectroscopic Changes->FTIR Indicates Spectroscopic Changes->MS Verifies

Caption: Key spectroscopic changes observed upon N-Boc deprotection.

Conclusion

The spectroscopic comparison of N-Boc protected and deprotected 3-hydroxymethylmorpholine provides a clear and predictable set of analytical handles for monitoring this crucial synthetic transformation. By understanding the characteristic shifts in NMR, the appearance and disappearance of key vibrational bands in FT-IR, and the distinct fragmentation patterns in mass spectrometry, researchers can confidently track the progress of their reactions and unambiguously characterize their final products. This guide serves as a practical reference for scientists and professionals in the field of drug development, facilitating the efficient and accurate synthesis of morpholine-containing pharmaceutical intermediates.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

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A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in medicinal chemistry, celebrated for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] Among the vast arsenal of morpholine-containing building blocks, (R)-N-Boc-2-hydroxymethylmorpholine has emerged as a particularly valuable intermediate. Its defined stereochemistry, a versatile hydroxymethyl handle for synthetic elaboration, and a stable N-Boc protecting group make it a go-to scaffold for introducing a chiral morpholine moiety.[4] It is a key precursor in the synthesis of various bioactive compounds, including inhibitors of Checkpoint Kinase 1.[4][5]

However, reliance on a single building block can stifle innovation and present practical challenges related to cost, intellectual property, or the need for nuanced structural modifications to optimize a drug's pharmacokinetic profile. This guide provides a comparative analysis of viable alternatives, offering researchers and drug development professionals the data and insights needed to make informed decisions for their synthetic campaigns.

Section 1: The Benchmark - (R)-N-Boc-2-hydroxymethylmorpholine

Before exploring alternatives, it is crucial to understand the benchmark. This compound is prized for its role in creating complex molecular architectures where the morpholine's oxygen can act as a hydrogen bond acceptor, and the nitrogen's pKa is modulated, contributing to favorable drug-like properties.[3]

Synthesis Snapshot: A common and efficient synthesis starts from commercially available epichlorohydrin, allowing for a scalable and chromatography-free process.[6] Another established route involves the proline-catalyzed asymmetric α-aminooxylation of aldehydes followed by a palladium-catalyzed intramolecular reductive amination.[7]

Reactivity Profile: The primary alcohol is readily functionalized via standard methodologies. For instance, it undergoes efficient etherification under Mitsunobu conditions or can be oxidized to the corresponding carboxylic acid, providing a different reactive handle for amide coupling or other transformations.[8][9]

Section 2: The Contenders - A Comparative Analysis of Alternatives

The ideal alternative depends on the specific goals of the synthesis: Are you seeking to alter lipophilicity, introduce a new interaction with the target protein, or explore a different region of chemical space? Here, we compare promising alternatives based on their structural class and synthetic utility.

Category A: Isomeric and Functionally Modified Morpholines

The most direct alternatives involve modifications to the benchmark scaffold itself.

  • (S)-N-Boc-2-hydroxymethylmorpholine: The enantiomer is the most obvious alternative when exploring stereochemical structure-activity relationships (SAR). In the development of certain dopamine D4 receptor antagonists, for example, the biological activity was found to reside specifically in the (S)-enantiomer.[8] Its synthesis is as accessible as the (R)-enantiomer, often starting from (S)-epichlorohydrin.[6][7]

  • N-Protected-2-carboxymorpholines: Oxidizing the hydroxymethyl group to a carboxylic acid provides a different connection point. (S)-N-Boc-morpholine-2-carboxylic acid, for instance, is a key building block for synthesizing analogues of the antidepressant Reboxetine.[10] This modification is invaluable for peptide synthesis and creating amide linkages.[9]

  • C-Substituted Morpholines: Introducing substituents directly onto the morpholine ring can profoundly impact conformation and properties. A systematic approach to creating a matrix of methyl-substituted morpholine esters has been developed, offering diverse 3D vector coverage for fragment-based screening and library synthesis.[11] These building blocks can be synthesized from chiral amino acids or amino alcohols.[11]

Category B: Bioisosteric Heterocyclic Scaffolds

Bioisosteres are chemical groups that can replace one another without significantly impacting biological activity, yet can improve physicochemical or pharmacokinetic properties.[12]

  • Chiral Hydroxymethyl Piperidines: Replacing the morpholine oxygen with a methylene group (CH₂) yields a piperidine, which significantly increases lipophilicity and removes a hydrogen bond acceptor. This can be desirable for improving blood-brain barrier permeability or altering solubility. Chiral 2,3-cis-disubstituted piperidines can be synthesized with excellent enantioselectivity using copper-catalyzed cyclizative aminoboration.[13]

  • Chiral Hydroxymethyl Thiomorpholines: The sulfur analogue of morpholine, thiomorpholine, offers a subtle but important change. It is more lipophilic and the sulfur atom has different electronic properties compared to oxygen, potentially leading to unique interactions with biological targets.

Comparative Data Summary
Building BlockKey FeatureTypical ApplicationImpact on Properties vs. Benchmark
(R)-N-Boc-2-hydroxymethylmorpholine Benchmark General chiral scaffold-
(S)-N-Boc-2-hydroxymethylmorpholineEnantiomer of benchmarkStereochemical SAR studiesIdentical physicochemical properties, potentially opposite bioactivity.
(R/S)-N-Boc-2-carboxymorpholineCarboxylic acid handleAmide bond formation, peptide synthesisIncreased polarity, adds H-bond donor/acceptor.
Chiral 3-HydroxymethylpiperidineCarbon isostere (no ring oxygen)Scaffolds requiring higher lipophilicityIncreases logP, removes H-bond acceptor.
Chiral 2-HydroxymethylthiomorpholineSulfur isostereModulating electronics and lipophilicityIncreases logP (less than piperidine), alters electronics.

Section 3: Experimental Protocols

To provide a practical comparison, we present a detailed protocol for a common synthetic transformation—the Mitsunobu reaction—applied to our benchmark alcohol. This reaction is widely used for forming C-O, C-N, and C-S bonds with a clean inversion of stereochemistry at the alcohol center, though this is not a factor for a primary alcohol.[14][15][16]

Protocol: Mitsunobu Etherification of (R)-N-Boc-2-hydroxymethylmorpholine

This procedure details the coupling of the chiral alcohol with a generic phenolic nucleophile (ArOH).

Reagents & Materials:

  • (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv)

  • Aryl alcohol (ArOH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv), the aryl alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. Causality Note: The slow addition of the azodicarboxylate at low temperature is critical to control the exothermic reaction and prevent the formation of side products.[14][17]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product. Trustworthiness Note: The primary byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are typically well-separated from the desired product during silica gel chromatography.

Section 4: Decision-Making Framework

Choosing the right building block is a multi-factorial decision. The following diagram outlines a logical workflow to guide your selection process based on common project goals in drug discovery.

G start Project Goal Defined q1 Need to probe stereochemical SAR? start->q1 q2 Primary goal is to modify physicochemical properties? q1->q2 No ans1 (S)-N-Boc-2-hydroxymethylmorpholine q1->ans1 Yes q3 Need alternative coupling chemistry? q2->q3 No q4 Increase Lipophilicity (logP)? q2->q4 Yes ans3 (R/S)-N-Boc-2-carboxymorpholine q3->ans3 Yes (Amide bond) ans4 (R)-N-Boc-2-hydroxymethylmorpholine (Benchmark) q3->ans4 No (Retain Ether/Ester) ans2 Chiral Hydroxymethyl Piperidine or Thiomorpholine q4->ans2

Caption: A decision tree for selecting a chiral building block.

Conclusion

While (R)-N-Boc-2-hydroxymethylmorpholine remains a robust and highly effective chiral building block, the landscape of medicinal chemistry demands a broader palette of tools. By considering enantiomeric counterparts, functionally modified derivatives, and bioisosteric scaffolds like piperidines, researchers can strategically modulate molecular properties to overcome synthetic hurdles and optimize drug candidates. This guide serves as a starting point for exploring these alternatives, grounded in the principle that the right building block is not just the one that works, but the one that works best for a specific therapeutic goal.

References

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. [Link]

  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481–2488. Available at: [Link]

  • PubMed. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

  • ResearchGate. Selected examples of drugs containing chiral morpholine moieties. [Link]

  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]

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  • National Institutes of Health (NIH). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

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  • YouTube. Mitsunobu Reaction - reaction mechanism and experimental procedure. [Link]

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  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

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  • Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249–2263. Available at: [Link]

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A Senior Application Scientist's Guide to N-Boc Deprotection: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is a ubiquitous shield for amines, prized for its stability across a wide range of reaction conditions. However, the true measure of a protecting group's utility lies not only in its resilience but also in the efficiency and selectivity of its removal. The choice of an N-Boc deprotection protocol is therefore a critical decision, dictated by the substrate's complexity, the presence of other sensitive functionalities, and the desired scale of the reaction.

This guide provides an in-depth comparison of various N-Boc deprotection protocols, moving beyond a simple recitation of reagents to offer a mechanistic understanding and field-proven insights into their application. We will explore the nuances of acidic, catalytic, and thermal methods, supported by experimental data to inform your selection of the optimal strategy for your synthetic challenges.

The Cornerstone of Amine Protection: Understanding the N-Boc Group

The widespread adoption of the Boc group stems from its ability to deactivate the nucleophilicity of amines by converting them into carbamates. This transformation renders the nitrogen atom significantly less reactive towards electrophiles and stable to basic, nucleophilic, and reductive conditions, such as catalytic hydrogenation. This robustness allows for selective manipulations at other sites of a complex molecule. The Boc group's deprotection is typically achieved under acidic conditions, which cleaves the carbamate to regenerate the amine.

The Classical Approach: Acid-Mediated N-Boc Deprotection

Acid-catalyzed cleavage remains the most conventional and widely employed method for removing the Boc group. The underlying mechanism involves protonation of the carbamate oxygen, which facilitates the fragmentation of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to furnish the free amine.

dot graph "Acidic_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Boc_Amine [label="R-NH-Boc", fillcolor="#F1F3F4"]; Protonated_Boc [label="Protonated Boc Group", fillcolor="#F1F3F4"]; Carbamic_Acid [label="Carbamic Acid\n(R-NH-COOH)", fillcolor="#F1F3F4"]; Amine_Salt [label="Amine Salt\n(R-NH3+)", fillcolor="#F1F3F4"]; tBu_cation [label="tert-butyl cation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Boc_Amine -> Protonated_Boc [label=" + H+ (from Acid)"]; Protonated_Boc -> Carbamic_Acid [label=" Cleavage"]; Protonated_Boc -> tBu_cation; Carbamic_Acid -> Amine_Salt [label=" Decarboxylation"]; Carbamic_Acid -> CO2; } Mechanism of Acidic Boc Deprotection

Trifluoroacetic Acid (TFA): The Workhorse of Peptide Chemistry

Trifluoroacetic acid is a powerful reagent for Boc deprotection, particularly in solid-phase peptide synthesis (SPPS), due to its high efficiency and volatility, which simplifies product isolation.[1][2]

  • Mechanism: The strong acidity of TFA rapidly protonates the Boc group, leading to its cleavage.[1]

  • Causality of Experimental Choices: Typically, a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is employed at room temperature.[3] The use of DCM provides good solubility for a wide range of protected substrates. The reaction is often complete within 30 minutes to a few hours.[4]

  • Trustworthiness and Potential Pitfalls: A significant consideration with TFA is the generation of the highly reactive tert-butyl cation.[5] This electrophile can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, and cysteine.[5] To mitigate this, scavengers are essential additions to the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and thioanisole, which act as sacrificial nucleophiles to trap the tert-butyl cation.[6][7]

Hydrochloric Acid (HCl): A Versatile and Cost-Effective Alternative

Solutions of hydrogen chloride in organic solvents, most commonly a 4M solution in 1,4-dioxane, offer a potent and economical alternative to TFA.[8][9]

  • Mechanism: The deprotection mechanism mirrors that of TFA, relying on the strong Brønsted acidity of HCl.[10]

  • Causality of Experimental Choices: The reaction is typically performed at room temperature and is often complete within 30 minutes to 2 hours.[8][11] Dioxane is a favored solvent due to its ability to dissolve a broad range of organic compounds and the commercial availability of the HCl solution.

  • Trustworthiness and Selectivity: The HCl/dioxane system has demonstrated superior selectivity in deprotecting Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters and ethers in some cases.[8][9] However, like TFA, the generation of the tert-butyl cation necessitates careful consideration of potential side reactions.

Milder Approaches: Expanding the Synthetic Toolbox

For substrates bearing highly acid-sensitive functionalities where TFA or HCl prove too harsh, a variety of milder protocols have been developed.

Lewis Acid Catalysis: A Gentle Touch

Lewis acids offer an alternative pathway for Boc cleavage by coordinating to the carbonyl oxygen, thereby activating the group for removal without the need for strong Brønsted acids.[12]

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to release the tert-butyl cation and the deprotected amine.[12]

dot graph "Lewis_Acid_Deprotection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start with N-Boc protected amine in a suitable solvent (e.g., CH3CN)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Add catalytic amount of Lewis Acid (e.g., FeCl3)", fillcolor="#F1F3F4"]; Stir [label="Stir at room temperature", fillcolor="#F1F3F4"]; Monitor [label="Monitor reaction by TLC/LC-MS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous work-up", fillcolor="#F1F3F4"]; Isolate [label="Isolate the deprotected amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Catalyst; Add_Catalyst -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction complete"]; Monitor -> Stir [label="Incomplete"]; Workup -> Isolate; } Typical workflow for Lewis acid-catalyzed Boc deprotection.

  • Iron(III) Chloride (FeCl₃): This inexpensive and sustainable catalyst has proven effective for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz.[13][14] The reaction is typically clean, with high yields and short reaction times.[13]

  • Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact, offering a valuable tool for orthogonal protection strategies within the same molecule.[15]

Thermal Deprotection: A Catalyst-Free Option

For certain substrates, the Boc group can be removed by simple thermolysis, avoiding the need for any acidic or catalytic reagents.[16]

  • Mechanism: At elevated temperatures, the Boc group can fragment, releasing isobutylene and carbon dioxide to yield the free amine.[16]

  • Causality of Experimental Choices: This method often requires high temperatures (150°C or higher) and can be performed neat or in high-boiling solvents.[16] Recent advancements have utilized continuous flow reactors to achieve high temperatures safely and efficiently, with reaction times as short as a few minutes.[17][18] Water at elevated temperatures has also been shown to be an effective medium for this transformation.[16]

  • Trustworthiness and Limitations: While offering a "green" alternative, the high temperatures required can be a significant drawback, potentially leading to side reactions or decomposition of sensitive substrates.[16] However, for robust molecules, it provides a simple and clean deprotection strategy.

Novel and Mild Reagents

The quest for milder and more selective deprotection methods is ongoing, leading to the development of novel reagent systems.

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature, with reaction times of 1-4 hours and high yields.[19][20][21] It has been shown to be tolerant of other acid-labile groups.[21] The proposed mechanism is broader than the in situ generation of HCl, involving the electrophilic character of oxalyl chloride.[19][20]

Comparative Data Summary

The following table summarizes the key parameters of the discussed N-Boc deprotection protocols to facilitate a direct comparison. It is important to note that reaction times and yields are substrate-dependent and the values presented are representative.

ProtocolReagents & ConditionsTypical Reaction TimeAdvantagesDisadvantages
TFA 20-50% TFA in DCM, Room Temp.[3][4]0.5 - 4 h[4]Highly effective, volatile (easy removal), well-established.[1][2]Corrosive, toxic, can cleave other acid-labile groups, requires scavengers.[5]
HCl 4M HCl in Dioxane, Room Temp.[8][11]0.5 - 2 h[8]Cost-effective, potent, good selectivity in some cases.[8][9]Corrosive, potential for side reactions from tert-butyl cation.
FeCl₃ Catalytic FeCl₃ in CH₃CN, Room Temp.[13]15 min - 1 h[13]Mild, catalytic, sustainable, high yielding.[13][14]Work-up can be complicated by metal salts.
Thermal High Temperature (≥150°C), neat or in solvent (e.g., water, TFE).[16][22]Minutes (flow) to hours (batch).[16][17]Catalyst-free, environmentally friendly.[16]Requires high temperatures, risk of substrate decomposition.[16]
Oxalyl Chloride Oxalyl chloride in Methanol, Room Temp.[19][20][21]1 - 4 h[20]Very mild, tolerant of other acid-labile groups.[21]Reagents are toxic and moisture-sensitive.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative N-Boc deprotection protocols.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[1][4]
  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Alternatively, for a non-salt product, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by standard extraction and purification procedures.

Protocol 2: N-Boc Deprotection using HCl in Dioxane[8][11]
  • Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, if the product has precipitated as the hydrochloride salt, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Protocol 3: Catalytic N-Boc Deprotection using Iron(III) Chloride (FeCl₃)[13]
  • Setup: To a solution of the N,N'-diprotected amine (1.0 equiv) in anhydrous acetonitrile, add a catalytic amount of anhydrous iron(III) chloride (e.g., 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Conclusion

The deprotection of the N-Boc group is a fundamental transformation in organic synthesis, and the selection of the appropriate protocol is paramount to achieving high yields and purity. While traditional strong acid methods using TFA and HCl remain highly effective and widely used, the increasing complexity of synthetic targets necessitates a broader repertoire of milder and more selective techniques. Lewis acid catalysis, thermal methods, and novel reagent systems provide valuable alternatives for sensitive substrates. A thorough understanding of the mechanisms, advantages, and limitations of each protocol, as outlined in this guide, empowers the modern chemist to make informed decisions and navigate the challenges of complex molecule synthesis with confidence.

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A Comparative Guide to Morpholine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a pivotal decision that dictates the future of a drug candidate. Among the most prevalent and functionally critical are the six-membered saturated heterocycles: piperidine and morpholine. While deceptively similar, the simple substitution of a methylene group in piperidine for an oxygen atom in morpholine introduces a cascade of changes in physicochemical properties, conformational behavior, and metabolic fate. This guide provides an in-depth, objective comparison of these two "privileged scaffolds," supported by experimental data and established protocols, to empower informed decision-making in medicinal chemistry.[1][2][3][4]

Fundamental Physicochemical and Structural Differences

The core distinction between piperidine and morpholine lies in the replacement of a CH₂ group with an oxygen atom. This seemingly minor change has profound implications for the electronic and steric nature of the ring, directly influencing key drug-like properties.

Basicity (pKa)

The most significant physicochemical difference is basicity. Piperidine is a considerably stronger base than morpholine. The electron-withdrawing inductive effect of the oxygen atom in morpholine pulls electron density away from the nitrogen, making its lone pair less available for protonation.[5] This reduced basicity can be highly advantageous in drug design, as highly basic compounds are often associated with off-target effects (e.g., hERG channel affinity) and poor permeability.[5][6]

Lipophilicity (LogP/LogD)

Morpholine generally imparts greater hydrophilicity compared to piperidine, resulting in a lower LogP value. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility.[7][8] This property is often exploited to enhance the pharmacokinetic profile of a drug, providing an optimal balance between the solubility required for formulation and administration, and the lipophilicity needed to cross biological membranes.[5][7]

Hydrogen Bonding

Both scaffolds feature a nitrogen atom capable of acting as a hydrogen bond acceptor. However, the morpholine ring contains an additional hydrogen bond acceptor in its ether oxygen. This feature can be critical for establishing key interactions within a target's binding pocket and can significantly enhance potency and selectivity.[8][9]

Table 1: Comparative Physicochemical Properties

PropertyPiperidineMorpholineRationale for Difference & Implication in Drug Design
pKa ~11.2~8.7The electronegative oxygen in morpholine reduces the basicity of the nitrogen.[7] Lower pKa can reduce off-target ion channel activity and improve cell permeability.
Calculated LogP ~0.8-1.1~ -0.5 to -0.8The polar ether oxygen in morpholine increases hydrophilicity, often improving aqueous solubility and modifying ADME properties.[7]
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)The additional H-bond acceptor in morpholine offers more opportunities for specific, high-affinity interactions with biological targets.[6][9]
Metabolic Stability Moderately StableGenerally More StableThe electron-withdrawing oxygen deactivates the adjacent C-H bonds, making morpholine less susceptible to CYP450-mediated oxidation.[10]

Conformational Analysis: A Tale of Two Chairs

Both piperidine and morpholine predominantly adopt a chair conformation to minimize steric strain. However, the specific geometry and energetic barriers to ring inversion differ, which can influence how substituents are presented to a biological target.

The piperidine ring exists in a dynamic equilibrium between two chair conformers. For N-substituted piperidines, the substituent can occupy either an axial or equatorial position, with the equatorial position being sterically favored for larger groups. In contrast, the morpholine ring's conformation is influenced by the C-O and C-N bond lengths, leading to a slightly different chair geometry. This subtle difference can be leveraged to fine-tune the spatial orientation of pharmacophoric groups.

Caption: Chair conformations of piperidine and morpholine scaffolds.

Impact on Metabolism and Pharmacokinetics

The choice between a morpholine and piperidine scaffold is often a strategic decision to modulate a compound's metabolic stability and overall pharmacokinetic (ADME) profile.

Metabolic Stability

Piperidine rings are common sites of metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. The carbons alpha to the nitrogen are particularly susceptible to hydroxylation, which can lead to the formation of a lactam metabolite or subsequent ring-opening.[1]

Conversely, the morpholine ring is generally considered more metabolically robust. The electron-withdrawing effect of the ether oxygen makes the adjacent C-H bonds less electron-rich and thus less prone to oxidative metabolism.[10] This increased stability can lead to a longer half-life and reduced metabolic clearance, which is often a desirable attribute in drug candidates.

Metabolism cluster_pip Piperidine Metabolism cluster_morph Morpholine Metabolism Pip Piperidine-containing Drug Pip_Metabolite Lactam Metabolite (via C-Oxidation) Pip->Pip_Metabolite CYP450 Oxidation Morph Morpholine-containing Drug Morph_Stable Increased Metabolic Stability Morph->Morph_Stable Reduced CYP450 Susceptibility

Caption: Generalized metabolic pathways for piperidine vs. morpholine.

Pharmacokinetics (ADME)

The introduction of a morpholine moiety is a well-established strategy to improve pharmacokinetic properties. Its balanced hydrophilic/lipophilic character can enhance aqueous solubility, aiding in formulation, while its lower basicity can improve oral absorption and cell permeability.[7][8] Numerous approved drugs, particularly those targeting the central nervous system (CNS), incorporate a morpholine ring to help achieve the requisite blood-brain barrier penetration.[5]

Case Studies: Approved Drugs

The strategic use of these scaffolds is evident across a wide range of marketed pharmaceuticals.

  • Gefitinib (Iressa®): This anticancer agent contains a morpholine ring. The morpholine provides a crucial solubilizing element and its nitrogen atom is a key interaction point in the ATP-binding pocket of the epidermal growth factor receptor (EGFR). Its physicochemical properties contribute to the drug's oral bioavailability.

  • Reboxetine (Edronax®): An antidepressant, reboxetine features two morpholine rings. In CNS drug design, the morpholine scaffold is prized for its ability to improve properties required to cross the blood-brain barrier, including balanced lipophilicity and reduced pKa.[5]

  • Donepezil (Aricept®): Used to treat Alzheimer's disease, Donepezil incorporates a piperidine ring.[11] The piperidine nitrogen is protonated at physiological pH and forms a critical ionic interaction with the catalytic anionic site of acetylcholinesterase, the drug's primary target.

  • Risperidone (Risperdal®): This atypical antipsychotic contains a piperidine scaffold that is essential for its binding to dopamine D2 and serotonin 5-HT2A receptors. The piperidine ring helps to correctly orient the other pharmacophoric elements of the molecule within the receptor binding sites.[12]

Experimental Protocols for Comparative Evaluation

To empirically determine the impact of a morpholine-for-piperidine substitution, several key in vitro assays are indispensable.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added, allowing for the precise determination of the ionization constant.

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound (morpholine or piperidine analog) in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[14]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[13][14]

  • Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids), adding the titrant in small, precise increments.[14]

  • Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[14]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often corresponding to the pH at the half-equivalence point.[2][13]

Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[15][16]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Pre-saturate each phase by shaking them together for at least 24 hours, then allowing them to separate.[15][17]

  • Sample Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small volume of this stock to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 500 µL of each).[17]

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches partition equilibrium between the two phases.[16]

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or HPLC-UV.[18]

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[19][20]

Workflow start Prepare Incubation Mixture: - Liver Microsomes (e.g., 0.5 mg/mL) - Phosphate Buffer (pH 7.4) - Test Compound (e.g., 1 µM) preincubate Pre-incubate mixture at 37°C for 5-10 minutes start->preincubate initiate Initiate Reaction by adding NADPH cofactor solution preincubate->initiate timepoint_sampling Incubate at 37°C. Sample aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) initiate->timepoint_sampling quench Quench Reaction in each aliquot by adding cold acetonitrile with internal standard timepoint_sampling->quench process Centrifuge to pellet protein. Collect supernatant. quench->process analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound process->analyze calculate Plot % remaining vs. time. Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Methodology:

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4).[21] Add the test compound to a final concentration of typically 1 µM.[22]

  • Pre-incubation: Pre-warm the mixture at 37°C for approximately 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).[22] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.[22]

  • Quenching: Immediately stop the reaction in each aliquot by adding a volume of cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the acetonitrile for accurate quantification.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

The decision to use a morpholine or piperidine scaffold is a nuanced one that requires a deep understanding of the project's goals. Piperidine offers higher basicity, which may be essential for a key ionic interaction, but often comes at the cost of increased metabolic liability and potential off-target effects. Morpholine provides a pathway to lower basicity, improved solubility, and enhanced metabolic stability, making it an invaluable tool for optimizing pharmacokinetic profiles, particularly for CNS-targeted agents.[5][6][8] By leveraging the comparative data and experimental protocols outlined in this guide, drug discovery teams can make more strategic, data-driven decisions, ultimately accelerating the journey from hit to clinical candidate.

References

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Enantiomeric excess determination of (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomeric Excess Determination of (R)-N-Boc-2-hydroxymethylmorpholine

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. (R)-N-Boc-2-hydroxymethylmorpholine stands as a critical chiral intermediate, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacological profile of drug candidates.[1] The precise stereochemistry at the C2 position is fundamental to the biological activity of the final molecule. Consequently, the accurate and reliable determination of its enantiomeric excess (ee) is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and regulatory compliance of the therapeutic agent.[2][]

This guide provides an objective comparison of the principal analytical methodologies for determining the enantiomeric excess of (R)-N-Boc-2-hydroxymethylmorpholine. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid in selecting the most suitable technique for your specific analytical challenge.

Comparative Overview of Core Analytical Techniques

The determination of enantiomeric excess for a molecule like (R)-N-Boc-2-hydroxymethylmorpholine, which possesses both a secondary amine (protected) and a primary alcohol, primarily relies on three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method offers a distinct set of advantages and is suited to different stages of the drug development lifecycle, from high-throughput screening to final quality control.

FeatureChiral HPLCChiral SFCNMR Spectroscopy (with Chiral Auxiliaries)
Principle Direct physical separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase.[2]Direct physical separation on a CSP using a supercritical fluid (CO₂) mobile phase with an organic co-solvent.[]Chemical conversion of enantiomers into diastereomers (covalently or non-covalently) to induce distinguishable chemical shifts.[5][6]
Accuracy & Precision Very HighVery HighModerate to High; dependent on signal resolution and integration accuracy.
Sensitivity (LOD/LOQ) HighVery HighLower than chromatographic methods.
Analysis Speed Moderate to SlowVery Fast (typically 3-5x faster than HPLC).[7]Fast per sample, once the method is established.
Solvent Consumption HighLow; primarily uses CO₂, reducing organic solvent waste.[8][9]Low (only requires NMR solvent).
Method Development Can be time-consuming; requires screening of columns and mobile phases.[10][11]Generally faster than HPLC due to rapid column equilibration.[12]Can be rapid for a quick check, but optimization of the agent and conditions is often needed.
Application Gold standard for QC, release testing, and regulatory filings.High-throughput screening, purification, "green" chemistry initiatives.[13][14]Reaction monitoring, rapid screening, structural confirmation.[15]

Chiral Chromatography: The Gold Standard for Separation

Both HPLC and SFC operate on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP). The unique three-dimensional structure of the CSP creates transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad applicability.[13][16]

Causality in Method Development

The success of a chiral separation is governed by the thermodynamics of the interactions between the analyte and the CSP. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The choice of mobile phase (and any additives) is critical as it modulates these interactions. For N-Boc-2-hydroxymethylmorpholine, the hydroxyl and Boc-carbonyl groups are key sites for interaction with the CSP.

Supercritical Fluid Chromatography (SFC) has gained significant traction as a powerful alternative to HPLC.[7] Its primary advantage lies in the use of supercritical CO₂ as the main mobile phase component. The low viscosity and high diffusivity of supercritical fluids lead to faster separations, higher efficiency, and significantly reduced backpressure compared to liquids.[8][9] This translates to quicker method development and higher sample throughput, making SFC ideal for early-stage discovery and purification.[][17]

Experimental Workflow: Chromatographic Method Development

The process of developing a robust chiral separation method is systematic. It begins with a broad screening of columns and mobile phases and progressively narrows down to an optimized, validated method.

Caption: Workflow for Chiral Chromatography Method Development.

Protocol 1: Chiral SFC/HPLC Method Development Screening

This protocol outlines a general strategy for identifying a suitable chiral separation method.

  • Standard Preparation: Prepare a ~1 mg/mL solution of racemic N-Boc-2-hydroxymethylmorpholine in a suitable solvent (e.g., Methanol or Ethanol).

  • Initial Screening:

    • Columns: Screen a minimum of three columns with different chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).[13][14]

    • SFC Mobile Phase: Start with a gradient of 5% to 40% Methanol (with 0.1% DEA for basic compounds if needed) in CO₂ over 5-10 minutes.

    • HPLC Mobile Phase: Use an isocratic mobile phase such as Hexane/Isopropanol (90:10 v/v).

  • Evaluation: Analyze the chromatograms from the screening runs. Look for any sign of peak splitting or broadening, which indicates partial separation.

  • Optimization:

    • Select the column/mobile phase combination that shows the best initial separation ("hit").

    • Isocratic Hold: Convert the gradient separation to an isocratic one by holding the co-solvent percentage at which the compound eluted.

    • Fine-Tuning: Adjust the mobile phase composition in small increments (e.g., ±2-5%) to maximize resolution (Rs).

    • Temperature & Flow Rate: Investigate the effect of temperature and flow rate. Lower temperatures often increase chiral selectivity, while lower flow rates can improve resolution at the cost of longer analysis times.[11]

  • Validation: Once baseline resolution (Rs ≥ 1.5) is achieved, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][18]

Comparative Data: Typical Chiral Separation Conditions
ParameterChiral HPLC (Normal Phase)Chiral SFC
Typical Column Polysaccharide-based (e.g., Daicel CHIRALCEL® OD-H, RegisCell™)Polysaccharide-based (e.g., Daicel CHIRALPAK® AD-3, RegisPack™)[13]
Mobile Phase Hexane / Ethanol (e.g., 80:20 v/v)CO₂ / Methanol (e.g., 85:15 v/v)
Flow Rate 0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Backpressure High (100-200 bar)Low to Moderate (100-150 bar)
Temperature 25 - 40 °C35 - 40 °C
Detection UV (e.g., 210 nm), CADUV (e.g., 210 nm), MS
Typical Run Time 10 - 30 min2 - 8 min

NMR Spectroscopy: A Rapid Method Using Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on converting the enantiomeric pair into a mixture of diastereomers, which have different physical properties and are therefore distinguishable in the NMR spectrum.[6][19] This is achieved through interaction with an enantiomerically pure chiral auxiliary.

Principle of Diastereomer Formation for NMR Analysis
  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral agent. For (R)-N-Boc-2-hydroxymethylmorpholine, the primary alcohol is the reaction site. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters.[6][19] The different spatial environments in the two diastereomers cause the signals of nearby protons to appear at slightly different chemical shifts (Δδ). The enantiomeric excess is calculated from the integration ratio of these distinct signals.[19]

  • Chiral Solvating Agents (CSAs): The analyte forms weak, transient, non-covalent complexes (e.g., via hydrogen bonding) with a chiral solvating agent.[5][20] These diastereomeric complexes exist in rapid equilibrium. The observed chemical shifts are a weighted average of the free and complexed states, resulting in separate signals for the two enantiomers. Chiral amino alcohols and BINOL-based compounds are effective CSAs.[21][22]

Caption: Principle of ee determination using a Chiral Derivatizing Agent (CDA) in NMR.

Protocol 2: Enantiomeric Excess Determination via Mosher's Ester Analysis (CDA)

This protocol must be self-validating, meaning the reaction must go to completion to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.

  • Reaction Setup: In a clean NMR tube, dissolve ~5 mg of N-Boc-2-hydroxymethylmorpholine (containing both enantiomers) in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride. Add a small amount of a non-nucleophilic base like pyridine or DMAP to catalyze the reaction and scavenge the HCl byproduct.

  • Reaction Monitoring: Gently mix the contents and monitor the reaction by ¹H NMR. The reaction is complete when the starting alcohol signals have disappeared. This is a critical self-validating step; an incomplete reaction will lead to erroneous ee values due to kinetic resolution.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

  • Analysis:

    • Identify a well-resolved proton signal that is sufficiently close to the new stereocenter to experience a chemical shift difference. The protons on the hydroxymethyl group (-CH₂O-) are excellent candidates.

    • Carefully integrate the two distinct signals corresponding to the (R,R) and (S,R) diastereomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Comparative Data: Common Chiral Auxiliaries for NMR
Chiral AuxiliaryTypeAnalyte Functional GroupTypical Δδ (ppm) in ¹H NMRKey Considerations
Mosher's Acid (MTPA) CDAAlcohols, Amines0.02 - 0.10Requires complete reaction; potential for racemization during derivatization.[19]
Pirkle's Alcohol CSAVarious (via H-bonding)0.02 - 0.08Non-covalent, no reaction needed; Δδ can be small and concentration-dependent.
BINOL-based Amino Alcohols CSACarboxylic Acids, AlcoholsUp to 0.64Excellent enantiodifferentiation for specific substrates.[21][22]
Chiral Lanthanide Shift Reagents CSALewis basic sites (alcohols, amines)Can be large, but causes significant line broadening.Less common now due to peak distortion.

Best Practices and Method Selection

Choosing the right method depends on the specific goal, the stage of development, and the resources available.

  • For High-Throughput Screening (HTS) in early discovery: Chiral SFC is the superior choice due to its incredible speed and low solvent usage.[9][14] NMR with a CSA can also be used for rapid qualitative checks.

  • For Process Development and Optimization: A combination of techniques is often best. NMR can provide rapid feedback on reaction enantioselectivity, while a developed SFC or HPLC method can provide accurate quantitative data.

  • For Quality Control (QC) and Regulatory Submission: A fully validated Chiral HPLC or SFC method is required.[2] The method must demonstrate specificity, accuracy, precision, linearity, and defined limits of detection (LOD) and quantitation (LOQ) for the undesired enantiomer, treating it as a chiral impurity.[2][18][23][24]

Trustworthiness Through Validation: Regardless of the chosen method, validation is the process that ensures trustworthiness.[23] A method is not reliable until it has been proven to be suitable for its intended purpose through rigorous testing of parameters defined by regulatory bodies like the ICH.[2][24] For instance, specificity must be demonstrated by showing that the signal for the (S)-enantiomer is free from interference from the main (R)-enantiomer peak, especially when the ee is high.

Conclusion

The determination of the enantiomeric excess of (R)-N-Boc-2-hydroxymethylmorpholine is a critical analytical task that can be approached with several robust techniques. While chiral chromatography, particularly the fast and efficient SFC, represents the gold standard for accurate and sensitive quantification required for quality control and regulatory purposes, NMR spectroscopy provides a valuable, rapid tool for reaction monitoring and screening. The ultimate choice of method should be guided by a clear understanding of the analytical requirements—balancing the need for speed, accuracy, and sensitivity at each stage of the research and development process. A well-chosen and properly validated method is the foundation upon which the stereochemical integrity of the final drug product is built.

References

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  • ResearchGate. (n.d.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]

  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. [Link]

  • PubMed Central (PMC). (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • International Journal of PharmTech Research. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Regis Technologies. (2019). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC Application Note. [Link]

  • PubMed Central (PMC). (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • LCGC International. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. [Link]

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  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • FAGG - Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Google Patents. (n.d.). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
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A Comparative Guide to the Definitive Structural Validation of (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a chiral building block is not merely an academic detail—it is the bedrock of predictable pharmacology and reproducible synthesis. (R)-N-Boc-2-hydroxymethylmorpholine is a valuable heterocyclic scaffold used in the preparation of advanced pharmaceutical intermediates, including inhibitors of Checkpoint Kinase 1[1]. Its utility is intrinsically tied to its stereochemistry. An incorrect or unverified stereocenter can lead to inactive enantiomers, unforeseen toxicity, and the costly failure of a development pipeline.

This guide provides an in-depth comparison of analytical methodologies for the structural validation of (R)-N-Boc-2-hydroxymethylmorpholine, with a primary focus on the unequivocal determination of its absolute configuration using single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this "gold standard" technique against powerful, complementary methods used for routine chiral purity assessment.

The Gold Standard: Single-Crystal X-ray Crystallography

When the absolute configuration of a chiral molecule must be determined without ambiguity, single-crystal X-ray crystallography is the most reliable and authoritative method.[2][3] Unlike spectroscopic or chromatographic techniques that rely on comparison to a known standard or complex theoretical calculations, X-ray crystallography directly maps the atomic positions in three-dimensional space, providing a visual and geometrically precise confirmation of molecular structure.

The definitive power of this technique for chiral molecules lies in the phenomenon of anomalous scattering (or anomalous dispersion).[2] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully analyzing the intensity differences between specific, symmetrically related reflections (known as Bijvoet pairs), the absolute configuration or "handedness" of the molecule in the crystal lattice can be determined. For organic molecules composed primarily of light atoms (C, H, N, O), using a copper radiation source (Cu Kα) can enhance this effect, making the assignment possible.[2]

Experimental Workflow: From Powder to Proof

The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success. The trustworthiness of the final structure is a direct result of the rigor applied at each step.

X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation A Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine B Purification (e.g., Recrystallization/Chromatography) A->B C Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution & Refinement (Phase Problem, Model Building) D->E F Absolute Structure Determination (Flack Parameter Analysis) E->F G Structure Validation (Geometry, R-factors, Electron Density) F->G

Caption: The experimental workflow for X-ray crystallographic validation.

Protocol 1: X-ray Crystallographic Validation

This protocol outlines the essential steps for determining the absolute structure of (R)-N-Boc-2-hydroxymethylmorpholine.

  • Synthesis and Purification:

    • Synthesize the target compound via established methods, such as the catalytic hydrogenation of a suitable precursor.[1] A concise synthesis from epichlorohydrin has also been reported.[4]

    • Ensure high purity (>98%) of the material, as impurities can severely inhibit crystallization. While the compound is reported to crystallize upon standing[1], further purification by column chromatography or recrystallization may be necessary to obtain X-ray quality crystals.

  • Single Crystal Growth (The Art of Crystallography):

    • Causality: This is often the most challenging, rate-limiting step.[5] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to pack in an ordered, crystalline lattice rather than crashing out as an amorphous solid.

    • Screening: Dissolve the purified compound (typically 5-10 mg) in a small amount of various solvents (e.g., ethyl acetate, hexane, isopropanol, acetone) or solvent mixtures.

    • Methods:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated sample solution on a slide over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

      • Cooling: Slowly cool a saturated solution from a higher temperature.

  • Data Collection:

    • Carefully mount a suitable single crystal (typically 0.1-0.3 mm, with sharp edges and no visible defects) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Use a modern X-ray diffractometer, preferably with a Cu Kα radiation source to maximize the anomalous signal from the oxygen and nitrogen atoms.[2]

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution, Refinement, and Validation:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data. Key quality indicators are the R-factor and Rfree, which measure the agreement between the observed data and the model.[6] Lower values (typically R-factor < 0.05 for small molecules) indicate a better fit.[6]

    • Absolute Configuration Determination: Critically, calculate the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

    • Final validation involves checking bond lengths, angles, and torsion angles against expected values and ensuring no unexplained peaks remain in the final difference electron density map.[7][8]

Alternative & Complementary Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive answer, it is a low-throughput technique that requires a high-quality single crystal, which can be difficult or impossible to obtain.[3] For routine analysis, quality control, and enantiomeric purity determination, other methods are more practical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for determining the enantiomeric purity (enantiomeric excess, or e.e.) of a sample.[][10]

  • Principle: The technique relies on a chiral stationary phase (CSP), which is a solid support functionalized with a chiral molecule (e.g., derivatives of cellulose, amylose, or macrocyclic glycopeptides).[10][11] The two enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.

  • Causality: The choice of CSP and mobile phase is critical. For N-Boc protected compounds, macrocyclic glycopeptide-based columns (such as those based on teicoplanin or ristocetin A) often provide excellent separation in either reversed-phase or polar organic modes.[11]

  • Limitation: Chiral HPLC is a comparative technique. It can separate two enantiomers and quantify their relative amounts with high precision, but it cannot determine which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer without first analyzing a certified reference standard of known absolute configuration.

Protocol 2: Representative Chiral HPLC Method

This protocol is adapted from established methods for separating N-Boc protected chiral molecules.[12]

  • System Preparation:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Analysis:

    • Inject 10 µL of the sample.

    • Record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation, but in a standard achiral solvent, enantiomers are indistinguishable as they produce identical spectra.[] To determine enantiomeric purity via NMR, a chiral environment must be introduced.

  • Principle: This is achieved by using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[13]

    • CDA: The chiral analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct, resolvable signals in the NMR spectrum.[2]

    • CSA: The analyte forms weak, transient diastereomeric complexes with an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol). This association induces small chemical shift differences between the signals of the two enantiomers.

  • Causality: The key is to find a CDA or CSA that produces well-resolved signals for the two diastereomers/complexes. The magnitude of the chemical shift difference often depends on the proximity of the observed nucleus to the chiral center.[13]

  • Limitation: Like HPLC, NMR with chiral auxiliaries is primarily used for determining enantiomeric purity. While advanced methods (e.g., Mosher's method analysis) can be used to deduce absolute configuration, they are complex, indirect, and less certain than X-ray crystallography.[14]

Head-to-Head Comparison of Validation Techniques

The selection of an analytical technique depends on the specific question being asked: Are you determining an unknown absolute structure for the first time, or are you quantifying the enantiomeric purity of a known compound in a routine setting?

FeatureSingle-Crystal X-ray CrystallographyChiral HPLCNMR Spectroscopy (with Chiral Auxiliaries)
Primary Output Absolute 3D Structure , Relative Configuration, PurityEnantiomeric Purity (e.e.) , Retention TimeEnantiomeric Purity (e.e.) , Diastereomeric Ratios
Definitive for Absolute Config.? Yes (via anomalous dispersion)No (requires a reference standard)No (requires complex, indirect analysis)
Sample Requirement High-purity single crystal (0.1-0.3 mm)~1 mg, soluble in mobile phase~5-10 mg, soluble in NMR solvent
Sample State Solid (Crystalline)Liquid (Solution)Liquid (Solution)
Throughput Low (days to weeks per structure)High (minutes per sample)Medium (minutes to hours per sample)
Primary Limitation Requires a high-quality single crystal Cannot determine absolute configuration de novoRequires suitable chiral auxiliary; signal overlap can be an issue

digraph "Decision Tree for Chiral Validation" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.25,0.15"];
edge [fontname="Arial", fontsize=10];

Start [label="Goal: Validate Chiral Structure of\n(R)-N-Boc-2-hydroxymethylmorpholine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Q1 [label="Is the Absolute Configuration\nUnknown or in Dispute?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3.5];

Xray_Path [label="Pursue X-ray Crystallography\n(Definitive Method)", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; Q2 [label="Is a single, high-quality\ncrystal available?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3];

Success [label="VALIDATED\nAbsolute Structure Determined", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; Failure [label="Consider advanced NMR or\nco-crystallization strategies", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

QC_Path [label="Goal: Routine Quality Control\n(Enantiomeric Purity / e.e.%)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; HPLC [label="Use Chiral HPLC\n(High Throughput, High Precision)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="Use NMR with Chiral Auxiliaries\n(Orthogonal Method, Structural Info)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Xray_Path [label=" Yes "]; Q1 -> QC_Path [label=" No, it is known.\nNeed to measure purity. "];

Xray_Path -> Q2; Q2 -> Success [label=" Yes "]; Q2 -> Failure [label=" No "];

QC_Path -> HPLC; QC_Path -> NMR; }

Caption: Decision tree for selecting the appropriate chiral validation method.

Conclusion

For the initial, unequivocal validation of the absolute structure of (R)-N-Boc-2-hydroxymethylmorpholine, single-crystal X-ray crystallography stands alone as the gold standard. It provides direct, unambiguous evidence of the three-dimensional arrangement of atoms, a level of certainty that is paramount in drug development.

Once this foundational structural proof is established, higher-throughput techniques like chiral HPLC and NMR spectroscopy become the methods of choice for routine quality control. Chiral HPLC offers unparalleled precision and speed for quantifying enantiomeric excess, making it ideal for monitoring synthetic reactions and ensuring batch-to-batch consistency. NMR with chiral auxiliaries serves as an excellent orthogonal method for confirming enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can apply the most appropriate tool to ensure the stereochemical integrity of this vital pharmaceutical building block.

References

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.[Link]

  • Raoof, S. S. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • Abbasi, S. X-ray crystallography and chirality: understanding the limitations. ResearchGate.[Link]

  • Kubota, R., et al. Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie.[Link]

  • Henegar, K. E. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry.[Link]

  • Ma, J., et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.[Link]

  • Chiral HPLC analysis of mono-BOC derivatives of DFMO enantiomers. ResearchGate.[Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.[Link]

  • Vlasov, M., et al. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals.[Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.[Link]

  • (r)-n-boc-2-hydroxymethylmorpholine (C10H19NO4). PubChemLite.[Link]

  • (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical.[Link]

  • Al-Saeed, F. A., et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.[Link]

  • Moser, A. Recognizing the NMR pattern for morpholine. ACD/Labs.[Link]

  • Wenzel, T. J., & Chisholm, C. D. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.[Link]

  • Costa, S., et al. Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules.[Link]

  • Ferreira, M. L., et al. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.[Link]

  • Wenzel, T. J., & Chisholm, C. D. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate.[Link]

  • Cooper, D. R., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Validation and Quality Assessment of X-ray Protein Structures. SARomics.[Link]

  • Martin, G. E. X-Ray Crystallography of Chemical Compounds. The Open Conference Proceedings Journal.[Link]

  • Warren, E., et al. Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D.[Link]

  • Cooper, D. R., et al. X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed.[Link]

  • Specifications of (R)-N-Boc-2-Hydroxymethylmorpholine. Capot Chemical Co., Ltd.[Link]

  • Betzi, S., et al. Protein X-ray Crystallography and Drug Discovery. ResearchGate.[Link]

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A-Z Guide to Confirming N-Boc Protection: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic protection of amine functionalities is a frequent and critical maneuver. Among the arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group reigns supreme, prized for its robust stability across a wide array of reaction conditions and its facile removal under mild acidic environments.[1] However, the success of any synthetic step hinges on rigorous verification. This guide provides an in-depth, NMR-focused methodology for unequivocally confirming the successful installation of the Boc group, comparing its spectral signature against other analytical techniques and offering field-proven insights for troubleshooting.

The Decisive Signature: Interpreting NMR Spectra for N-Boc Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, and in the context of N-Boc protection, it provides a clear and definitive verdict. The successful attachment of a Boc group imparts highly characteristic signals in both ¹H and ¹³C NMR spectra.

¹H NMR: The Unmistakable Singlet

The most telling piece of evidence for a successful N-Boc protection is the appearance of a large, sharp singlet in the upfield region of the ¹H NMR spectrum, typically resonating between 1.4 and 1.5 ppm .[2] This signal corresponds to the nine chemically equivalent protons of the tert-butyl group. Its high integration value and distinct singlet multiplicity, arising from the absence of adjacent protons, make it an easily identifiable landmark.

Beyond this key signal, other spectral changes corroborate the reaction's success:

  • Disappearance of the Starting Amine Signal: The proton signal(s) of the starting amine's -NH or -NH₂ group will vanish from their original position.

  • Shift of α-Protons: Protons on the carbon atom adjacent (alpha) to the nitrogen typically experience a downfield shift upon Boc protection. This is due to the electron-withdrawing nature of the newly formed carbamate moiety.[2]

  • Carbamate N-H Proton: The N-H proton of the carbamate itself usually appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.[2]

¹³C NMR: Corroborating Evidence in the Carbon Skeleton

¹³C NMR spectroscopy provides complementary data to solidify the confirmation of N-Boc protection. The key signals to look for are:

  • Quaternary Carbon of the tert-Butyl Group: A signal typically appearing around 80 ppm . The precise chemical shift can be influenced by the solvent.[3]

  • Methyl Carbons of the tert-Butyl Group: A signal around 28 ppm corresponding to the three equivalent methyl carbons.[3]

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group resonates in the downfield region, typically between 150-160 ppm . The polarity of the solvent can influence the chemical shift of this carbon.[4]

Comparative Analysis: NMR vs. Other Techniques

While NMR is the most definitive method, other analytical techniques can offer preliminary or supplementary evidence of a successful N-Boc protection.

TechniqueAdvantagesDisadvantages
NMR Spectroscopy Provides unambiguous structural confirmation. Allows for the identification and quantification of impurities.Requires a larger amount of sample compared to mass spectrometry. Higher initial instrument cost.
Thin-Layer Chromatography (TLC) Fast, simple, and inexpensive for monitoring reaction progress.Does not provide structural information. Co-elution of starting material and product can be misleading.
Mass Spectrometry (MS) High sensitivity and requires a very small amount of sample. Confirms the molecular weight of the desired product.Does not provide detailed structural information about the position of the protecting group. Isomeric compounds cannot be distinguished.
Infrared (IR) Spectroscopy Can show the appearance of the carbamate C=O stretch (around 1680-1720 cm⁻¹) and the disappearance of the N-H stretch of the starting amine.Can be ambiguous, as other carbonyl-containing impurities may interfere. Not as definitive as NMR.

Experimental Protocol: From Reaction to Spectrum

This section provides a detailed, step-by-step methodology for a typical N-Boc protection reaction and subsequent NMR analysis.

Part 1: N-Boc Protection of a Primary Amine

Objective: To protect a primary amine with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, but often recommended)

  • Deuterated solvent for NMR (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add the base (if used), typically 1.1 to 1.5 equivalents.

  • Add di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Part 2: NMR Sample Preparation and Analysis

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of the N-Boc protected amine.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[2]

  • Transfer the solution to a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Calibrate the chemical shift by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

    • Identify the characteristic singlet of the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum and confirm its integration corresponds to nine protons.[2]

    • Confirm the disappearance of the starting amine's N-H signal(s).

    • Analyze the shifts of the α-protons.

    • In the ¹³C NMR spectrum, identify the quaternary and methyl carbons of the Boc group and the carbamate carbonyl carbon.[3][4]

Visualizing the Workflow and Key Spectral Features

N_Boc_Protection_Workflow cluster_reaction N-Boc Protection cluster_analysis NMR Analysis Start Primary/Secondary Amine Reagent Add (Boc)₂O and Base (optional) Start->Reagent Reaction Stir at RT Monitor by TLC Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified N-Boc Protected Amine Purification->Product SamplePrep Dissolve in Deuterated Solvent Product->SamplePrep Acquisition Acquire ¹H & ¹³C NMR Spectra SamplePrep->Acquisition Analysis Analyze Chemical Shifts, Integrals, & Multiplicities Acquisition->Analysis Confirmation Successful Protection Confirmed Analysis->Confirmation

Caption: Workflow for N-Boc protection and subsequent NMR confirmation.

NMR_Signals cluster_1H ¹H NMR cluster_13C ¹³C NMR a ~1.4-1.5 ppm (Singlet, 9H) t-Butyl Protons b ~80 ppm Quaternary Carbon c ~28 ppm Methyl Carbons d ~150-160 ppm Carbonyl Carbon N-Boc Protected Amine N-Boc Protected Amine N-Boc Protected Amine->a N-Boc Protected Amine->b N-Boc Protected Amine->c N-Boc Protected Amine->d

Caption: Key NMR signals for a successfully N-Boc protected amine.

Troubleshooting Common NMR Spectral Issues

IssuePotential Cause(s)Suggested Solution(s)
Residual starting amine signals Incomplete reaction.Optimize reaction conditions (time, temperature, equivalents of reagents). Re-purify the product.
Broad or overlapping signals Sample aggregation, presence of paramagnetic impurities, or conformational isomers (rotamers).[6]Dilute the sample. Filter the sample through a small plug of silica or celite. Acquire the spectrum at a higher temperature to coalesce rotamer signals.
Signals from unreacted (Boc)₂O Incomplete quenching or purification.Ensure thorough aqueous workup. Re-purify by column chromatography. (Boc)₂O has a characteristic ¹H NMR signal around 1.5 ppm, which can sometimes overlap with the product's t-butyl signal.
Signals from tert-butanol Decomposition of (Boc)₂O or the product during workup or storage.Use milder workup conditions. Ensure the product is stored in a cool, dry place. tert-Butanol appears as a singlet around 1.3 ppm in ¹H NMR.
Unexpected signals in the aliphatic or aromatic regions Side reactions, such as alkylation of other nucleophilic sites by the tert-butyl cation intermediate during deprotection attempts or under harsh reaction conditions.[7]Use scavengers during deprotection if necessary. Re-evaluate the reaction conditions to ensure they are appropriate for the substrate.

Conclusion

The N-Boc protecting group is an invaluable tool in modern organic synthesis. The ability to definitively confirm its successful installation is paramount to the success of subsequent synthetic steps. NMR spectroscopy, with its ability to provide detailed structural information, stands as the most reliable and informative method for this purpose. By understanding the characteristic spectral signatures of the Boc group and employing a systematic approach to data acquisition and interpretation, researchers can proceed with confidence in their synthetic endeavors.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2018). Retrieved January 10, 2026, from [Link]

  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). Retrieved January 10, 2026, from [Link]

  • 13C - NMR Absorptions of Major Functional Groups | NIST. (2012). Retrieved January 10, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2002). Retrieved January 10, 2026, from [Link]

  • Synthesis of Boc-protected bicycloproline - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Figure S6: 1 H NMR (400 MHz, DMSO- d 6 ) spectra of Boc-Maba(1) - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Determine the structure of Boc amino acids - Cheminfo.org. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved January 10, 2026, from [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. (2018). Retrieved January 10, 2026, from [Link]

  • 15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. (2018). Retrieved January 10, 2026, from [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved January 10, 2026, from [Link]

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Safety Operating Guide

Safe Disposal of (R)-N-Boc-2-hydroxymethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (R)-N-Boc-2-hydroxymethylmorpholine (CAS 135065-71-3). As drug development professionals, adherence to rigorous safety and environmental protocols is not merely a matter of compliance but a cornerstone of responsible research. This guide synthesizes regulatory standards and field-proven practices to ensure the safe management of this chemical waste from point of generation to final disposition.

Hazard Assessment and Waste Characterization: The "Why"

Proper disposal begins with a thorough understanding of the compound's potential hazards. While comprehensive toxicological data for (R)-N-Boc-2-hydroxymethylmorpholine is not extensively published, a hazard assessment based on its chemical structure—specifically the morpholine ring and the tert-butyloxycarbonyl (Boc) protecting group—and available data for related compounds is essential.

The parent compound, morpholine, is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2] Furthermore, GHS classifications for similar N-Boc protected morpholine derivatives indicate they can cause skin, eye, and respiratory irritation.[3] Therefore, as a precautionary principle grounded in chemical safety, (R)-N-Boc-2-hydroxymethylmorpholine must be treated as a hazardous chemical waste.

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), any laboratory chemical requiring disposal is potentially a hazardous waste.[4][5] The first critical step is to make a "hazardous waste determination" to ensure the material is managed correctly from the outset.[5]

Essential Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. All handling should occur within a certified chemical fume hood.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent dermal contact with a potentially corrosive and irritating compound.[6]
Eye Protection Tightly fitting safety goggles and a face shield.To provide comprehensive protection against accidental splashes which could cause serious eye damage.[6][7]
Body Protection A flame-resistant laboratory coat.To protect against skin exposure and provide a barrier in case of small spills or splashes.
Respiratory Not generally required if handled in a fume hood.A respirator may be necessary if there is a risk of aerosol generation outside of a containment device.[7][8]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing (R)-N-Boc-2-hydroxymethylmorpholine waste. The fundamental principle is waste segregation to prevent dangerous reactions and to ensure compliant disposal.[9]

  • Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with organic chemicals (e.g., high-density polyethylene, glass). The container must have a secure, tight-fitting lid.[4]

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled.[4][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(R)-N-Boc-2-hydroxymethylmorpholine." Do not use abbreviations.[4]

    • The accumulation start date (the date the first waste is added).[10]

    • An indication of the primary hazards (e.g., Irritant, Combustible).

  • Isolate from Incompatibles: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.[11]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9]

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[4][11]

  • Do Not Mix Waste Streams: Never mix (R)-N-Boc-2-hydroxymethylmorpholine waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Unused or Off-Specification Product (Solid/Oil):

    • Carefully transfer the material into the designated, pre-labeled hazardous waste container.

    • Ensure the container is securely sealed and stored in the satellite accumulation area.

  • Dilute Aqueous and Organic Solutions:

    • Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not dispose of them down the sanitary sewer. [4][12]

    • Collect organic solvent solutions (e.g., from chromatography) in a separate, compatible hazardous waste container clearly labeled with all chemical components.

  • Contaminated Labware and Debris:

    • Empty Containers: An "empty" container that held (R)-N-Boc-2-hydroxymethylmorpholine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[4] This rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can often be disposed of in the normal trash, provided all hazard labels are removed or defaced.[9][12]

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[13]

    • Gloves, Wipes, and other PPE: Grossly contaminated items should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the institutional chemical waste program.[14] Non-contaminated labware can be disposed of in the regular trash.[14]

  • Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the removal of the waste container.[5][13]

  • Maintain Records: Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (R)-N-Boc-2-hydroxymethylmorpholine.

G cluster_prep Preparation & Characterization cluster_contain Containment & Segregation cluster_disposal Final Disposition start Material Identified as Waste characterize Characterize as Hazardous Waste (Precautionary Principle) start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Select Compatible Container ppe->container label_waste Label with 'Hazardous Waste', Full Chemical Name, Date container->label_waste segregate Segregate from Incompatibles (Acids, Oxidizers) label_waste->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs manifest Complete Waste Manifest for Pickup contact_ehs->manifest end_point Waste Transferred to TSDF for Final Disposal manifest->end_point

Caption: Disposal workflow for (R)-N-Boc-2-hydroxymethylmorpholine.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[16]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels for large quantities.

  • Collect and Dispose: Carefully scoop the absorbed material and spill debris into a designated hazardous waste container.[17]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulations governing hazardous waste are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[8][18]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, including identification, storage, transportation, and disposal.[10][19]

By adhering to the procedures outlined in this guide, researchers can ensure the safe management and disposal of (R)-N-Boc-2-hydroxymethylmorpholine, protecting themselves, their colleagues, and the environment.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. Retrieved from University of Wisconsin–Madison Biomedical Engineering website.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • Apollo Scientific. tert-Butyl (2R)-2-formylmorpholine-4-carboxylate Safety Data Sheet.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • BenchChem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • MsdsDigital.com. MORPHOLINE Safety Data Sheet.
  • Inchem.org. Morpholine (HSG 92, 1995).
  • Cole-Parmer. Material Safety Data Sheet - Morpholine, 99+%.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET.
  • AK Scientific, Inc. Tert-butyl 2-(cyclopropylmethoxymethyl)morpholine-4-carboxylate Safety Data Sheet.
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  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (2025, July 24). (R)-N-Boc-2-Hydroxymethylmorpholine.
  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

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Navigating the Safe Handling of (R)-N-Boc-2-hydroxymethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Molecule

(R)-N-Boc-2-hydroxymethylmorpholine is a morpholine derivative containing a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group.[1] While specific toxicity data for this compound is limited, an analysis of its constituent parts and related molecules allows for a presumptive hazard assessment.

The primary hazards are associated with the morpholine core and potential reactions of the Boc group. Morpholine itself is a corrosive liquid that can cause severe skin burns, eye damage, and respiratory irritation.[2][3] N-Boc protected amino compounds, while generally less hazardous than their parent amines, can still cause irritation. For instance, the structurally similar (2S)-Morpholine-2-carboxylic acid, N-BOC protected is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

Based on this, it is prudent to handle (R)-N-Boc-2-hydroxymethylmorpholine with a high degree of caution, assuming it may be an irritant to the skin, eyes, and respiratory system.

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful.Morpholine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6]
Skin Corrosion/Irritation Causes skin irritation.[4][5]Based on data for similar N-Boc protected morpholine compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Based on data for similar N-Boc protected morpholine compounds.
Respiratory Irritation May cause respiratory irritation.[4][5]Based on data for similar N-Boc protected morpholine compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory to create a reliable barrier against potential exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements

The following table outlines the minimum PPE required when handling (R)-N-Boc-2-hydroxymethylmorpholine in a laboratory setting.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecification and Use
Eye and Face Protection Safety Goggles and Face ShieldWear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also required to protect against splashes, especially when handling larger quantities or during vigorous mixing.[7]
Hand Protection Chemical-Resistant GlovesWear impervious, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal technique to avoid skin contamination.[6]
Body Protection Laboratory Coat and Protective ClothingA flame-resistant lab coat should be worn and fully fastened. Long-sleeved clothing and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[7]
Respiratory Protection Use in a well-ventilated area.All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for (R)-N-Boc-2-hydroxymethylmorpholine cluster_procedure Experimental Procedure cluster_ppe Required PPE weighing Weighing Solid standard_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->standard_ppe dissolving Dissolving in Solvent dissolving->standard_ppe reaction Running Reaction reaction->standard_ppe If contained enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron - Double Gloving reaction->enhanced_ppe If splashing risk is high workup Aqueous Workup / Extraction workup->enhanced_ppe

Caption: Decision workflow for PPE selection based on the laboratory task.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational procedures is critical for mitigating risks. The following sections provide step-by-step guidance for common laboratory manipulations involving (R)-N-Boc-2-hydroxymethylmorpholine.

Safe Handling and Use
  • Preparation and Engineering Controls :

    • Always work within a properly functioning chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Clear the work area of any unnecessary equipment or chemicals.

  • Weighing and Transfer :

    • (R)-N-Boc-2-hydroxymethylmorpholine is typically a white to off-white solid.[1]

    • When weighing the solid, use a draft shield on the analytical balance to prevent dispersal of fine particles.

    • Use a spatula for transfers and avoid creating dust.

    • Clean any spills on the balance or surrounding area immediately with a damp cloth, followed by a dry one.

  • Dissolution and Reaction :

    • The compound is soluble in polar organic solvents.[1]

    • Add the solid to the solvent slowly to avoid splashing.

    • If the reaction is exothermic, use an ice bath for cooling and add reagents portion-wise.

    • Be mindful of the reactivity of the Boc group, which is labile under acidic conditions.[8] Avoid strong acids unless the deprotection of the amine is the intended outcome.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Management
  • Minor Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Place the contaminated material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills :

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal
  • All waste materials, including empty containers, contaminated absorbents, and unused product, should be considered hazardous waste.

  • Dispose of chemical waste in appropriately labeled containers in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[5]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Conclusion: Fostering a Culture of Safety

The responsible use of (R)-N-Boc-2-hydroxymethylmorpholine is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.

References

  • Benchchem. Personal protective equipment for handling Morpholine-4-carbodithioic acid.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • Benchchem. Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • CymitQuimica. CAS 135065-71-3: (R)-N-Boc-2-Hydroxymethylmorpholine.
  • Inchem.org. Morpholine (HSG 92, 1995).
  • Synquest Labs. (2S)-Morpholine-2-carboxylic acid, N-BOC protected.
  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. tert-Butyl Carbamate (BOC) Deprotection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.